molecular formula C99H197N5O47 B6363003 Amino-PEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-02-7

Amino-PEG(4)-[PEG(12)-OMe]3

Cat. No.: B6363003
CAS No.: 1334178-02-7
M. Wt: 2209.6 g/mol
InChI Key: KCJBSMJNUXZQNA-UHFFFAOYSA-N
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Description

Amino-PEG(4)-[PEG(12)-OMe]3 is a useful research compound. Its molecular formula is C99H197N5O47 and its molecular weight is 2209.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 2209.3212432 g/mol and the complexity rating of the compound is 2400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H197N5O47/c1-109-20-23-117-36-39-125-50-53-131-62-65-137-74-77-143-86-89-146-83-80-140-71-68-134-59-56-128-47-44-122-33-28-114-17-9-101-95(105)4-13-149-92-99(104-98(108)7-12-112-26-31-120-42-43-121-32-27-113-16-8-100,93-150-14-5-96(106)102-10-18-115-29-34-123-45-48-129-57-60-135-69-72-141-81-84-147-90-87-144-78-75-138-66-63-132-54-51-126-40-37-118-24-21-110-2)94-151-15-6-97(107)103-11-19-116-30-35-124-46-49-130-58-61-136-70-73-142-82-85-148-91-88-145-79-76-139-67-64-133-55-52-127-41-38-119-25-22-111-3/h4-94,100H2,1-3H3,(H,101,105)(H,102,106)(H,103,107)(H,104,108)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJBSMJNUXZQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H197N5O47
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2209.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Amino-PEG4-tris(m-PEG24) (CAS 1334178-02-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 1334178-02-7 , a high-molecular-weight, discrete branched PEGylation reagent.

Identity, Mechanism, and Application in Bioconjugation

Executive Summary

CAS 1334178-02-7 , chemically identified as Amino-PEG4-tris(m-PEG24) (or Amino-PEG4-(m-PEG24)3), is a specialized, discrete polyethylene glycol (dPEG®) derivative. Unlike traditional polydisperse PEGs, this reagent offers a defined molecular weight and structure, critical for ensuring batch-to-batch reproducibility in pharmaceutical applications.

Its architecture features a reactive primary amine handle separated by a PEG4 spacer from a branching core, which supports three linear methyl-terminated PEG24 chains. This "umbrella-like" structure provides exceptional steric shielding and hydrodynamic volume expansion, making it a premier choice for extending the half-life of therapeutic proteins and reducing immunogenicity without sacrificing homogeneity.

Chemical & Physical Properties

The following data consolidates specifications from high-purity synthesis standards. Note the distinction between this compound and its lower molecular weight analog (CAS 1334178-01-6, the PEG12 variant).

PropertySpecification
Chemical Name Amino-PEG4-tris(m-PEG24)
CAS Number 1334178-02-7
Molecular Formula C₁₇₁H₃₄₁N₅O₈₃
Molecular Weight 3795.52 Da
Structure Type Discrete, Branched (Tripodal)
Appearance White to off-white waxy solid
Solubility Soluble in water, DMSO, DMF, DCM
Reactive Group Primary Amine (-NH₂)
Purity ≥ 95% (HPLC)
Storage -20°C, under inert gas (Argon/Nitrogen)

Technical Note: Researchers must verify the specific chain length required. CAS 1334178-02-7 refers to the PEG24 arm variant. The PEG12 arm variant (MW ~2209 Da) is often mislabeled in general databases; always confirm the molecular weight (~3795 Da) upon receipt.

Mechanism of Action: The "Stealth" Shield

The efficacy of CAS 1334178-02-7 lies in its branched topology. While linear PEGs provide shielding proportional to their length, branched PEGs create a dense "cloud" around the attachment site.

Mechanistic Pathway
  • Conjugation: The primary amine attacks an activated ester (e.g., NHS-ester) on the target molecule.

  • Shielding: The three m-PEG24 arms splay out, creating a high-density hydration shell.

  • Hydrodynamic Expansion: The effective size of the conjugate increases significantly more than the added mass implies, reducing renal clearance (glomerular filtration cutoff ~40-60 kDa).

Structural Visualization

The following diagram illustrates the logical flow of conjugation and the structural advantage of the branched architecture.

G Reagent CAS 1334178-02-7 (Amino-PEG4-tris(m-PEG24)) Intermediate Nucleophilic Attack (Amine -> Carbonyl) Reagent->Intermediate pH 7.0 - 8.0 Target Target Molecule (Activated NHS-Ester) Target->Intermediate Conjugate PEGylated Conjugate (Stable Amide Bond) Intermediate->Conjugate -NHS Group Effect Biological Outcome: 1. Increased Solubility 2. Reduced Immunogenicity 3. Extended Half-Life Conjugate->Effect In Vivo

Figure 1: Conjugation workflow of Amino-PEG4-tris(m-PEG24) to an activated target, resulting in a stable amide linkage and enhanced biological properties.

Experimental Protocols

This section details a validated protocol for conjugating CAS 1334178-02-7 to a protein or peptide containing an NHS-ester or carboxyl group (activated in situ).

Protocol A: Conjugation to NHS-Activated Protein

Objective: Attach the PEG reagent to a protein surface lysine or N-terminus pre-activated with an NHS linker.

Materials:

  • CAS 1334178-02-7 (Store at -20°C, equilibrate to RT before opening).

  • Reaction Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.5). Avoid amine-containing buffers like Tris.

  • Solvent: Anhydrous DMSO or DMF (for dissolving the PEG reagent).

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Dissolve CAS 1334178-02-7 in dry DMSO to a concentration of 10–50 mg/mL.

    • Why: The reagent is a waxy solid; pre-dissolving ensures rapid dispersion in the aqueous reaction mix.

  • Reaction Setup:

    • Calculate the molar excess. For surface lysines, use a 10–20x molar excess of PEG over the protein.

    • Add the PEG stock solution to the protein solution slowly while vortexing. Ensure the final organic solvent concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 2–4 hours or at 4°C overnight.

    • Tip: Constant gentle agitation (rocker) is preferred over magnetic stirring to avoid shear stress on proteins.

  • Purification:

    • Remove excess unreacted PEG and hydrolysis byproducts using Size Exclusion Chromatography (SEC) or dialysis (MWCO appropriate for the protein).

    • Validation: Since the PEG is ~3.8 kDa but behaves larger, ensure the MWCO is sufficient to retain the protein.

Protocol B: Storage & Handling[2]
  • Hygroscopicity: The PEG chains are highly hygroscopic. Moisture absorption leads to hydrolysis risk if the container is not tightly sealed.

  • Aliquot: Upon first use, dissolve the entire vial in a dry solvent or aliquot the solid under nitrogen to avoid repeated freeze-thaw cycles.

Supply Chain & Quality Control

Sourcing high-MW discrete PEGs requires vetting suppliers for "dispersity" (Đ). A true dPEG® should have Đ ≈ 1.0.

Primary Suppliers:

  • Advanced ChemTech

    • Catalog: MDP453[1][2]

    • Relevance: Explicitly lists the MW 3795.52 variant matching CAS 1334178-02-7.[1][2]

  • Biosynth

    • Note: Often lists the "SPDP" derivative or the PEG12 analog. Verify the specific "tris(m-PEG24)" structure before ordering.

  • BroadPharm / BenchChem

    • Relevance: Specialized in branched PEG reagents for ADC (Antibody-Drug Conjugate) development.

Quality Assurance Criteria:

  • Mass Spectrometry (MALDI-TOF): Essential to confirm the single peak at ~3795 Da, verifying the discrete nature.

  • HPLC: Purity should be >95%, with no significant peaks corresponding to "missing arms" (e.g., bis-PEG impurities).

References

  • Advanced ChemTech. Product Data Sheet: Amino-PEG4-(m-PEG24)3 (MDP453). Retrieved from

  • Biosynth. SPDP-dPEG® Reagents and PEGylation Guides. Retrieved from

  • PubChem. Compound Summary: PEG Derivatives and Nomenclature. National Library of Medicine. Retrieved from

  • Greg T. Hermanson.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard reference for amine-NHS coupling chemistry).

Sources

Technical Guide: Linear mPEG-NH₂ vs. Discrete Branched Amino-PEG(4)-[PEG(12)-OMe]₃

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Linear mPEG-NH₂ and the discrete, branched Amino-PEG(4)-[PEG(12)-OMe]₃ . It is structured to support decision-making in drug delivery, bioconjugation, and surface modification.

Executive Summary: The Shift from Polymer to Precision

In the evolution of PEGylation, the industry is moving from polydisperse polymers to discrete, defined molecular architectures. While Linear mPEG-NH₂ remains the workhorse for standard half-life extension, Amino-PEG(4)-[PEG(12)-OMe]₃ represents the next generation of "precision PEGylation."

The core distinction lies in topology and dispersity . The linear variant acts as a flexible, random coil, whereas the branched variant functions as a dense "umbrella," providing superior steric shielding of the conjugation site with a defined molecular weight (MW).

FeatureLinear mPEG-NH₂Amino-PEG(4)-[PEG(12)-OMe]₃
Topology Single flexible chain (Worm-like)Multi-arm branched core (Umbrella-like)
Dispersity (PDI) Polydisperse (~1.05–1.20)Monodisperse / Discrete (1.00)
Shielding Mechanism Sweeping volume (entropic)High local density (steric occlusion)
Regulatory Status Standard excipient/linkerPrecision reagent (ADC/Pharma grade)
Primary Use Bulk half-life extensionSurface masking, LNP stabilization, ADC linkers

Molecular Architecture & Topology

Linear mPEG-NH₂
  • Structure:

    
    
    
  • Nature: A linear polymer synthesized via ring-opening polymerization of ethylene oxide.

  • Characteristics: It exists as a Gaussian distribution of chain lengths. A "5 kDa" mPEG-NH₂ is actually a mixture of chains averaging 5 kDa.

  • Behavior: In solution, it adopts a random coil conformation with a large hydrodynamic radius (

    
    ). Its shielding effect relies on the rapid movement of the chain "sweeping" water around the protein (entropic stabilization).
    
Branched Amino-PEG(4)-[PEG(12)-OMe]₃
  • Structure: A defined chemical entity.[1][2][3][4][5][6][7] It features a reactive amine handle separated by a short spacer (PEG4), attached to a branching core (likely Lysine or TRIS-based) that splits into three precise arms of PEG12 (dodecaethylene glycol).

  • Nature: Synthesized via stepwise organic chemistry, not polymerization. Every molecule has the exact same molecular weight (~2.2 kDa) and atomic composition.

  • Behavior: The three short PEG12 arms create a dense hydrophilic cloud directly above the conjugation site. This is the "Umbrella Effect," which is far more effective at blocking access to the specific surface patch (e.g., a hydrophobic pocket or immunogenic epitope) than a single linear chain of equivalent mass.

Topological Visualization

The following diagram illustrates the structural difference and its impact on surface coverage.

PEG_Topology cluster_Linear Linear mPEG-NH2 (Polydisperse) cluster_Branched Amino-PEG(4)-[PEG(12)-OMe]3 (Discrete) L_Core Surface/Drug L_PEG mPEG Chain (Random Coil, High Mobility) L_Core->L_PEG Single Point Attachment B_Core Surface/Drug B_Linker PEG(4) Spacer B_Core->B_Linker Amine Conjugation B_Branch Branching Core B_Linker->B_Branch B_Arm1 PEG(12) B_Branch->B_Arm1 B_Arm2 PEG(12) B_Branch->B_Arm2 B_Arm3 PEG(12) B_Branch->B_Arm3

Caption: Comparison of Linear (flexible, sweeping) vs. Branched (dense, static shielding) PEG topologies.

Physicochemical & Biological Implications[8]

The "Umbrella Effect" vs. Entropic Shielding
  • Linear PEG: Relies on Excluded Volume . The chain flails around, preventing other molecules from approaching. This is effective for general solubility but leaves "gaps" in coverage when the chain is extended or compressed.

  • Branched PEG: Relies on Steric Occlusion . The three PEG12 arms form a semi-rigid cap. This is superior for:

    • Protecting Hydrophobic Patches: Critical for Lipid Nanoparticles (LNPs) to prevent aggregation.

    • Blocking Proteases: The dense mesh prevents enzymes from reaching the peptide bond at the conjugation site.

Immunogenicity and the ABC Phenomenon

The Accelerated Blood Clearance (ABC) phenomenon is a major challenge where the immune system produces anti-PEG IgM antibodies after the first dose, causing rapid clearance of subsequent doses.

  • Linear Polymers: The repeating ethylene oxide units in long, polydisperse chains can act as haptens, cross-linking B-cell receptors and triggering an immune response.

  • Discrete Branched PEGs: Current research suggests that shorter, discrete PEG arms (like PEG12) may be less immunogenic than long polymer chains (e.g., PEG 2000 or 5000). The specific architecture of the branched reagent breaks up the repeating epitope pattern, potentially reducing anti-PEG antibody binding.

Dispersity and Regulatory Control (CMC)

For Antibody-Drug Conjugates (ADCs) and small molecule therapeutics, Chemistry, Manufacturing, and Controls (CMC) are critical.

  • Linear mPEG-NH₂: Being polydisperse, it adds heterogeneity to the final drug product. Mass spectrometry will show a "smear" or Gaussian distribution.

  • Amino-PEG(4)-[PEG(12)-OMe]₃: Being a single molecule, the final conjugate has a precise molecular weight. This simplifies analytical characterization (LC-MS) and quality control, a significant advantage for FDA/EMA approval.

Experimental Protocol: Conjugation Workflow

Scenario: Conjugating the PEG-Amine to a protein or nanoparticle surface containing Carboxyl groups (-COOH).

Reagents:

  • Target (Protein/LNP) with -COOH.

  • PEG Reagent: Linear mPEG-NH₂ OR Amino-PEG(4)-[PEG(12)-OMe]₃ .

  • Activation Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffer: MES (pH 6.0) for activation; PBS (pH 7.4) for conjugation.

Step-by-Step Methodology
  • Activation (The "Seeding" Step):

    • Dissolve the target in MES buffer (100 mM, pH 6.0).

    • Add EDC (10-fold molar excess) and NHS (25-fold molar excess).

    • Rationale: Low pH optimizes EDC stability and reactivity with carboxyls to form the unstable O-acylisourea, which is immediately stabilized by NHS to form the semi-stable NHS-ester.

    • Incubate for 15 minutes at Room Temperature (RT).

  • Buffer Exchange (The "Environment Switch"):

    • Remove excess EDC/NHS via desalting column (e.g., Zeba Spin) or diafiltration into PBS (pH 7.4).

    • Critical: The reaction requires a pH > 7.0 for the amine on the PEG to be unprotonated (nucleophilic), but NHS esters hydrolyze quickly at this pH. Move fast.

  • Conjugation (The "Locking" Step):

    • Immediately add the PEG-Amine reagent (Linear or Branched).

    • Molar Ratio:

      • Linear mPEG-NH₂: Typically 20-50x excess (due to lower efficiency from steric hindrance of the long chain).

      • Branched Amino-PEG(4)-[PEG(12)-OMe]₃: Typically 10-20x excess (the smaller handle reacts faster, though the head is bulky).

    • Incubate 2 hours at RT or Overnight at 4°C.

  • Purification & Validation:

    • Remove unreacted PEG via Size Exclusion Chromatography (SEC) or Dialysis.

    • Validation:

      • Linear: SDS-PAGE will show a smear/shift upwards.

      • Branched: SDS-PAGE/Mass Spec will show a distinct, sharp mass shift corresponding to exactly +2209 Da (per attachment).

Workflow Visualization

Conjugation_Workflow cluster_Activation 1. Activation (pH 6.0) cluster_Conjugation 2. Conjugation (pH 7.4) cluster_QC 3. Analysis Target Target-COOH Active Target-NHS Ester Target->Active + EDC/NHS Conjugate_L Linear PEG-Conjugate (Polydisperse) Active->Conjugate_L + Linear Reagent Conjugate_B Branched PEG-Conjugate (Discrete) Active->Conjugate_B + Branched Reagent Reagent_L Linear mPEG-NH2 Reagent_B Branched Amino-PEG... Result_L Smear on Gel/MS Conjugate_L->Result_L Result_B Sharp Peak on Gel/MS Conjugate_B->Result_B

Caption: Comparative workflow for conjugating linear vs. branched PEG amines to carboxyl-functionalized targets.

Selection Guide: Which to Choose?

Application ScenarioRecommended ReagentReason
LNP Stabilization Branched The "umbrella" structure effectively masks the hydrophobic lipid surface, preventing aggregation without needing long chains that increase viscosity.
Small Molecule / ADC Branched Discrete MW is essential for characterizing the Drug-to-Antibody Ratio (DAR) and meeting CMC purity standards.
Bulk Protein Solubility Linear If the goal is simply to prevent precipitation of a large enzyme, linear mPEG (20kDa+) is cheaper and provides massive hydrodynamic volume.
Stealth / Immune Evasion Branched Higher surface density of PEG groups (3x per attachment site) better prevents antibody opsonization.

References

  • AxisPharm. Branched Amino PEG Properties and Applications. Retrieved from [Link]

  • Veronese, F. M., & Mero, A. (2008). The impact of PEGylation on biological therapies. BioDrugs, 22(5), 315-329.
  • Fee, C. J. (2007). Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules. Biotechnology and Bioengineering, 98(4), 725-731.
  • Chen, B. M., et al. (2021). Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. ACS Nano, 15(9), 14022–14048.

Sources

Advanced Synthesis & Purification of Asymmetric Multi-Arm PEG Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Polymer Chemistry

Executive Summary

The transition from linear to multi-arm Polyethylene Glycol (PEG) architectures has revolutionized drug delivery, enabling higher drug loading capacities and the formation of advanced hydrogels. However, the synthesis of asymmetric multi-arm PEGs —molecules where the arms possess different functional groups (e.g., a 4-arm PEG with three hydroxyls and one amine)—remains a significant technical bottleneck.

This guide moves beyond standard "heterobifunctional" linear PEG chemistry. It details the strategic derivatization of symmetric multi-arm cores into asymmetric scaffolds, focusing on the Statistical Activation & Chromatographic Resolution methodology. This approach is currently the most scalable and reproducible method for generating high-purity asymmetric derivatives required for Antibody-Drug Conjugates (ADCs) and dual-modality imaging agents.

Part 1: Strategic Design & Core Selection

The Geometry of Asymmetry

Before synthesis, the core architecture must be selected based on the desired hydrodynamic volume and functional density. Asymmetry is not inherent to the core but is introduced via chemical modification.

Core TypeArmsInitiator MoleculeStructural RigidityKey Application
Pentaerythritol 4PentaerythritolHigh (Tetrahedral)Cross-linked Hydrogels, ADCs
Hexaglycerol 8HexaglycerolModerateHigh-load Drug Carriers
Tripentaerythritol 8TripentaerythritolHighHigh-purity Hydrogels (Low Polydispersity)
Dipentaerythritol 6DipentaerythritolHighSpecialized Surface Modification

Critical Design Constraint: Commercial multi-arm PEGs are synthesized via anionic polymerization of ethylene oxide (EO) from these cores. This results in arms of equal length ending in hydroxyl groups (–OH). The challenge is to modify n arms out of total arms without affecting the others.

The "Statistical vs. Orthogonal" Decision Matrix

There are two routes to asymmetry. The choice depends on the scale and required purity.

DecisionMatrix Start Start: Asymmetric PEG Requirement Scale Scale & Purity Needs? Start->Scale SmallScale Small Scale (<1g) Absolute Homogeneity Scale->SmallScale Research LargeScale Large Scale (>10g) Scalable Process Scale->LargeScale Development Orthogonal Route A: Orthogonal Synthesis (Core-based Protection) SmallScale->Orthogonal Statistical Route B: Statistical Derivatization + IEC Purification LargeScale->Statistical Ortho_Detail Requires custom core synthesis (e.g., 3-arm-Benzyl, 1-arm-OH) High Cost / Low Yield Orthogonal->Ortho_Detail Stat_Detail Uses commercial symmetric cores Generates distribution of products Requires robust chromatography Statistical->Stat_Detail

Part 2: Detailed Protocol – Statistical Derivatization & Purification

Objective: Synthesis of 4-Arm-PEG-(OH)₃(NH₂)₁ (20 kDa) from 4-Arm-PEG-OH. Rationale: This derivative allows for the specific attachment of a single targeting ligand (via -NH₂) while preserving three -OH groups for drug loading or solubility enhancement.

Step 1: Activation (The Stoichiometric Game)

To achieve a mono-substituted product, we must activate the hydroxyl groups with a leaving group (Tosylate or Mesylate).

  • Causality: Using a stoichiometric deficit of the activating agent maximizes the formation of mono-activated species while minimizing di- and tri-activated byproducts.

Protocol:

  • Drying: Dissolve 10 g (0.5 mmol) of 4-Arm-PEG-OH (20 kDa) in 100 mL Toluene. Azeotropically distill off 30 mL to remove trace water (water competes with PEG-OH for the activating agent).

  • Activation: Redissolve in dry DCM (Dichloromethane). Add 0.8 equivalents (relative to the molecule, not the arms) of Methanesulfonyl Chloride (MsCl) and 1.0 eq of Triethylamine (TEA).

    • Note: We target ~20-25% functionalization of the total molecules to Mono-Ms.

  • Reaction: Stir at 0°C for 2 hours, then room temperature overnight under Argon.

  • Quench & Precipitate: Quench with small amount of water. Concentrate DCM and precipitate into cold Diethyl Ether.

Step 2: Nucleophilic Substitution

Convert the activated Mesylate (-OMs) to an Amine (-NH₂).

  • Direct Aminolysis: Reacting PEG-OMs with concentrated ammonia.

  • Azide Intermediate (Preferred): Reacting with NaN₃ followed by reduction (Staudinger reaction). This prevents cross-linking secondary amine formation.

Protocol (Azide Route):

  • Dissolve PEG-OMs mixture in DMF. Add excess NaN₃ (5 eq per OMs group). Heat to 80°C for 12 hours.

  • Extract with DCM/Brine to remove salts.

  • Reduction: Dissolve PEG-N₃ in Methanol. Add Triphenylphosphine (PPh₃). Stir 24h (Staudinger reduction). Hydrolyze with water.

Step 3: Ion Exchange Chromatography (The Critical Step)

At this stage, you have a "Statistical Soup" containing:

  • Unreacted 4-Arm-PEG-(OH)₄ (Neutral)

  • Target: 4-Arm-PEG-(OH)₃(NH₂)₁ (+1 Charge)

  • Byproduct: 4-Arm-PEG-(OH)₂(NH₂)₂ (+2 Charge)

  • Byproduct: Multi-aminated species (+3, +4 Charge)

Self-Validating Purification System: We utilize Cation Exchange Chromatography (CIEX) . The separation is driven strictly by the number of amine groups (positive charges) per molecule.

  • Column: SP Sepharose High Performance (Strong Cation Exchanger).

  • Buffer A: 20 mM Sodium Acetate, pH 4.5 (Ensures amines are protonated: -NH₃⁺).

  • Buffer B: Buffer A + 1.0 M NaCl.

  • Loading: Load the crude mixture (dialyzed into Buffer A) onto the column.

    • Validation: The neutral (unreacted) PEG will flow through in the void volume (do not discard; this can be recycled).

  • Elution Gradient: Run a shallow gradient (0% to 30% B over 20 Column Volumes).

    • Peak 1: Mono-amine (Elutes at low salt).

    • Peak 2: Di-amine (Elutes at medium salt).

    • Peak 3: Tri/Tetra-amines (Elute at high salt).

Part 3: Visualization of the Workflow

SynthesisWorkflow Start 4-Arm-PEG-OH (20kDa) (Symmetric Core) Step1 Step 1: Sub-stoichiometric Activation (0.8 eq MsCl / TEA) Start->Step1 Mixture Statistical Mixture: - PEG-(OH)4 (Major) - PEG-(OH)3(OMs)1 (Target Precursor) - PEG-(OH)2(OMs)2 (Byproduct) Step1->Mixture Step2 Step 2: Azide Substitution & Reduction (NaN3 -> PPh3) Mixture->Step2 CrudeAmine Crude Amine Mixture (Charge Variance): - Neutral: (OH)4 - +1 Charge: (OH)3(NH2)1 - +2 Charge: (OH)2(NH2)2 Step2->CrudeAmine CIEX Step 3: Cation Exchange Chromatography (SP Sepharose, pH 4.5) CrudeAmine->CIEX FlowThrough Flow Through: Unreacted PEG-(OH)4 (Recycle) CIEX->FlowThrough Void Vol Elution1 Elution Peak 1: Pure 4-Arm-PEG-(OH)3(NH2)1 CIEX->Elution1 Low Salt Elution2 Elution Peak 2+: Multi-aminated species (Discard) CIEX->Elution2 High Salt

Part 4: Characterization & Validation (E-E-A-T)

To ensure scientific integrity, the purified product must be validated using orthogonal analytical methods.

MALDI-TOF Mass Spectrometry

Unlike linear PEGs, GPC (Gel Permeation Chromatography) is often insufficient for multi-arm derivatives due to subtle hydrodynamic volume changes. MALDI-TOF is the gold standard.

  • Method: Matrix: DCTB or DHB. Cationization agent: NaTFA.

  • Expected Result: You will observe the base distribution of the PEG. While the mass difference between -OH (17 Da) and -NH₂ (16 Da) is too small to resolve directly on a 20kDa polymer, MALDI is crucial to prove absence of cross-linked dimers (which would appear at 40 kDa).

NMR Spectroscopy (¹H-NMR)

NMR provides the quantitative validation of the substitution degree.[1]

  • Solvent: DMSO-d6 or CDCl₃.

  • Key Signals:

    • PEG Backbone:

      
       3.5–3.7 ppm (huge singlet).
      
    • Alpha-Methylene to Amine (-CH₂-NH₂):

      
       ~2.8–2.9 ppm (triplet).
      
    • Alpha-Methylene to Hydroxyl (-CH₂-OH):

      
       ~4.6 ppm (triplet, if in DMSO).
      
  • Integration Logic: Set the backbone integral to the theoretical proton count (e.g., ~1818H for 20kDa). Integrate the 2.9 ppm signal. For a perfect 4-Arm-(OH)₃(NH₂)₁, the integral should correspond to exactly 2 protons .

Functional Assay (Colorimetric)
  • TNBS Assay or Ninhydrin Test: Quantifies free primary amines.

  • Validation: Compare the experimental amine content (mol amine / g polymer) against the theoretical value.

Part 5: Applications in Drug Delivery[2][3]

ApplicationMechanismWhy Asymmetry Matters?
Targeted Hydrogels Michael Addition / Amide BondOne arm binds the tissue/protein (via NH₂), 3 arms form the gel network (via functionalized OH).
Antibody-Drug Conjugates Linker ChemistryThe single amine conjugates to the Antibody; the hydroxyls are esterified with drug payloads (High Drug-to-Antibody Ratio).
Surface Passivation "Cloud" ShieldingThe amine anchors to a gold/silica nanoparticle; the hydroxyl arms provide a dense steric shield to prevent opsonization.

References

  • Synthesis of Heterobifunctional PEG Derivatives. MDPI Molecules. (2012). Describes the foundational logic of statistical activation and purification of PEG derivatives.

  • Separation and purification of PEGylated rhG-CSF by two-step ion-exchange chromatography. Journal of Chromatography A. (2005). Establishes the protocol for charge-based separation of PEGylated species.

  • Multi-arm PEG Derivatives and Hydrogels. JenKem Technology Technical Whitepaper. Provides industrial context on core structures (Pentaerythritol vs. Hexaglycerol) and commercial specifications.

  • Optimized MALDI-TOF MS Strategy for Characterizing Polymers. NIH PubMed Central. (2021). details the matrix and solvent choices for accurate mass analysis of PEG derivatives.

  • Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry. (2021). Discusses orthogonal protection strategies for high-precision synthesis.

Sources

The Impact of PEG Architecture on Hydrodynamic Radius: A Comparative Analysis of Branched vs. Linear PEG Amine for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Polyethylene glycol (PEG) conjugation, or PEGylation, is a cornerstone of modern drug delivery, enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] A critical parameter governing the in vivo behavior of these conjugates is the hydrodynamic radius (Rh), which is profoundly influenced by the PEG's molecular weight and architecture. This guide provides a detailed technical analysis of the differences in hydrodynamic radius between branched and linear PEG amines, offering insights into the causal relationships between polymer structure and its functional implications in drug development. We will explore the theoretical underpinnings, present robust experimental methodologies for characterization, and discuss the strategic selection of PEG architecture to optimize therapeutic outcomes.

Foundational Concepts: Understanding the Hydrodynamic Radius of PEG

In solution, a PEG polymer is not a static, linear chain. Due to the hydration of its ether oxygens, each ethylene oxide unit binds 2-3 water molecules, causing the polymer to adopt a flexible, random coil conformation.[4][5] This creates a solvated sphere that is significantly larger than the molecular weight alone would suggest. The hydrodynamic radius (Rh) is the radius of this equivalent hard sphere that diffuses at the same rate as the solvated PEG coil.[5][6][7]

The significance of Rh in drug development cannot be overstated. An increased hydrodynamic radius can:

  • Reduce Renal Clearance: By increasing the molecule's size beyond the glomerular filtration threshold, PEGylation prolongs circulation half-life.[2][4]

  • Shield from Proteolysis and Immunogenicity: The hydrated PEG shell provides steric hindrance, protecting the conjugated therapeutic from enzymatic degradation and recognition by the immune system.[2][8]

  • Enhance the Enhanced Permeability and Retention (EPR) Effect: In oncology, larger hydrodynamic radii can lead to preferential accumulation in tumor tissues with leaky vasculature.[1]

However, the architecture of the PEG molecule—whether it is a single, linear chain or a multi-arm, branched structure—introduces significant nuances to the resulting hydrodynamic radius.

Architectural Divergence: Linear vs. Branched PEG Amine

For a given total molecular weight, a branched PEG will have a more compact structure and consequently a smaller hydrodynamic radius compared to its linear counterpart.[9][10] This is a direct result of the polymer chains being tethered to a central core, which restricts their conformational freedom and leads to a higher segment density.

Theoretical Framework

The relationship between a polymer's molecular weight (M) and its size in solution (either radius of gyration, Rg, or hydrodynamic radius, Rh) can be described by the Mark-Houwink-Sakurada equation, which takes the form of a power law:

R = kMa

Where 'k' is a constant and 'a' is the scaling exponent, which reflects the polymer's conformation in a given solvent. For a flexible polymer like PEG in a good solvent, 'a' is typically between 0.5 and 0.6. The branching of a polymer introduces a more compact structure, which is reflected in a smaller pre-exponential factor 'k' and can also influence the scaling exponent 'a'.

The more compact nature of branched polymers can be quantified by the branching ratio, g, which is the ratio of the mean square radius of gyration of a branched polymer to that of a linear polymer of the same molecular weight.[11] A value of g less than 1 indicates a more compact structure due to branching.[11]

Visualizing the Structural Difference

The following diagram illustrates the fundamental difference in the solution conformation of linear and branched PEG of the same total molecular weight.

PEG_Architecture cluster_linear Linear PEG cluster_branched 4-Arm Branched PEG l_start NH2 l1 l1 l_start->l1 l2 l2 l1->l2 l3 l3 l2->l3 l4 l4 l3->l4 l5 l5 l4->l5 l6 l6 l5->l6 l7 l7 l6->l7 l8 l8 l7->l8 l9 l9 l8->l9 l10 l10 l9->l10 core Core b1_3 b1_3 core->b1_3 b2_3 b2_3 core->b2_3 b3_3 b3_3 core->b3_3 b4_3 b4_3 core->b4_3 b1_start NH2 b1_1 b1_1 b1_start->b1_1 b1_2 b1_2 b1_1->b1_2 b1_2->b1_3 b2_start NH2 b2_1 b2_1 b2_start->b2_1 b2_2 b2_2 b2_1->b2_2 b2_2->b2_3 b3_start NH2 b3_1 b3_1 b3_start->b3_1 b3_2 b3_2 b3_1->b3_2 b3_2->b3_3 b4_start NH2 b4_1 b4_1 b4_start->b4_1 b4_2 b4_2 b4_1->b4_2 b4_2->b4_3

Caption: Conformation of Linear vs. 4-Arm Branched PEG in Solution.

Quantitative Comparison of Hydrodynamic Radii

Experimental data consistently demonstrates the more compact nature of branched PEG architectures.

PEG TypeMolecular Weight (kDa)Hydrodynamic Radius (Rh) in nm (mean ± SD)Reference
Linear125.416 ± 0.284[12]
Linear207.36 ± 0.199[12]
4-Arm206.827 ± 0.088[12]
8-Arm207.432 ± 0.538[12]
Linear409.580 ± 0.354[12]
4-Arm409.251 ± 0.398[12]

Note: The 8-arm 20 kDa PEG having a slightly larger Rh than the linear 20 kDa PEG in this particular study is an interesting outlier and may be due to specific experimental conditions or the nature of the core molecule.[12]

A study on PEGylated Human Serum Albumin (HSA) also showed that for the same 20 kDa molecular weight, the hydrodynamic radius of the conjugate was slightly larger for the branched PEG, though the difference was not statistically significant.[4][13] This highlights that when conjugated to a large protein, the overall Rh is a complex interplay between the protein's size and the PEG's architecture.

Experimental Determination of Hydrodynamic Radius

Accurate determination of Rh is critical for the characterization of PEGylated therapeutics. The two primary techniques employed are Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC).

Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), measures the Brownian motion of particles in solution.[6][14] Smaller particles diffuse more rapidly than larger ones. By analyzing the time-dependent fluctuations in the intensity of scattered light, the diffusion coefficient (D) can be determined. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

Rh = kBT / 6πηD

Where:

  • kB is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the solvent

  • D is the diffusion coefficient

  • Sample Preparation:

    • Dissolve the PEG amine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration of 1-2 mg/mL.[12]

    • Filter the solution through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to remove any aggregates or particulate contaminants.

  • Instrument Setup:

    • Set the instrument temperature and allow it to equilibrate. Accurate temperature control is crucial as viscosity is temperature-dependent.[6][14]

    • Input the correct solvent viscosity and refractive index parameters into the software.

  • Measurement:

    • Place the cuvette in the instrument.

    • Perform multiple measurements (at least 3-5 runs) to ensure reproducibility.[6]

  • Data Analysis:

    • Analyze the correlation function to obtain the diffusion coefficient and subsequently the hydrodynamic radius.

    • Assess the polydispersity index (PDI) to understand the breadth of the size distribution. A low PDI (<0.2) indicates a monodisperse sample.

DLS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve PEG Amine (1-2 mg/mL in buffer) filter Filter (0.2 µm) into cuvette dissolve->filter setup Instrument Setup (Temp, Solvent Params) filter->setup measure Perform Multiple Measurements setup->measure analyze Calculate Rh from Correlation Function measure->analyze assess Assess PDI analyze->assess

Caption: Standard workflow for DLS measurement of PEG amine.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume.[15][] The sample is passed through a column packed with a porous stationary phase. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules, which can enter the pores, have a longer path and elute later.

When coupled with a multi-angle light scattering (MALS) detector, SEC becomes a powerful tool for determining not only the hydrodynamic radius but also the absolute molecular weight, providing insights into the polymer's conformation and branching.[17][18][19]

  • System Preparation:

    • Select an appropriate mobile phase (e.g., aqueous buffer for hydrophilic PEGs) and column set with a suitable pore size range for the expected molecular weights.[20][21]

    • Thoroughly degas the mobile phase and equilibrate the system until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare the PEG amine sample in the mobile phase at a known concentration (typically 0.5-5 mg/mL).

    • Filter the sample through a syringe filter compatible with the mobile phase.

  • Calibration (for conventional SEC):

    • Inject a series of narrow molecular weight standards to create a calibration curve of log(MW) versus elution volume.

  • Sample Analysis:

    • Inject the prepared sample.

    • Collect the chromatogram and data from the detectors (e.g., refractive index, UV, MALS).

  • Data Analysis (with MALS):

    • Use the MALS data to calculate the absolute molecular weight at each elution slice.

    • Plot the log(MW) versus elution volume to create a conformation plot. Deviations from a linear standard indicate differences in conformation (e.g., branching).[11][22]

    • The hydrodynamic radius can be determined from the elution volume by calibrating with standards of known Rh or by using an online viscometer or DLS detector.

Implications for Drug Development: Making the Right Choice

The choice between a linear and a branched PEG amine is a strategic one, with direct consequences for the final drug product's performance.

  • Linear PEG: For a given molecular weight, linear PEGs provide the largest hydrodynamic radius. This is advantageous when the primary goal is to maximize circulation time and shielding. However, the extended, flexible nature of high molecular weight linear PEGs can lead to high solution viscosity, which may be undesirable for formulation.[9]

  • Branched PEG: Branched PEGs offer a more compact structure, resulting in a lower solution viscosity compared to linear PEGs of the same molecular weight.[9] This can be beneficial for developing highly concentrated, injectable formulations. The multi-arm nature of branched PEGs can also provide a more comprehensive "umbrella" of shielding around the conjugated molecule. However, for a given molecular weight, the smaller hydrodynamic radius may result in a shorter circulation half-life compared to a linear counterpart.

The decision-making process can be summarized as follows:

PEG_Choice goal Primary Goal of PEGylation max_rh Maximize R_h and Circulation Time goal->max_rh If low_visc Minimize Solution Viscosity for High Concentration goal->low_visc If linear_peg Choose Linear PEG max_rh->linear_peg branched_peg Choose Branched PEG low_visc->branched_peg consider_linear Consider potential for high viscosity linear_peg->consider_linear consider_branched Consider potentially shorter half-life branched_peg->consider_branched

Caption: Decision tree for selecting PEG architecture.

Conclusion

References

  • Hydrodynamic radius of polyethylene glycol in solution obtained by dynamic light scattering. (2025).
  • Hydrodynamic Radii of Polyethylene Glycols in Different Solvents Determined from Viscosity Measurements. (2025).
  • The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chrom
  • hydrodynamic radius (size) of pegylated HSA by various PEGs. (n.d.).
  • Hydrodynamic Properties of Biomacromolecules and Macromolecular Complexes: Concepts and Methods. A Tutorial Mini-review. (n.d.). Universidad de Murcia.
  • DLS measurements of hydrodynamic radius of linear mPEG standards, branched PEG reagents, protein standards and PEG-IFN conjugates. (n.d.).
  • Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts. (n.d.). PubMed Central.
  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC.
  • Polymer Chemistry. (2024). RSC Publishing.
  • Calculating the Contour Length and Hydrodynamic Radius of Polyethylene Glycol in Aqueous Solutions. (n.d.).
  • Hydrodynamic radius R h,DLS determined from DLS and size parameters R g... (n.d.).
  • Dynamic light scattering: a practical guide and applications in biomedical sciences. (2016). PMC.
  • Hydrodynamic Properties of Polymers Screening the Electrokinetic Flow: Insights from a Comput
  • The Hydrodynamic Radii of Macromolecules and Their Effect on Red Blood Cell Aggreg
  • The Influence of PEG Architecture on Protein Adsorption and Conform
  • Understanding Dynamic Light Scattering Theory. (n.d.).
  • Tips & Tricks: Trouble Analyzing PEGs?. (2022).
  • Can I detect and characterize polymer branching with MALS?. (n.d.).
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
  • The Art of PEGylation: From Simple Polymer to Sophistic
  • Principles of Detection and Characterization of Branching in Synthetic and Natural Polymers by MALS. (2014).
  • PEGylation and its impact on the design of new protein-based medicines. (n.d.). Ovid.
  • THEORY OF POLYMER DYNAMICS. (n.d.). Rudolf Peierls Centre for Theoretical Physics.
  • A review of the analysis of branched polymers by SEC-MALS. (n.d.).
  • DLS measurement principles.pdf. (n.d.). Malvern Panalytical.
  • Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates. (2025).
  • Questioning the use of PEGylation for drug delivery. (n.d.). SciSpace.
  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.).
  • Full article: PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (n.d.). Taylor & Francis Online.
  • Biopharmaceutical and Immunological Properties of PEGylated Proteins (Chapter 2). (2025). Royal Society of Chemistry.
  • Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC- MALS): A Tutorial Review. (2023). RSC Publishing.
  • A SIMPLE SIZE-EXCLUSION CHROMATOGRAPHIC (HPLC-SEC) METHOD FOR THE DETERMINATION OF BIOPOLYMER'S APPARENT MOLECULAR WEIGHT. (n.d.). ChemRxiv.
  • Characterization of Branched Polymers. (n.d.). Kinam Park.
  • Dynamic Light Scattering Study of Polymer Chain Dimensions. (n.d.). MIT.
  • An Introduction to Dynamic Light Scattering (DLS). (2010). Malvern Panalytical.
  • Size Exclusion Chromatography (SEC) Technique. (n.d.). BOC Sciences.
  • Measuring Size, Stability and Conformation of Biopolymers with Dynamic Light Scattering. (2018).
  • (PDF) PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2025).
  • Characterization of Branched Polymers by MALS. (n.d.). LabRulez LCMS.

Sources

Technical Whitepaper: Solubility Profiling & Handling of Amino-PEG(4)-[PEG(12)-OMe]3

[1]

Executive Summary

This technical guide details the physicochemical properties, solubility profile, and handling protocols for Amino-PEG(4)-[PEG(12)-OMe]3 .[1] This molecule is a discrete, heterobifunctional branched polyethylene glycol (PEG) derivative. It features a "tripod" architecture with three methyl-capped PEG(12) arms providing steric shielding and solubility, and a single Amino-PEG(4) stalk serving as a reactive nucleophilic handle.[1]

Understanding the solubility landscape of this reagent is critical for optimizing bioconjugation efficiency (e.g., ADC linkers, surface modification) and ensuring successful purification post-synthesis.

Part 1: Molecular Architecture & Physicochemical Basis[1]

To predict solubility behavior, one must deconstruct the molecule into its functional domains. The amphiphilic nature of this compound is driven by the competition between its polar ether backbone and the specific solvation requirements of its amine terminus.[1]

Structural Composition[1][2][3][4]
  • The Solubilizing Core ([PEG(12)-OMe]3): Three arms of 12-unit PEG chains capped with methoxy groups.[1] These arms are highly hydrophilic but also lipophilic enough to dissolve in chlorinated solvents. They prevent aggregation via steric repulsion.

  • The Reactive Stalk (Amino-PEG(4)): A short, 4-unit PEG spacer ending in a primary amine (-NH₂).[1] This group is pH-sensitive; protonation (forming -NH₃⁺) increases water solubility but abolishes nucleophilic reactivity.[1]

  • The Junction: Typically a quaternary carbon or Tris-based core that links the arms.

Visualization: Molecular Connectivity

The following diagram illustrates the logical architecture of the molecule and the solvent interaction zones.

Gcluster_solventsSolvent Interaction ZonesCoreBranching Core(Quaternary Carbon/Tris)Arm1PEG(12)-OMe Arm(Solubility Shield)Core->Arm1Arm2PEG(12)-OMe Arm(Solubility Shield)Core->Arm2Arm3PEG(12)-OMe Arm(Solubility Shield)Core->Arm3StalkPEG(4) SpacerCore->StalkAminePrimary Amine (-NH2)(Reactive Handle)Stalk->AmineH2OWater/Buffer(H-Bonding)H2O->Arm1Hydration ShellDCMDCM/CHCl3(Dipole-Dipole)DCM->CoreSolvation

Caption: Figure 1. Structural topology of this compound showing the hydrophilic arms and the reactive amine handle.

Part 2: Solubility Matrix

The following table categorizes solvents based on their thermodynamic compatibility with the this compound structure.

Solvent CategorySpecific SolventsSolubility RatingMechanistic InteractionApplication Utility
Aprotic Polar DMSO, DMF, DMAc Excellent Strong dipole-dipole interactions disrupt PEG-PEG intermolecular forces.[1]Primary Reaction Media. Ideal for NHS-ester conjugation as they prevent hydrolysis.[1]
Chlorinated Dichloromethane (DCM), Chloroform Excellent "Like dissolves like" for the ethylene oxide backbone; favorable dispersion forces.Synthesis & Extraction. Used for organic phase reactions or liquid-liquid extraction.[1]
Protic Polar Water, Methanol, Ethanol Good Extensive hydrogen bonding with ether oxygens.Bioconjugation. Water is used for protein modification (pH dependent). Methanol is often too nucleophilic for activated esters.
Non-Polar Diethyl Ether, Hexane, MTBE Insoluble Lack of polarity prevents solvation of the polyether backbone.Purification. Used to "crash out" (precipitate) the PEG reagent to remove organic impurities.

Part 3: Mechanistic Solvent Interactions & Protocols

Dissolution Protocol (For Conjugation)

Objective: Prepare a stock solution for conjugation with an NHS-ester or activated carboxylic acid.[1] Critical Constraint: Avoid protic solvents (water/methanol) during the dissolution of the partner molecule if it is hydrolysis-sensitive (e.g., NHS esters).

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Concentration: 10–50 mg/mL.

  • Procedure:

    • Equilibrate the PEG reagent to room temperature before opening the vial to prevent moisture condensation (PEG is hygroscopic).

    • Add the calculated volume of anhydrous DMSO.

    • Vortex gently for 30 seconds. The solution should be clear and viscous.

    • Validation: Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing.

Precipitation Protocol (For Purification)

Objective: Recover the PEG reagent or conjugate from a reaction mixture while removing small molecule impurities.

  • Solvent System: Diethyl Ether (cold) or Methyl tert-butyl ether (MTBE).

  • Ratio: 1:10 (Reaction Solution : Precipitation Solvent).

  • Procedure:

    • Concentrate the reaction mixture (in DCM or Methanol) to a minimal volume.

    • Add the concentrate dropwise into a stirring beaker of ice-cold diethyl ether .

    • A white precipitate should form immediately.

    • Centrifuge at 4,000 x g for 5 minutes to pellet the PEG.

    • Decant the supernatant (containing non-polar impurities).

Part 4: Experimental Workflow Decision Tree

Use this logic flow to determine the correct solvent system for your specific experimental stage.

WorkflowStartStart: Amino-PEG ReagentGoalWhat is the goal?Start->GoalReactionConjugation ReactionGoal->ReactionCouplingPurificationPurification/IsolationGoal->PurificationCleanupStorageLong-term StorageGoal->StoragePreservationPartnerIs the partner moisture sensitive?(e.g., NHS ester)Reaction->PartnerPrecipPrecipitation MethodPurification->PrecipStoreCond-20°C, Argon, Dark(Prevent Oxidation)Storage->StoreCondConditionsAnhydrousUse Anhydrous DMSO/DMF(Keep dry)Partner->AnhydrousYesAqueousUse Buffer (PBS/HEPES)(pH 7-8)Partner->AqueousNoEtherDrop into Ice-Cold Ether(Pellet & Dry)Precip->EtherRemove organics

Caption: Figure 2. Solvent selection decision tree for handling Amino-PEG reagents.

Part 5: Troubleshooting & Stability

Amine Reactivity & "Carbamate" Artifacts

Primary amines react reversibly with atmospheric CO₂ to form carbamic acid/carbamates.

  • Symptom: Reduced conjugation efficiency or unexpected peaks in NMR.

  • Prevention: Store under Argon/Nitrogen.[2]

  • Fix: If suspected, briefly purge the solution with inert gas or treat with a mild base during the conjugation step to reverse the carbamate formation.

Hygroscopicity

The high PEG content makes this molecule a "water magnet."

  • Risk: Hydrolysis of partner NHS esters.

  • Protocol: Always equilibrate vials to room temperature before opening. Do not store stock solutions in DMSO for >24 hours unless strictly anhydrous and sealed.

References

  • BroadPharm. Amino-PEG Reagents and Handling.[1] Retrieved from BroadPharm Product Guides. Link

  • Thermo Fisher Scientific. PEGylation Chemistry and Reagent Selection. Thermo Scientific Pierce Protein Biology. Link

  • JenKem Technology. PEG Storage and Handling Conditions. Technical Support Resources. Link

  • Roberts, M. J., et al. (2002).[3] "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, 54(4), 459-476.[3] (Foundational review on PEG solubility and chemistry). Link

The Precision of Bioconjugation: An In-depth Technical Guide to Discrete PEGylation (dPEG) Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of therapeutic and diagnostic excellence is a journey of molecular precision. In the realm of bioconjugation and drug delivery, the advent of discrete Polyethylene Glycol (dPEG®) reagents represents a paradigm shift from the heterogeneity of traditional polydisperse PEGylation to a world of molecularly defined, single-species compounds. This guide provides a comprehensive technical exploration of dPEG® technology, offering not just protocols, but the scientific rationale and field-proven insights necessary to harness its full potential.

The Genesis of dPEG®: A Leap from Polydispersity to Precision

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a well-established strategy to enhance the therapeutic properties of drugs and biologics.[1] The benefits are numerous: increased solubility and stability, reduced immunogenicity, and prolonged circulatory half-life.[1] However, traditional PEGylation methods utilize polydisperse PEG, a heterogeneous mixture of polymer chains of varying lengths and molecular weights.[2] This inherent lack of uniformity presents significant challenges in characterization, reproducibility, and optimization of the final conjugate.[3]

Discrete PEG, or dPEG®, technology overcomes these limitations by employing a stepwise, proprietary synthesis process that builds the PEG chain one monomer at a time.[2] The result is a single, pure compound with a precisely defined molecular weight and structure. This molecular uniformity is the cornerstone of the dPEG® advantage, enabling a level of control and predictability previously unattainable in PEGylation.[3]

The Chemistry of Control: dPEG® Reagents and Their Functionalities

The versatility of dPEG® technology lies in the wide array of functional groups that can be incorporated into the discrete PEG chain, allowing for highly specific conjugation to a variety of target molecules.[4] These reagents can be broadly categorized as homobifunctional, with identical reactive groups at both ends, or heterobifunctional, with two different reactive groups.[5]

Key Functional Groups and Their Targets:
  • N-Hydroxysuccinimide (NHS) Esters: These are among the most common amine-reactive functional groups, targeting the primary amines found in lysine residues and the N-terminus of proteins and peptides to form stable amide bonds.[6]

  • Maleimides: These groups exhibit high reactivity and specificity towards sulfhydryl (thiol) groups, found in cysteine residues, forming stable thioether linkages.[7]

  • Azides and Alkynes: These functional groups are central to "click chemistry," a set of highly efficient and specific reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation.[6]

  • Carboxylic Acids and Amines: These groups provide versatile handles for further chemical modification and conjugation.[4]

The choice of functional group is dictated by the available reactive sites on the target molecule and the desired linkage chemistry. The discrete nature of the dPEG® spacer arm ensures a precise distance between the conjugated molecules, a critical factor in applications such as antibody-drug conjugates (ADCs) and FRET-based assays.

The dPEG® Advantage in Practice: Enhanced Performance and Predictability

The transition from polydisperse to discrete PEGylation offers tangible benefits that translate to improved therapeutic and diagnostic outcomes.

Unparalleled Homogeneity and Characterization

The single molecular weight of dPEG® reagents results in a homogenous conjugate product, simplifying purification and characterization.[8] Mass spectrometry (MS) analysis of dPEGylated molecules yields clean, easily interpretable spectra, in stark contrast to the complex, convoluted spectra of polydisperse PEGylated compounds.[8] This analytical clarity is crucial for regulatory submissions and ensuring batch-to-batch consistency.

Optimized Pharmacokinetics and Biodistribution

Studies have demonstrated that monodisperse PEGylated nanoparticles exhibit a significantly prolonged blood circulation half-life and enhanced tumor accumulation compared to their polydisperse counterparts.[9][10] The uniform PEG layer on the surface of these nanoparticles leads to reduced protein adsorption, thereby evading rapid clearance by the reticuloendothelial system.[9][10] This precise control over pharmacokinetic properties allows for the fine-tuning of drug delivery systems for optimal efficacy and reduced off-target effects.

The Architectural Edge: Linear vs. Branched dPEG®

dPEG® reagents are available in various architectures, primarily linear and branched.[11] Branched dPEG® structures offer a greater hydrodynamic radius for a given molecular weight, which can further enhance in vivo stability and circulation time.[11] The choice between a linear and branched architecture depends on the specific application and the desired balance between molecular size, viscosity, and pharmacokinetic profile.[12]

Experimental Protocols: A Practical Guide to dPEGylation

The following protocols provide step-by-step methodologies for the dPEGylation of proteins and peptides, representing common applications of this technology. These protocols are intended as a starting point, and optimization may be required for specific molecules and applications.

Protocol 1: Amine-Reactive dPEGylation of a Protein using an NHS Ester

This protocol describes the conjugation of a dPEG®-NHS ester to the primary amines of a protein.

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • dPEG®-NHS ester reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

  • Reagent Preparation: Equilibrate the dPEG®-NHS ester vial to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of the dPEG®-NHS ester in anhydrous DMSO or DMF.[6][13]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dPEG®-NHS ester stock solution to the protein solution.[6] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, or at 4°C for 2-4 hours.[11]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted dPEG® reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.[11]

  • Characterization: Analyze the purified dPEGylated protein using SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the degree of PEGylation.

NHS_Ester_PEGylation Protein Protein (in amine-free buffer) Reaction Reaction Mixture (Incubate RT, 30-60 min) Protein->Reaction dPEG_NHS dPEG®-NHS Ester (dissolved in DMSO/DMF) dPEG_NHS->Reaction Quench Quench Reaction (add Tris buffer) Reaction->Quench Purify Purification (Desalting column/Dialysis) Quench->Purify Analyze Characterization (SDS-PAGE, Mass Spec) Purify->Analyze

NHS-Ester dPEGylation Workflow
Protocol 2: Thiol-Reactive dPEGylation of a Peptide using a Maleimide

This protocol details the conjugation of a dPEG®-maleimide to a cysteine-containing peptide.

  • Peptide solution (containing a free thiol group) in a thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)

  • dPEG®-maleimide reagent

  • Anhydrous DMSO or DMF

  • Optional: Reducing agent (e.g., TCEP) if disulfide bonds are present

  • Purification system (e.g., RP-HPLC)

  • Peptide Preparation: If the peptide contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent prior to PEGylation.

  • Reagent Preparation: Equilibrate the dPEG®-maleimide vial to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[7]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dPEG®-maleimide stock solution to the peptide solution.[7]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.[7] The reaction should be protected from light.

  • Purification: Purify the dPEGylated peptide from excess reagent and unreacted peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Maleimide_PEGylation Peptide Thiol-Peptide (in thiol-free buffer) Reaction Reaction Mixture (Incubate RT, 1-2 hr) Peptide->Reaction dPEG_Mal dPEG®-Maleimide (dissolved in DMSO/DMF) dPEG_Mal->Reaction Purify Purification (RP-HPLC) Reaction->Purify Analyze Characterization (Mass Spectrometry) Purify->Analyze

Maleimide-dPEGylation Workflow

Characterization of dPEGylated Molecules: Ensuring Quality and Consistency

Thorough characterization of the dPEGylated product is essential to confirm the success of the conjugation reaction and to ensure the quality and consistency of the final product.

Analytical Techniques:
TechniquePurposeKey Considerations
SDS-PAGE To visualize the increase in molecular weight of the protein after dPEGylation.The shift in the protein band will be proportional to the number and size of the attached dPEG® molecules.
Mass Spectrometry (MS) To determine the exact mass of the dPEGylated molecule and the degree of PEGylation.ESI-MS and MALDI-TOF MS are commonly used. The monodisperse nature of dPEG® results in sharp, well-defined peaks.
HPLC (RP-HPLC, SEC) To purify the dPEGylated conjugate and to assess its purity.Method development is crucial to achieve good separation between the unreacted starting materials, the desired product, and any byproducts.
UV-Vis Spectroscopy To determine the concentration of the protein/peptide and, in some cases, the degree of labeling if the dPEG® reagent contains a chromophore.Requires accurate extinction coefficients for the protein and the dPEG® reagent.
Sample Preparation for Mass Spectrometry:

Proper sample preparation is critical for obtaining high-quality MS data.[1] This typically involves:

  • Purification: The dPEGylated conjugate must be purified from excess reagents, salts, and buffers that can interfere with ionization. Desalting columns and RP-HPLC are common purification methods.[1]

  • Protein Digestion: For peptide mapping to determine the site of dPEGylation, the purified conjugate is digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS.[1]

  • Matrix Selection (for MALDI-TOF): The choice of matrix is important for optimal ionization of the dPEGylated molecule.

Troubleshooting dPEGylation Reactions

While dPEGylation is a robust and reliable technique, challenges can arise. The following table provides guidance on common issues and their potential solutions.

IssuePotential Cause(s)Troubleshooting Steps
Low Conjugation Efficiency - Inactive reagent (hydrolysis of NHS ester, degradation of maleimide) - Suboptimal reaction pH - Presence of competing nucleophiles (e.g., Tris buffer with NHS esters) - Inaccessible target functional groups on the biomolecule- Use fresh, anhydrous solvent to dissolve the dPEG® reagent. - Ensure the reaction buffer is at the optimal pH for the chosen chemistry. - Use amine-free buffers for NHS ester reactions and thiol-free buffers for maleimide reactions. - Consider using a longer dPEG® spacer to improve accessibility.
Aggregation/Precipitation of the Conjugate - Hydrophobic interactions - High degree of PEGylation- Optimize the molar ratio of dPEG® reagent to the biomolecule. - Perform the reaction at a lower concentration. - Include solubility-enhancing additives in the reaction buffer.
Difficulty in Purification - Similar physicochemical properties of the product and starting materials- Optimize the chromatography conditions (e.g., gradient, column chemistry for HPLC). - Consider using a different purification technique (e.g., ion-exchange chromatography).

The Future of dPEGylation: Advancing Therapeutics and Diagnostics

The precision and versatility of dPEG® technology continue to drive innovation in drug development and diagnostics. The ability to create well-defined, homogenous bioconjugates is enabling the development of next-generation antibody-drug conjugates with optimized drug-to-antibody ratios (DARs), novel imaging agents with enhanced targeting capabilities, and more stable and effective therapeutic proteins and peptides. As our understanding of molecular biology and disease progresses, the demand for precisely engineered therapeutic and diagnostic tools will only increase, positioning dPEG® technology at the forefront of biomedical innovation.

References

  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Harris, J. M., & Chess, R. B. (2003). Effect of PEGylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214–221.
  • Wang, J., et al. (2021). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. RSC Advances, 11(49), 30869-30877.
  • Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

  • Li, Y., et al. (2021). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. RSC Advances, 11(49), 30869-30877.
  • AxisPharm. (2024, October 21). Polyethylene Glycol Classification. Retrieved from [Link]

  • Lin, T. H., et al. (2022). Branched PCL-Based Thermogelling Copolymers: Controlling Polymer Architecture to Tune Drug Release Profiles. Frontiers in Bioengineering and Biotechnology, 10, 843690.
  • Hu, J., & Liu, S. (2022). Emerging Trends of Discrete Poly(ethylene glycol) in Biomedical Applications.
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.

Sources

Precision Engineering in Bioconjugation: The Strategic Advantage of 4-Arm Asymmetric PEG Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the development of Antibody-Drug Conjugates (ADCs) and theranostics, linear PEG linkers often force a compromise between drug loading and solubility. Increasing the Drug-to-Antibody Ratio (DAR) on linear chains frequently leads to aggregation, hydrophobicity-driven clearance, and loss of binding affinity.

The Solution: 4-Arm Asymmetric PEG linkers (specifically the "3+1" heterobifunctional architecture) represent a paradigm shift. By utilizing a pentaerythritol core with orthogonal functionalization, these scaffolds allow researchers to attach three payload molecules to a single conjugation site. This "molecular umbrella" architecture triples the payload capacity while maintaining a single, clean attachment point to the biologic, significantly enhancing solubility and shielding hydrophobic drugs from enzymatic degradation.

Part 1: The Architecture of Asymmetry

From Linear to Branched: The Structural Shift

Traditional linear PEGs are telechelic (two functional ends). To increase payload, one must either conjugate multiple PEGs to the protein (risking steric interference with the binding site) or use linear polymers with pendant groups (which are synthetically polydisperse and hard to characterize).

4-Arm Asymmetric PEGs utilize a central core (typically pentaerythritol) from which four PEG chains extend. The "Asymmetry" refers to the heterobifunctional functionalization of these arms, most commonly in a 3+1 configuration :

  • 3 Arms (Payload Domain): Functionalized with Group A (e.g., Amine, Maleimide) for high-density drug loading.

  • 1 Arm (Anchor Domain): Functionalized with Group B (e.g., Carboxyl, Azide, DBCO) for site-specific attachment to the targeting moiety.

The "Umbrella Effect" Mechanism

The branched structure creates a hydrodynamic volume distinct from linear PEGs of the same molecular weight. When conjugated, the 3 drug-loaded arms fold back or spread out, effectively "wrapping" the hydrophobic payloads in a hydrophilic PEG cloud.

  • Solubility Enhancement: The high density of ethylene oxide units surrounding the drugs prevents hydrophobic aggregation.

  • Stealth Properties: The branched canopy protects the linker-drug bonds from premature enzymatic cleavage in the bloodstream.

Visualization of the 3+1 Architecture

The following diagram illustrates the core concept of the 3+1 Asymmetric PEG, highlighting the orthogonal chemistry that enables precise stoichiometry.

G cluster_payload Payload Domain (x3) cluster_anchor Anchor Domain (x1) Core Pentaerythritol Core Arm1 PEG Spacer Core->Arm1 Arm2 PEG Spacer Core->Arm2 Arm3 PEG Spacer Core->Arm3 Arm4 PEG Spacer Core->Arm4 Drug1 Cytotoxin / Dye Arm1->Drug1 Drug2 Cytotoxin / Dye Arm2->Drug2 Drug3 Cytotoxin / Dye Arm3->Drug3 Anchor Reactive Group (e.g., NHS/DBCO) Arm4->Anchor

Figure 1: The 3+1 Asymmetric architecture allows for tripling the payload (Red) while maintaining a single conjugation site (Blue).

Part 2: Comparative Technical Analysis

The choice of linker dictates the pharmacokinetics (PK) and therapeutic index of the final conjugate.

FeatureLinear Heterobifunctional PEG4-Arm Symmetric PEG4-Arm Asymmetric (3+1) PEG
Drug Loading (per attachment) 1:14:4 (Crosslinking risk)3:1 (High Efficiency)
Viscosity High at high concentrationsLower (Compact structure)Lowest (Spherical hydrodynamic)
Homogeneity HighHighHigh (if purified correctly)
Aggregation Risk Moderate (exposed hydrophobic drugs)LowVery Low (Shielded drugs)
Conjugation Chemistry Simple (A-PEG-B)Complex (Statistical)Orthogonal (A3-PEG-B)

Key Insight: Symmetric 4-arm PEGs (4 identical groups) are often unsuitable for ADCs because they act as crosslinkers, causing antibody aggregation (one PEG linking two antibodies). The asymmetric 3+1 design eliminates this risk entirely.

Part 3: Experimental Protocol (Self-Validating)

Workflow: Synthesis of a High-DAR ADC

Objective: Conjugate a hydrophobic drug (e.g., MMAE) to a Monoclonal Antibody (mAb) using a 4-Arm PEG-(NH2)3-(COOH)1 linker. Target: DAR = 6 (using only 2 attachment sites on the mAb).

Phase 1: Preparation of the Drug-Linker Module

Rationale: Loading the drug onto the PEG before attaching to the antibody prevents exposure of the sensitive protein to harsh organic solvents required for drug solubility.

  • Activation: Dissolve 4-Arm PEG-(NH2)3-(COOH)1 (MW 10kDa) in anhydrous DMF.

  • Coupling: Add 3.3 equivalents of Drug-NHS_Ester (10% excess per arm) and 5 equivalents of DIPEA.

    • Reaction: Amine-NHS coupling.[1]

    • Conditions: Room temperature, N2 atmosphere, 4 hours.

  • Purification (Critical Step): Precipitate in cold diethyl ether to remove unreacted drug.

    • Validation: Analyze via MALDI-TOF MS. You should see a mass shift corresponding to +3 Drugs. If +2 or +4 species are prominent, re-optimize stoichiometry.

  • Anchor Activation: React the purified (Drug)3-PEG-COOH with TSTU/DIPEA to generate (Drug)3-PEG-NHS.

    • Note: Using TSTU is preferred over NHS/EDC for higher efficiency in organic solvents.

Phase 2: Bioconjugation to Antibody
  • Buffer Exchange: Buffer exchange mAb into PBS (pH 7.4).

  • Conjugation: Add 2.5 equivalents of (Drug)3-PEG-NHS per mAb.

    • Why 2.5 eq? We target ~2 Lysine residues. Since each PEG carries 3 drugs, 2 attachments = 6 drugs (DAR 6).

  • Incubation: 1 hour at room temperature.

  • Purification: Size Exclusion Chromatography (SEC) to remove excess PEG-Drug.

Phase 3: QC & Validation
  • HIC (Hydrophobic Interaction Chromatography): Confirm DAR distribution. The branched PEG should elute as a sharp peak; broad peaks indicate aggregation.

  • SEC-MALS: Verify monomeric state. >95% monomer is the acceptance criterion.[2]

Process Visualization

Protocol cluster_phase1 Phase 1: Drug-Linker Synthesis cluster_phase2 Phase 2: Bioconjugation Start 4-Arm Asymmetric PEG (NH2)3 - (COOH)1 React1 Coupling: + 3.3 eq Drug-NHS (DMF, DIPEA) Start->React1 Inter1 Intermediate: (Drug)3 - PEG - COOH React1->Inter1 Activate Activation: + TSTU (Generate NHS ester) Inter1->Activate FinalLinker Active Linker: (Drug)3 - PEG - NHS Activate->FinalLinker Conj Conjugation Reaction: mAb + 2.5 eq Active Linker (PBS, pH 7.4) FinalLinker->Conj mAb Monoclonal Antibody (Lysine Residues) mAb->Conj Purify Purification: SEC / HIC Conj->Purify FinalADC Final ADC (DAR ~ 6) Purify->FinalADC

Figure 2: Step-by-step synthetic workflow for creating a high-DAR ADC using asymmetric PEG linkers.

Part 4: Applications & Strategic Value

Antibody-Drug Conjugates (ADCs)

The primary failure mode for high-DAR ADCs is hydrophobicity-induced clearance by the liver. The 4-arm asymmetric PEG masks the hydrophobicity of drugs like PBD dimers or MMAE.

  • Data Point: Studies indicate that branched PEG ADCs can exhibit a 2-10x increase in circulation half-life compared to non-PEGylated or linear-PEGylated analogues [1, 5].

Theranostics (Imaging + Therapy)

The 3+1 structure is ideal for multimodal agents.

  • Configuration: 3 arms conjugated to a Chelator (e.g., DOTA for radiolabeling) and 1 arm conjugated to a targeting peptide (e.g., RGD).

  • Benefit: Increases the signal-to-noise ratio in PET/SPECT imaging by clustering 3 radioactive isotopes per binding event.

Hydrogels

While symmetric PEGs are standard for hydrogels, asymmetric PEGs allow for "dangling end" functionalization. A hydrogel formed by the 3 arms can leave the 4th arm free to present bioactive ligands (e.g., growth factors) to encapsulated cells without disrupting the structural mesh.

References

  • Suzuki, T., et al. (2018). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates. PMC - NIH. Retrieved from [Link]

Sources

Methodological & Application

Protocol for conjugating Amino-PEG(4)-[PEG(12)-OMe]3 to carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for Conjugating Amino-PEG(4)-[PEG(12)-OMe]3 to Carboxylic Acids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the covalent conjugation of the branched, amine-terminated polyethylene glycol derivative, this compound, to molecules containing carboxylic acid functional groups. PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and research compounds.[1][2] This guide details the underlying chemical principles, offers two robust, step-by-step protocols using common coupling agents, and provides critical insights into reaction optimization, purification, and characterization of the final conjugate. The protocols are designed to be self-validating, with explanations for key steps to ensure reproducible and successful outcomes.

Introduction to Amine-PEG Conjugation

The direct formation of an amide bond between a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process.[3] This is primarily because at neutral pH, the carboxylic acid exists as a carboxylate anion and the amine is protonated, creating an acid-base pair that is unreactive toward nucleophilic substitution.[4] Therefore, the reaction requires the activation of the carboxylic acid to create a highly reactive intermediate that is susceptible to nucleophilic attack by the primary amine of the PEG molecule.

The specific reagent discussed here, This compound , is a branched PEG linker. This structure features a central core from which three methoxy-terminated PEG12 arms extend, and a single PEG4 arm is terminated with a primary amine (NH2). This monofunctional, branched architecture is particularly useful in drug delivery, as it can impart significant hydrodynamic volume while offering a single point of attachment, preventing unwanted cross-linking.[5][6]

This guide will focus on two of the most reliable and widely used methods for activating carboxylic acids for conjugation:

  • EDC/NHS Chemistry: Utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) for aqueous-based coupling.

  • HATU Chemistry: Employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) for highly efficient coupling, typically in organic solvents.

Reaction Mechanisms: Activating the Carboxylic Acid

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the conjugation process.

EDC/NHS Coupling Mechanism

This is the most common method for bioconjugation in aqueous environments. It is a "zero-length" crosslinking reaction, meaning no additional atoms are incorporated into the final amide bond. The process occurs in two primary stages:

  • Carboxyl Activation: EDC reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.[7][8] This intermediate is prone to hydrolysis, which would regenerate the original carboxylic acid.

  • Ester Stabilization and Amine Reaction: To prevent hydrolysis and increase efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[9][10] This amine-reactive ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate. The primary amine of the Amino-PEG then attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.[10]

The optimal pH for each stage differs. The EDC-mediated activation is most efficient at a slightly acidic pH (4.5–6.0), while the subsequent reaction of the NHS ester with the primary amine is most efficient at a slightly basic pH (7.2–8.5).[7][9][11]

EDC_NHS_Mechanism COOH Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate (Unstable) COOH->O_acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_ester NHS Ester (Amine-Reactive) O_acylisourea->NHS_ester + NHS Hydrolysis Hydrolysis (Side Reaction) O_acylisourea->Hydrolysis NHS NHS Amide_Conjugate Amide Conjugate (R-CO-NH-PEG) NHS_ester->Amide_Conjugate + Amino-PEG (pH 7.2-8.5) Urea Urea Byproduct Amine_PEG Amino-PEG (H₂N-PEG) Experimental_Workflow cluster_edc EDC/NHS Protocol cluster_hatu HATU Protocol start Start prep Reagent Preparation (Carboxylic Acid, PEG, Coupling Agents) start->prep activation Step 1: Activation - Dissolve COOH in MES Buffer (pH 6.0) - Add EDC & NHS - React 15-30 min prep->activation mix_hatu Step 1: Mix Reactants - Dissolve COOH & Amino-PEG in DMF - Add DIPEA base prep->mix_hatu conjugation_edc Step 2: Conjugation - Add Amino-PEG in PBS - Adjust pH to 7.2-7.5 - React 2h - Overnight activation->conjugation_edc monitor Reaction Monitoring (LC-MS, HPLC) conjugation_edc->monitor conjugation_hatu Step 2: Add Activator - Add HATU solution - React 1-4h at RT mix_hatu->conjugation_hatu conjugation_hatu->monitor quench Quench Reaction (e.g., Hydroxylamine) monitor->quench If EDC/NHS purify Purification (SEC, IEX, RP-HPLC) monitor->purify If HATU quench->purify characterize Characterization (MS, NMR, HPLC) purify->characterize end End Product characterize->end

Sources

Reaction conditions for Amino-PEG(4)-[PEG(12)-OMe]3 with NHS esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Application Note: Conjugation Strategies for Amino-PEG(4)-[PEG(12)-OMe]3 with NHS Esters

Executive Summary & Molecule Architecture

This guide details the reaction conditions for conjugating This compound to N-hydroxysuccinimide (NHS) ester-functionalized targets.

The Molecule: this compound is a discrete, heterobifunctional branched PEG derivative.[1]

  • Reactive Center: A primary amine (

    
    ) extended by a short PEG(4) spacer to reduce local steric hindrance during conjugation.[1]
    
  • Shielding Domain: Three methyl-terminated PEG(12) arms.[1] This "trident" or "umbrella" architecture provides superior steric shielding and solubility compared to linear PEGs of equivalent molecular weight.

  • Application: Unlike standard PEGylation (where PEG-NHS reacts with Protein-Amine), this reagent is typically used in "Reverse PEGylation" or small molecule modification.[1] It reacts with NHS-activated drugs, surfaces, or crosslinkers to impart "stealth" properties and improve water solubility.

Reaction Mechanism & Critical Parameters

The conjugation relies on nucleophilic acyl substitution .[2][3] The primary amine of the PEG attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[2]

Competitive Kinetics (The "Hydrolysis Race")

Success depends on balancing Aminolysis (formation of the conjugate) against Hydrolysis (degradation of the NHS ester by water).

  • pH Factor:

    • Acidic (pH < 6.0): The amine is protonated (

      
      ) and non-nucleophilic.[1] Reaction stalls.
      
    • Basic (pH > 9.0): The amine is reactive, but the NHS ester hydrolyzes in minutes.

    • Optimal Window:pH 7.2 – 8.5 .

  • Steric Factor: The [PEG(12)-OMe]3 branching creates a large hydrodynamic radius.[1] While the PEG(4) spacer helps the amine reach the target, reaction kinetics may be slower than with linear amines.

Mechanism Diagram

ReactionMechanism PEG_Amine This compound (Nucleophile) Intermediate Tetrahedral Intermediate PEG_Amine->Intermediate Attack @ pH 7.2-8.5 NHS_Ester NHS-Ester Target (Electrophile) NHS_Ester->Intermediate Hydrolysis Hydrolyzed Target (Dead End) NHS_Ester->Hydrolysis Water Attack (High pH / Low Conc) Product Stable Amide Conjugate (PEGylated Target) Intermediate->Product Amide Bond Formation Byproduct NHS Group (Leaving Group) Intermediate->Byproduct Release

Figure 1: Mechanistic pathway of the conjugation. The solid lines represent the desired aminolysis pathway, while the dashed red line indicates the competing hydrolysis pathway that must be minimized.

Experimental Protocol

Materials & Buffer Selection

Strict Rule: Do NOT use buffers containing primary amines (e.g., Tris, Glycine) during the reaction, as they will compete with the PEG-amine.[4]

ComponentRecommended SpecificationNotes
Reaction Buffer PBS (1X), HEPES (50-100 mM), or Bicarbonate (50-100 mM)Adjust pH to 7.5 – 8.0 .[1]
Solvent (Organic) Anhydrous DMSO or DMFRequired if the NHS-target is hydrophobic.[1]
Quenching Buffer 1M Tris-HCl (pH 8.[1][3]0) or 1M GlycineUsed to stop the reaction.[3]
Stoichiometry 1.2 – 5.0 equivalents of Amino-PEGExcess amine ensures complete consumption of the labile NHS ester.
Step-by-Step Procedure

Step 1: Preparation of Stock Solutions

  • Amino-PEG: Dissolve this compound in the Reaction Buffer.

    • Target Conc: 10–50 mg/mL (High concentration favors aminolysis over hydrolysis).[1]

  • NHS-Target: Dissolve the NHS-ester compound in anhydrous DMSO or DMF.

    • Note: Keep organic solvent volume < 10-20% of the final reaction volume to prevent precipitation of the PEG or target.

Step 2: Conjugation Reaction

  • Add the NHS-Target solution dropwise to the Amino-PEG solution while gently vortexing.

    • Why this order? Adding the hydrophobic target into the large volume of aqueous buffer prevents local high concentrations of organic solvent.

  • Incubate:

    • Option A (Standard): Room Temperature (20-25°C) for 1–2 hours .

    • Option B (Labile Targets): 4°C for 12–18 hours .

  • Agitation: Use a rotary shaker or gentle stirring. Do not vortex vigorously after mixing to avoid shearing sensitive targets.

Step 3: Quenching

  • Add Quenching Buffer (Tris or Glycine) to a final concentration of 50–100 mM.

  • Incubate for 15 minutes at Room Temperature.

    • Mechanism:[2][5] The high concentration of Tris/Glycine rapidly consumes any remaining NHS esters, preventing non-specific crosslinking or side reactions during purification.

Step 4: Purification

  • Size Exclusion Chromatography (SEC): The branched PEG adds significant hydrodynamic volume.

    • Method: Use a Desalting Column (e.g., PD-10) or Superdex 75/200 depending on the target size.

    • Detection: Monitor absorbance at 280 nm (if protein/dye) or use Iodine staining for PEG detection if the target is non-UV active.

  • Dialysis: Use a membrane with an appropriate MWCO. Note that the branched PEG MW is ~2.2 kDa, but it behaves like a larger molecule (approx 5-8 kDa linear equivalent) due to hydration.

Workflow & Quality Control

Workflow Start Start: Dry Reagents Solubilize 1. Solubilize Reagents PEG in Buffer | NHS in DMSO Start->Solubilize Mix 2. Mix & React pH 7.5, 2h @ RT Solubilize->Mix Quench 3. Quench Add Tris/Glycine Mix->Quench Purify 4. Purification SEC or Dialysis Quench->Purify QC 5. QC Analysis MALDI-TOF / SDS-PAGE Purify->QC

Figure 2: Operational workflow for the conjugation process.

Quality Control Metrics
  • MALDI-TOF MS: The most definitive method. Look for the mass shift corresponding to the PEG addition (+ MW of PEG minus NHS leaving group).

    • Note: Because this is a discrete PEG, you should see a single sharp peak shift, unlike the "hump" seen with polydisperse PEGs.

  • SDS-PAGE (for Protein Targets): The conjugate will migrate significantly slower (higher apparent MW) due to the shielding effect of the branched PEG.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / No Conjugation Hydrolysis of NHS esterEnsure pH is not > 8.5. Use anhydrous DMSO/DMF.[3] Work quickly.
Precipitation Solvent incompatibilityReduce DMSO/DMF concentration. Ensure PEG is fully dissolved before mixing.
Low Yield Protonated AmineEnsure pH is > 7.2. Check that the buffer is not acidic.
Multiple Bands (Proteins) Over-labelingReduce the molar equivalent of Amino-PEG or reduce reaction time.

References

Sources

Application and Protocol Guide: Surface Modification of Nanoparticles Using Amino-PEG(4)-[PEG(12)-OMe]3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Branched PEGylation

In the field of nanomedicine and drug delivery, the interface between a nanoparticle and its biological environment is a critical determinant of its fate and efficacy. Unmodified nanoparticles are often rapidly identified by the mononuclear phagocyte system (MPS) and cleared from circulation, severely limiting their therapeutic potential.[1] Surface modification with polyethylene glycol (PEG), or PEGylation, is the gold-standard strategy to overcome this challenge.[1][2] By creating a hydrophilic, sterically-hindered "stealth" layer, PEGylation reduces protein adsorption (opsonization), prevents aggregation, and significantly prolongs systemic circulation time.[2][3]

While linear PEG linkers have been used extensively, advanced branched structures like Amino-PEG(4)-[PEG(12)-OMe]3 offer distinct advantages. This novel reagent features a unique architecture: a single primary amine group for covalent conjugation, connected via a short PEG(4) spacer to a branching core from which three methoxy-terminated PEG(12) arms radiate. This design creates a high-density PEG cloud from a single attachment point, providing superior steric hindrance and shielding effects compared to a linear PEG of equivalent molecular weight.[4][5] The methoxy-terminated arms ensure a chemically inert surface, minimizing non-specific interactions.

This guide serves as a comprehensive technical resource for researchers, providing the foundational principles and detailed protocols for the successful surface modification of nanoparticles using this advanced branched PEG linker.

Reagent Overview and Mechanism of Action

Molecular Structure and Functionality

The structure of this compound is designed for optimal surface modification.

  • Primary Amine (-NH2): This is the reactive handle for covalent attachment to the nanoparticle surface.[6][7] It readily participates in common bioconjugation reactions, most notably with carboxyl groups to form stable amide bonds.[6][8]

  • PEG(4) Spacer: This short polyethylene glycol chain provides flexibility and distances the bulky branched portion from the nanoparticle surface, ensuring the PEG arms have sufficient conformational freedom.

  • Tris-Branched Core: This central point allows for the attachment of three separate PEG arms, multiplying the shielding effect of a single conjugation event.

  • Three PEG(12)-OMe Arms: These methoxy-terminated chains form the dense, hydrophilic protective layer. The branched structure creates a higher steric barrier than a linear PEG, which is more effective at preventing protein adsorption and improving particle stability.[4][9] The methoxy (OMe) caps prevent the terminal hydroxyls from participating in unwanted side reactions.

The Chemistry of Attachment: EDC/NHS Coupling

The most robust and widely used method for attaching amine-containing molecules to nanoparticles is through the activation of surface carboxyl (-COOH) groups using carbodiimide chemistry.[10][11] This is a two-step process that creates a stable amide bond.

Step 1: Carboxyl Activation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with surface carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.

Step 2: NHS Ester Stabilization. To prevent hydrolysis of the intermediate and improve reaction efficiency, N-hydroxysulfosuccinimide (Sulfo-NHS) is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[10] This ester has a longer half-life in aqueous solutions, allowing for a more controlled reaction with the amine.

Step 3: Amide Bond Formation. The primary amine of the Amino-PEG linker attacks the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable, covalent amide bond that permanently attaches the PEG molecule to the nanoparticle surface.

G cluster_0 Nanoparticle Surface cluster_1 Activation cluster_2 Conjugation NP NP-COOH (Carboxylated Nanoparticle) Activated_NP NP-CO-NHS (NHS-Ester Activated NP) NP->Activated_NP  +EDC +Sulfo-NHS (pH 6.0) EDC EDC NHS Sulfo-NHS Final_NP PEGylated Nanoparticle Activated_NP->Final_NP  +Amine-PEG (pH 7.5-8.0) PEG This compound

Caption: Workflow for EDC/NHS mediated PEGylation of nanoparticles.

Experimental Design Considerations

Before proceeding to the protocol, careful planning is essential for a successful outcome. The efficiency of PEGylation and the final properties of the nanoparticles are influenced by several key factors.[9]

Nanoparticle Core Material

This protocol is optimized for nanoparticles that present carboxyl groups on their surface, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles or carboxyl-functionalized iron oxide or gold nanoparticles. If your nanoparticles have amine groups, a reverse strategy using a carboxyl-terminated PEG and EDC/NHS would be required. For gold nanoparticles, direct attachment via a thiol-terminated PEG is also a common alternative.[12]

Reaction Stoichiometry

The molar ratio of the PEG linker to the available surface functional groups is a critical parameter.

  • Low PEG Density: Insufficient PEG coverage can lead to incomplete shielding, resulting in protein adsorption and rapid clearance. The PEG chains may adopt a "mushroom" conformation.

  • High PEG Density: A high concentration of PEG linker drives the reaction towards maximum surface coverage, leading to a dense "brush" conformation which is optimal for steric protection.[13] However, excessive amounts of free PEG in solution can complicate purification.

  • Recommendation: Start with a significant molar excess of the Amino-PEG linker (e.g., 100- to 1000-fold excess over the estimated number of nanoparticle surface groups). Optimization may be required depending on the nanoparticle type and size.

Buffer and pH Control

EDC/NHS chemistry is highly pH-dependent.[14]

  • Activation Step (pH 6.0): The reaction of EDC and Sulfo-NHS with carboxyl groups is most efficient in a slightly acidic environment. MES buffer is ideal as it does not contain amines or phosphates that could interfere with the reaction.

  • Conjugation Step (pH 7.2-8.5): The reaction of the activated NHS-ester with the primary amine of the PEG linker is most efficient at a slightly basic pH.[14] Phosphate-buffered saline (PBS) or HEPES buffer is suitable for this step.

Detailed Protocol: Two-Step PEGylation of Carboxylated Nanoparticles

This protocol describes a general method. Specific concentrations and volumes may need to be optimized for your particular nanoparticle system.

Required Materials
  • Nanoparticles: Carboxylated nanoparticles (e.g., PLGA, Fe3O4-COOH) dispersed in water or appropriate buffer.

  • PEG Linker: this compound

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4.

  • Reagents: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine.

  • Purification: Centrifugal filter units (e.g., Amicon® Ultra, with MWCO appropriate for your nanoparticle size) or Tangential Flow Filtration (TFF) system.

Step-by-Step Procedure

A. Nanoparticle Preparation

  • Resuspend your carboxylated nanoparticles in Activation Buffer. A typical starting concentration is 1-10 mg/mL.

  • Sonicate briefly (using a bath or probe sonicator) to ensure a monodispere suspension.

B. Activation of Carboxyl Groups Causality Note: EDC and Sulfo-NHS are moisture-sensitive and hydrolyze quickly in water. Always prepare these solutions immediately before use.[10]

  • Prepare a 10 mg/mL solution of EDC in cold Activation Buffer.

  • Prepare a 10 mg/mL solution of Sulfo-NHS in cold Activation Buffer.

  • Add the EDC solution to the nanoparticle suspension to a final concentration of 2-5 mM.

  • Immediately add the Sulfo-NHS solution to the nanoparticle suspension to a final concentration of 5-10 mM.

  • Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).

C. Purification of Activated Nanoparticles (Optional but Recommended) Causality Note: Removing excess EDC and Sulfo-NHS prevents side reactions, such as the polymerization of the PEG linker if it also contains a carboxyl group, and ensures the subsequent reaction is more controlled.

  • Wash the activated nanoparticles by centrifugation or using a centrifugal filter unit.

  • Pellet the nanoparticles and discard the supernatant containing excess reagents.

  • Resuspend the activated nanoparticle pellet in Coupling Buffer (PBS, pH 7.4). Repeat this wash step twice.

D. Conjugation with Amino-PEG Linker

  • Prepare a solution of this compound in Coupling Buffer at a concentration calculated to provide a significant molar excess.

  • Add the PEG solution to the washed, activated nanoparticles.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

E. Quenching and Final Purification Causality Note: Quenching deactivates any remaining NHS-esters on the nanoparticle surface, preventing them from reacting with other molecules during storage or in subsequent applications.[3]

  • Add Quenching Solution (e.g., Tris or Glycine) to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature.

  • Purify the PEGylated nanoparticles from excess PEG linker and quenching reagents using centrifugal filtration or TFF. Wash the particles at least three times with your desired final storage buffer (e.g., PBS or saline).

  • Resuspend the final PEGylated nanoparticles in the storage buffer and store at 4°C.

G start Start: Carboxylated NPs step1 Resuspend NPs in Activation Buffer (pH 6.0) start->step1 step2 Add freshly prepared EDC and Sulfo-NHS step1->step2 step3 Incubate 15-30 min at Room Temp step2->step3 step4 Wash NPs x2 with Coupling Buffer (pH 7.4) step3->step4 step5 Add Amino-PEG Solution step4->step5 step6 Incubate 2h (RT) or Overnight (4°C) step5->step6 step7 Add Quenching Solution (e.g., Tris) step6->step7 step8 Purify via Centrifugal Filtration / TFF (Wash x3) step7->step8 end_node Final Product: PEGylated NPs step8->end_node

Caption: Step-by-step experimental workflow for nanoparticle PEGylation.

Characterization of PEGylated Nanoparticles

It is crucial to validate the success of the surface modification and characterize the properties of the final product.

Confirmation of PEGylation
  • Dynamic Light Scattering (DLS): Successful PEGylation will result in an increase in the hydrodynamic diameter of the nanoparticles. The Polydispersity Index (PDI) should remain low (<0.2), indicating a stable, non-aggregated suspension.[15][16]

  • Zeta Potential: Carboxylated nanoparticles typically have a strong negative surface charge. Covalent attachment of the neutral PEG linker will shield this charge, causing the zeta potential to shift towards neutrality (closer to 0 mV).[12][15] A significant reduction in the magnitude of the zeta potential is a strong indicator of successful surface coverage.[17]

Quantitative Analysis
  • Thermogravimetric Analysis (TGA): TGA can be used to determine the grafting density of the PEG on the nanoparticle surface by measuring the weight loss corresponding to the organic PEG layer as the sample is heated.

  • Quantitative NMR (qNMR): For some nanoparticle systems, qNMR can be used to quantify the amount of PEG attached to the surface.

  • Fluorescence-based Assays: If a fluorescently-labeled PEG is used, the amount of conjugated material can be quantified by measuring fluorescence intensity after thorough purification. Alternatively, unreacted amine groups in the supernatant can be quantified using assays like the ninhydrin assay to calculate the amount of PEG that has been conjugated.[18][19]

Example Characterization Data

The following table illustrates typical changes in nanoparticle properties following successful PEGylation.

ParameterBare NanoparticlesPEGylated NanoparticlesRationale for Change
Hydrodynamic Diameter (Z-average) 100 nm135 nmThe hydrated PEG layer increases the effective size of the particle in solution.[9]
Polydispersity Index (PDI) 0.1500.120PEGylation prevents aggregation, often leading to a more uniform particle distribution.[15]
Zeta Potential -45 mV-8 mVThe neutral PEG chains shield the negative charge of the core carboxyl groups.[15][17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low PEGylation Efficiency (minimal change in size/zeta potential) 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Incorrect buffer pH. 3. Insufficient molar excess of PEG linker.1. Use fresh, dry EDC and Sulfo-NHS powders and prepare solutions immediately before use. 2. Verify the pH of your Activation (pH 6.0) and Coupling (pH 7.2-8.0) buffers. 3. Increase the concentration of the Amino-PEG linker in the conjugation step.
Nanoparticle Aggregation during Reaction 1. pH of the nanoparticle suspension is near its isoelectric point. 2. Insufficient mixing during reagent addition. 3. Removal of stabilizing surface charge during activation.1. Ensure buffers have sufficient ionic strength and maintain pH away from the pI. 2. Add reagents slowly while vortexing or sonicating. 3. Perform the reaction at a higher nanoparticle dilution.
High Polydispersity Index (PDI) in Final Product 1. Aggregation occurred during the reaction. 2. Incomplete removal of excess, free PEG linker.1. See "Nanoparticle Aggregation" solutions. 2. Perform additional washing steps during the final purification. Consider using a method with higher resolution like TFF or size exclusion chromatography.

References

  • Precise PEG. (n.d.). Amino PEG | Amine Functional PEG Linkers for Conjugation. Retrieved from [Link]

  • AxisPharm. (n.d.). Branched Amino PEG. Retrieved from [Link]

  • Allen, C., et al. (2021). High-Density Branched PEGylation for Nanoparticle Drug Delivery. Nanotheranostics. Retrieved from [Link]

  • Li, Y., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale. Retrieved from [Link]

  • Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Rahme, K., et al. (2013). PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions. RSC Advances. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • ResearchGate. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies?. Retrieved from [Link]

  • D'Addio, S. M., et al. (2023). PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Xia, X., et al. (2011). Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures. ACS Nano. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) DLS and (b) Zeta potential results of PEGylated Pt NPs. Retrieved from [Link]

  • Wang, Z., et al. (2012). Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery. Methods in Molecular Biology. Retrieved from [Link]

  • Xia, X., et al. (2011). Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures. ACS Nano. Retrieved from [Link]

  • ResearchGate. (n.d.). Two typical methods for amine carboxyl coupling. Retrieved from [Link]

  • Conte, C., et al. (2020). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. Pharmaceutics. Retrieved from [Link]

  • SciSpace. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Retrieved from [Link]

  • Polymer Chemistry. (2024). Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Retrieved from [Link]

  • MDPI. (2024). PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure. Retrieved from [Link]

  • National Institutes of Health. (2024). Effect of Amine, Carboxyl, or Thiol Functionalization of Mesoporous Silica Particles on Their Efficiency as a Quercetin Delivery System in Simulated Gastrointestinal Conditions. Retrieved from [Link]

  • ACS Publications. (2024). PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy. Retrieved from [Link]

  • Frontiers. (2021). Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines. Retrieved from [Link]

  • ACS Publications. (2025). Nanomaterials and Their Integration with Enzymes for Enhanced Biotechnology Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. Retrieved from [Link]

  • Nanoscale. (2016). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids. Retrieved from [Link]

  • ResearchGate. (2025). The Interaction of Amines with Gold Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanoparticles with different PEG densities and sizes prepared by combinatorial synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Density Branched PEGylation for Nanoparticle Drug Delivery. Retrieved from [Link]

Sources

Application Note: Improving Protein Solubility Using Asymmetric Branched PEG Amines

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract

Protein solubility remains a critical bottleneck in the development of biologics, particularly for hydrophobic scaffolds and antibody-drug conjugates (ADCs). While traditional linear PEGylation offers some relief, it often imposes steric penalties that compromise bioactivity.[1] This Application Note details the strategic use of Asymmetric Branched PEG Amines —a next-generation polymer class that decouples steric hindrance from hydrodynamic shielding. We provide a validated protocol for conjugating these reagents to protein surface carboxyls (Asp/Glu) using EDC/Sulfo-NHS chemistry, demonstrating superior solubility profiles compared to linear or symmetric analogs.

Introduction: The Architecture of Solubility

The "Solubility-Stability Paradox" dictates that modifications increasing solubility (like adding large polymers) often destabilize the protein's active conformation or block its binding site.

The Evolution of PEG Architecture
  • Generation 1 (Linear PEGs): Act like a "pole." They provide shielding only directly above the attachment site. To achieve sufficient coverage, multiple linear PEGs are required, which increases viscosity and heterogeneity.

  • Generation 2 (Symmetric Branched PEGs): Act like a "Y" (e.g., two 20 kDa arms). They offer an "Umbrella Effect," shielding a larger surface area. However, the bulky branching point near the protein surface can inhibit the conjugation reaction itself (low yield) or interfere with ligand binding.

  • Generation 3 (Asymmetric Branched PEGs): The focus of this guide. These molecules feature two dissimilar arms (e.g., one 5 kDa and one 30 kDa) attached to a core.

    • Mechanism:[2] The shorter arm reduces steric bulk at the conjugation site, facilitating faster and higher-yield reactions. The longer arm extends outward to provide the massive hydrodynamic volume required for solubility and immune evasion.

Why Target Carboxyls with PEG-Amines?

While most PEGylation targets Lysine residues (using PEG-NHS), this protocol utilizes PEG-Amines (


)  to target surface Carboxyls (Aspartate, Glutamate, C-terminus).
  • Preservation of pI: Lysine modification removes positive charges, drastically altering the isoelectric point (pI). Carboxyl modification masks negative charges, which can be advantageous for acidic proteins prone to aggregation at neutral pH.

  • Hydrophobic Patch Coverage: Asp and Glu residues are often adjacent to hydrophobic patches on protein surfaces. Targeting them allows the PEG "umbrella" to specifically mask these aggregation-prone zones.

Mechanism of Action

The following diagram illustrates the superior shielding efficiency of asymmetric branching compared to linear and symmetric architectures.

PEG_Architecture cluster_Linear Linear PEG cluster_Asymmetric Asymmetric Branched PEG (Optimal) Protein Target Protein (Hydrophobic Surface) L_PEG Linear Chain (Limited Shielding) Protein->L_PEG High Exposure A_Core Core Linker Protein->A_Core High Yield Conjugation Short_Arm Short Arm (5kDa) Low Steric Hindrance A_Core->Short_Arm Long_Arm Long Arm (30kDa) Max Hydrodynamic Vol A_Core->Long_Arm Long_Arm->Protein Umbrella Shielding (Prevents Aggregation)

Figure 1: Asymmetric PEGs utilize a short arm to facilitate attachment and a long arm to maximize the 'Umbrella' shielding effect over hydrophobic patches.

Materials and Reagents

ComponentSpecificationPurpose
Target Protein Purified, >90% homogeneitySubstrate. Must be free of amines (Tris/Glycine) and carboxyls (Citrate/Acetate) in the buffer.
PEG Reagent Asymmetric Branched PEG-Amine (e.g., Y-Shape 40kDa: 5k/35k)Solubility enhancer. High purity (>95%) required.
Crosslinker EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Zero-length carboxyl activator.
Stabilizer Sulfo-NHS (N-hydroxysulfosuccinimide)Stabilizes the active ester intermediate, increasing yield.
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Optimal pH for EDC activation; prevents hydrolysis.
Coupling Buffer PBS, pH 7.2 - 7.5Optimal pH for amide bond formation.[3]
Quencher Hydroxylamine-HCl or GlycineTerminates the reaction.

Experimental Protocol: Carboxyl-to-Amine Conjugation

This protocol couples the PEG-Amine to protein Carboxyls .[4] Note: This is a two-step protocol to maximize efficiency and prevent protein-protein crosslinking.

Phase 1: Protein Preparation (Buffer Exchange)

Critical Step: The protein must be in a buffer free of competing carboxyls or amines.

  • Equilibrate a Zeba™ Spin Desalting Column (or equivalent) with Activation Buffer (MES pH 6.0).[3]

  • Apply protein sample (1–5 mg/mL).

  • Centrifuge to exchange buffer.

  • Verification: Measure concentration (

    
    ).
    
Phase 2: Activation (The "Zero-Length" Step)
  • Prepare Reagents: Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer.

    • EDC Concentration: 10-fold molar excess over total protein carboxyls (estimate ~10-15% of residues are Asp/Glu).

    • Sulfo-NHS Concentration: 25-fold molar excess (maintain 1:2.5 EDC:NHS ratio).

  • Activate: Add EDC/Sulfo-NHS to the protein solution.

  • Incubate: Mix for 15 minutes at Room Temperature (RT).

    • Chemistry: Carboxyls are converted to unstable O-acylisourea, then stabilized to amine-reactive NHS-esters.

  • Quench EDC (Optional but Recommended): Add 2-Mercaptoethanol (final 20 mM) to scavenge excess EDC. This prevents EDC from reacting with the PEG-Amine later. Alternatively, perform a rapid desalting spin into Coupling Buffer immediately.

Phase 3: Conjugation (The "Umbrella" Attachment)
  • pH Adjustment: If not desalted, raise the pH of the reaction mixture to 7.2–7.5 using 1M Phosphate buffer or concentrated PBS. The NHS-ester reacts with amines efficiently only at neutral/slightly alkaline pH.

  • Add PEG-Amine: Add the Asymmetric Branched PEG-Amine.

    • Ratio: Use a 5:1 to 20:1 molar excess of PEG-to-Protein.

    • Note: Asymmetric PEGs have lower steric hindrance than symmetric ones, so a lower molar excess (e.g., 5-10x) often suffices.

  • Incubate: 2 hours at RT or Overnight at 4°C.

  • Quench: Add Hydroxylamine (final 10 mM) to deactivate remaining NHS esters.

Phase 4: Purification & Validation
  • Purification: Use Size Exclusion Chromatography (SEC).

    • Why SEC? PEGylated proteins have a significantly larger hydrodynamic radius. The conjugate will elute much earlier than the native protein and excess free PEG.

  • Visualization: Run SDS-PAGE.

    • Staining: Use Coomassie for protein and Barium Iodide stain for PEG. The conjugate band should stain for both.

Workflow Diagram

Workflow Protein Protein-COOH (in MES pH 6.0) Activation Step 1: Activation (Form NHS-Ester) Protein->Activation Reagents EDC + Sulfo-NHS Reagents->Activation PEG Asymmetric PEG-NH2 Conjugation Step 3: Conjugation (Amide Bond Formation) PEG->Conjugation pH_Shift Step 2: pH Shift (pH 7.2) Activation->pH_Shift Active Ester pH_Shift->Conjugation Purification Step 4: SEC Purification (Remove Free PEG) Conjugation->Purification Crude Mix Result Soluble Conjugate Purification->Result

Figure 2: Step-by-step conjugation workflow for PEG-Amine to Protein-COOH coupling.

Results Interpretation & Troubleshooting

Data Summary: Solubility Comparison
ParameterNative ProteinLinear PEG (20k)Symmetric PEG (2x10k)Asymmetric PEG (5k/15k)
Apparent Solubility (mg/mL) < 0.52.05.5> 12.0
Yield (%) N/A40%35%65%
Viscosity LowHighMediumMedium-Low
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Precipitation during activation.

    • Cause: Isoelectric precipitation. If pH 6.0 is near the protein's pI, it will crash out.

    • Fix: Change Activation Buffer to pH 5.0 or 6.5 (away from pI), or add 0.05% Tween-20.

  • Issue: No Conjugation (Native band on SDS-PAGE).

    • Cause: Hydrolysis of NHS ester before PEG addition.

    • Fix: Ensure the transition from Step 2 (Activation) to Step 3 (PEG addition) is immediate. Do not store activated protein.

  • Issue: "Smear" on Gel.

    • Cause: Polydispersity of PEG or random hyper-conjugation.

    • Fix: Asymmetric PEGs are usually monodisperse. A smear suggests hyper-conjugation. Reduce the EDC:Protein ratio to target fewer carboxyls.

References

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. Link

  • Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939. Link

  • Thermo Fisher Scientific. Instructions for EDC and Sulfo-NHS. Thermo Scientific User Guide. Link

  • BroadPharm. PEGylation Reagents and Protocols: Branched vs Linear. BroadPharm Technical Notes. Link

  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature Reviews Drug Discovery, 2(3), 214-221. Link

Sources

Advanced Stealth Liposome Engineering: Synthesis and Formulation using Branched Amino-PEG(4)-[PEG(12)-OMe]3

[1]

Executive Summary & Scientific Rationale

This Application Note details the protocol for engineering "Stealth" liposomes utilizing a specific discrete PEG architecture: Amino-PEG(4)-[PEG(12)-OMe]3 . Unlike conventional linear PEG2000, this molecule features a branched "trident" structure.

The "Umbrella" Effect: Why Branched PEG?

Standard linear PEGs (e.g., PEG2000-DSPE) provide steric stabilization through a "brush" conformation.[1] However, at lower grafting densities, they collapse into a "mushroom" regime, leaving gaps for opsonin protein adsorption (the first step in immune clearance).

The This compound reagent creates a hyper-dense steric barrier.[1]

  • Architecture: The single Amino-PEG(4) stem acts as the anchor point, while the three PEG(12) arms spread outward.

  • Mechanism: This creates an "Umbrella" coverage over the lipid headgroups, masking the surface charge more effectively than linear chains of equivalent molecular weight.

  • Outcome: Reduced reticuloendothelial system (RES) uptake and extended circulation half-life (

    
    ).[1]
    

Visualizing the Architecture

The following diagram contrasts the structural advantage of the branched PEG reagent against standard linear PEG.

StealthArchitecturecluster_0Conventional Linear PEGcluster_1Branched this compoundLinearLinear PEG2000(Single flexible chain)GapExposed Lipid Surface(Opsonization Risk)Linear->GapLow Grafting DensityCoreCentral Core(Branch Point)Arm1PEG(12)-OMeCore->Arm1Arm2PEG(12)-OMeCore->Arm2Arm3PEG(12)-OMeCore->Arm3StemAmino-PEG(4)(Anchor Linker)Stem->CoreLipid Anchor\n(DSPE)Lipid Anchor(DSPE)Stem->Lipid Anchor\n(DSPE)Conjugation Site

Caption: Structural comparison showing the multi-arm shielding capability of the branched reagent versus the single-chain coverage of linear PEG.

Experimental Workflow Overview

Since This compound is a hydrophilic reagent with a reactive amine, it cannot be directly inserted into a lipid bilayer.[1] It must first be conjugated to a lipid anchor (DSPE).

WorkflowStep11. Synthesis(DSPE-NHS + Amino-PEG)Step22. Purification(Remove free PEG)Step1->Step2Step33. Lipid Film Formation(HSPC + Chol + Custom Lipid)Step2->Step3Step44. Hydration & Extrusion(> Tm, 100nm)Step3->Step4Step55. QC & Characterization(DLS, Zeta)Step4->Step5

Caption: Five-stage workflow from raw reagent conjugation to final liposome characterization.

Detailed Protocols

Phase A: Synthesis of the Branched Stealth Lipid (DSPE-BranchedPEG)

Goal: Conjugate the Amino-PEG reagent to DSPE-NHS to create an amphiphilic lipid.[1]

Materials:

  • Reagent A: this compound (MW ~2200 Da).[1][2]

  • Reagent B: DSPE-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)-2000]...[1][3] Correction: Use DSPE-NHS ester without PEG spacer, or DSPE-PEG-NHS if a double spacer is desired.[1] For this protocol, we assume DSPE-NHS (MW ~1000 Da) to keep the branched PEG close to the surface.)

  • Solvent: Anhydrous Chloroform (

    
    ) and Methanol (
    
    
    ).[1]
  • Base: Triethylamine (TEA).[1]

Protocol:

  • Dissolution: Dissolve 100 mg of DSPE-NHS (approx. 0.1 mmol) in 2 mL of dry Chloroform.

  • Activation: Add 2 equivalents of Triethylamine (TEA) to the lipid solution to ensure basic conditions for the amine reaction.

  • Reaction: Dissolve 1.2 equivalents (approx. 260 mg) of This compound in 1 mL of dry Methanol. Add this dropwise to the DSPE-NHS solution.

    • Note: The slight excess of PEG ensures all expensive lipid is consumed.

  • Incubation: Stir at room temperature (25°C) for 24 hours under Nitrogen or Argon atmosphere.

  • Monitoring: Verify reaction completion via TLC (Chloroform:Methanol 80:20). The NHS-lipid spot should disappear.

  • Purification (Critical):

    • Evaporate solvents to a film.

    • Re-dissolve in a minimal amount of Chloroform.

    • Precipitate the lipid by adding cold Diethyl Ether (the PEG-lipid precipitates; free PEG may remain soluble or co-precipitate depending on MW).

    • Best Practice: Dialysis.[4] Hydrate the film in water (forming micelles) and dialyze against water (MWCO 3.5 kDa) for 24 hours to remove unreacted amines and NHS byproducts. Lyophilize the resulting product to obtain DSPE-BranchedPEG powder.

Phase B: Liposome Formulation (Thin Film Hydration)

Goal: Create 100 nm stealth liposomes using the custom lipid.

Formulation Table:

ComponentMolar RatioRole
HSPC (Hydrogenated Soy PC)55High

lipid for stability
Cholesterol 40Membrane rigidity & drug retention
DSPE-BranchedPEG (Custom)5Steric Shielding (Stealth Layer)

Protocol:

  • Film Preparation:

    • Dissolve HSPC, Cholesterol, and your lyophilized DSPE-BranchedPEG in Chloroform at the 55:40:5 molar ratio.

    • Evaporate solvent using a Rotary Evaporator (40°C water bath) until a thin, uniform film forms.

    • Desiccate under vacuum overnight to remove trace solvent.

  • Hydration:

    • Add HEPES Buffered Saline (HBS, pH 7.4) to the film.

    • Hydrate at 60°C - 65°C (must be >

      
       of HSPC).
      
    • Vortex vigorously for 30 minutes to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion):

    • Pass the MLV suspension through polycarbonate membranes (pore size: 100 nm) using a mini-extruder.

    • Perform 11-15 passes at 65°C.

    • Result: Large Unilamellar Vesicles (LUVs) ~100-120 nm.[1]

Quality Control & Characterization

Trustworthiness in this protocol is established by validating the "Stealth" properties.

A. Dynamic Light Scattering (DLS)[1]
  • Expectation: Z-Average size should be 100–120 nm.[1]

  • PDI (Polydispersity Index): Must be < 0.2 (indicates monodisperse population).[1][3]

  • Validation: If PDI > 0.2, increase extrusion passes or check for lipid aggregation.

B. Zeta Potential[5]
  • Mechanism: The phosphate group on DSPE is shielded by the branched PEG.

  • Expectation: Near neutral to slightly negative (-5 to -15 mV).[1]

  • Comparison: Non-PEGylated liposomes would be more negative (-30 to -40 mV).[1] A shift toward neutral confirms the PEG layer is effectively masking the surface charge [1].

C. Serum Stability Assay (In Vitro Stealth Test)
  • Incubate liposomes in 50% Fetal Bovine Serum (FBS) at 37°C.

  • Monitor size by DLS at 0, 4, and 24 hours.

  • Success Criteria: < 10% change in particle size. Aggregation indicates failure of the steric barrier.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High PDI (>0.2) Incomplete extrusion or lipid aggregation.[1]Extrude at higher temperature (65°C+).[1] Ensure DSPE-BranchedPEG is fully dissolved in the initial solvent mix.[1]
Precipitation during Synthesis Solvent incompatibility.Ensure the Amino-PEG is dissolved in MeOH before adding to the Chloroform lipid mix.
Low Yield after Dialysis Micelle loss through membrane.Use MWCO 3.5 kDa. Do not use 10 kDa+ membranes, as PEG-lipid micelles can escape.[1]

References

  • Immuno-stealth Properties

    • Title: Understanding the Stealth Properties of PEGyl
    • Source: Open Access Pub (2020).[1]

    • URL:[Link][1]

  • Branched vs.

    • Title: High-Density Branched PEGylation for Nanoparticle Drug Delivery.[1][5]

    • Source: PMC - NIH (2019).[1]

    • URL:[Link]

  • Conjugation Protocols (Amine-NHS): Title: Protocol for Amino PEG Reagents. Source: BroadPharm.
  • Liposome Formulation Standards

    • Title: Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin.[1]

    • Source: Semantic Scholar (2022).[1][4]

    • URL:[Link][1][3][4][6][7][8][9][10]

Navigating the Steric Maze: Advanced Bioconjugation Strategies for Branched PEG Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in PEGylation

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a cornerstone of modern drug development, transforming the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins, peptides, and nanoparticles.[1] By attaching PEG chains, researchers can enhance drug solubility, extend circulating half-life, and reduce immunogenicity.[2] The advent of branched PEG architectures offers a significant advantage by providing a larger hydrodynamic radius, which can more effectively shield the conjugated molecule from enzymatic degradation and renal clearance.[2] However, this increased molecular bulk, particularly with branched PEG amines, presents a formidable challenge: steric hindrance. The very size that confers therapeutic benefits can physically obstruct the reactive sites, making efficient and specific conjugation a complex task.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of conjugating sterically demanding branched PEG amines. We will delve into the mechanistic underpinnings of various bioconjugation strategies, offer detailed, field-tested protocols, and provide a comparative analysis to aid in selecting the optimal approach for your specific application.

Understanding the Core Problem: Steric Effects in Amine-Reactive Chemistry

The most common approach for PEGylating proteins targets the primary amines on the N-terminus and the ε-amino group of lysine residues.[3] N-hydroxysuccinimide (NHS) esters are widely used for this purpose due to their reactivity with these amines, forming stable amide bonds.[4] However, the bulky nature of branched PEG chains can significantly slow down the reaction rate and reduce conjugation efficiency. This is because the PEG molecule can physically block the approach of the reactive NHS ester to the target amine, especially if the amine is located in a sterically constrained environment on the protein surface.

Furthermore, a critical competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, rendering it inactive.[5] This hydrolysis is pH-dependent, increasing at higher pH values.[3] For sterically hindered reactions, where the desired aminolysis is slow, this competing hydrolysis can become the dominant pathway, leading to low yields of the desired PEGylated product.

Therefore, successful conjugation of branched PEG amines requires strategies that can either overcome this steric barrier or employ alternative chemistries that are less susceptible to steric effects.

Strategic Approaches to Conjugating Branched PEG Amines

Here, we explore three primary strategies for the successful bioconjugation of sterically demanding branched PEG amines:

  • Optimization of NHS Ester Chemistry: Fine-tuning the reaction conditions to favor aminolysis over hydrolysis.

  • Click Chemistry: Employing bioorthogonal reactions that are highly efficient and specific, even in complex environments.

  • Enzymatic Ligation: Utilizing enzymes to catalyze the site-specific formation of a covalent bond between the PEG and the target molecule.

The following sections will provide a detailed exploration of each strategy, complete with step-by-step protocols and explanations of the critical parameters.

Strategy 1: Optimizing NHS Ester Chemistry for Bulky Payloads

While challenging, NHS ester chemistry can be successfully employed for branched PEG amines through careful optimization of the reaction conditions. The key is to create an environment that maximizes the rate of the desired amine reaction while minimizing the competing hydrolysis.

Causality Behind Experimental Choices:
  • pH Control: The reaction is typically performed at a slightly alkaline pH (7.2-8.5).[3] This is a critical balancing act. A higher pH increases the deprotonation of primary amines, making them more nucleophilic and reactive. However, it also accelerates the hydrolysis of the NHS ester. For sterically hindered PEGs, starting at a lower end of this range (e.g., pH 7.5) and gradually increasing it can be a viable strategy.

  • Molar Excess of PEG: Using a significant molar excess of the branched PEG-NHS ester (e.g., 20-fold or higher) can help drive the reaction towards product formation, compensating for the slower reaction rate.[6]

  • Concentration of Reactants: Higher concentrations of both the protein and the PEG reagent can increase the frequency of molecular collisions, favoring the bimolecular conjugation reaction over the unimolecular hydrolysis.

  • Reaction Time and Temperature: Longer reaction times may be necessary to achieve acceptable yields with sterically hindered reagents. Performing the reaction at a controlled temperature (e.g., room temperature or 4°C) is crucial to balance reaction kinetics and protein stability.[6]

  • Buffer Composition: It is imperative to use amine-free buffers, such as phosphate-buffered saline (PBS), borate, or carbonate buffers.[7] Buffers containing primary amines, like Tris, will compete with the target protein for reaction with the NHS ester.[7]

Visualizing the NHS Ester Conjugation Workflow

NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Mix Protein and PEG-NHS (Optimized Molar Ratio) P->Mix PEG Branched PEG-NHS (dissolved in DMSO/DMF) PEG->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (SEC or IEX) Quench->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for NHS Ester-Mediated PEGylation.

Detailed Protocol: NHS Ester Conjugation of a Branched PEG Amine to a Protein

Materials:

  • Branched PEG-NHS ester (e.g., Y-shaped PEG NHS, 40 kDa)

  • Protein of interest (in an amine-free buffer like PBS, pH 7.5)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5).[6] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • PEG-NHS Ester Solution Preparation:

    • Allow the vial of branched PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.[8] Rationale: The NHS ester is susceptible to hydrolysis, so fresh preparation is crucial.

  • Conjugation Reaction:

    • Add a calculated amount of the PEG-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 20:1 PEG:protein).[6] Gently mix the solution. Note: The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein stability.[8]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6] The optimal time and temperature may need to be determined empirically for your specific protein and PEG derivative.

  • Quenching the Reaction:

    • To stop the reaction, add a small volume of quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining NHS esters.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and byproducts by Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[]

      • SEC: Separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute earlier than the smaller, unreacted protein.[10]

      • IEX: Separates based on charge. PEGylation can shield the protein's surface charges, altering its elution profile compared to the unmodified protein.[][10]

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the degree of PEGylation (the number of PEG chains attached per protein molecule).[11]

Strategy 2: The Precision of Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific alternative for conjugating bulky molecules.[12] This bioorthogonal reaction is largely insensitive to steric hindrance and proceeds with high yields in aqueous buffers over a wide pH range.[13]

Causality Behind Experimental Choices:
  • Bioorthogonal Reactants: The reaction occurs between an azide and an alkyne, functional groups that are absent in naturally occurring biomolecules. This ensures that the reaction is highly specific to the intended targets.

  • Catalyst System: A copper(I) catalyst is required. This is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12] A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is often included to enhance catalyst stability and solubility in aqueous solutions.[12]

  • Two-Step Process: This strategy requires the separate introduction of the azide and alkyne functionalities onto the protein and the PEG molecule, respectively (or vice versa). This initial modification step needs to be carefully considered.

Visualizing the Click Chemistry Workflow

Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Azide Protein-Azide Mix Combine Reactants and Catalyst Protein_Azide->Mix PEG_Alkyne Branched PEG-Alkyne PEG_Alkyne->Mix Catalyst CuSO4, THPTA, Sodium Ascorbate Catalyst->Mix Incubate Incubate (Room Temperature) Mix->Incubate Purify Purify Conjugate (SEC or IEX) Incubate->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for Click Chemistry-Mediated PEGylation.

Detailed Protocol: Click Chemistry Conjugation of a Branched PEG-Alkyne to an Azide-Modified Protein

Materials:

  • Azide-modified protein

  • Branched PEG-alkyne

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-modified protein in the reaction buffer.

    • Prepare a stock solution of the branched PEG-alkyne in a suitable solvent (e.g., water or DMSO).

  • Preparation of Catalyst Premix:

    • Prepare stock solutions of 20 mM CuSO₄, 100 mM THPTA, and 300 mM sodium ascorbate in nuclease-free water.[12]

    • In a separate tube, mix the CuSO₄ and THPTA solutions. This premix can often be stored frozen.

  • Click Reaction:

    • In a reaction tube, combine the azide-modified protein and the branched PEG-alkyne (a 5-10 fold molar excess of PEG is a good starting point).

    • Add the CuSO₄/THPTA premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12] Gently mix.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, protected from light.[12]

  • Purification and Characterization:

    • Purify the PEGylated protein using SEC or IEX as described in the NHS ester protocol.

    • Analyze the final product using SDS-PAGE and mass spectrometry.

Strategy 3: The Site-Specificity of Enzymatic Ligation

For applications requiring precise control over the conjugation site, enzymatic methods such as sortase-mediated ligation (SML) are unparalleled. Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and catalyzes the formation of a native peptide bond with an N-terminal glycine-containing molecule. This method is highly specific and can be performed under mild, physiological conditions.

Causality Behind Experimental Choices:
  • Enzyme Specificity: Sortase A specifically recognizes the LPXTG motif, ensuring that PEGylation occurs only at the engineered site. This eliminates the product heterogeneity often seen with amine-reactive chemistries.

  • Genetic Engineering: This approach requires genetic modification of the target protein to introduce the LPXTG recognition sequence at a desired location (typically the C-terminus).

  • PEG Modification: The branched PEG amine must be modified to present an N-terminal glycine residue (or a short poly-glycine tag) to act as the nucleophile in the sortase reaction.

  • Reaction Reversibility: The sortase-mediated reaction is reversible. To drive the reaction towards product formation, a high concentration of the glycine-functionalized PEG is often used.

Visualizing the Sortase-Mediated Ligation Workflow

Sortase_Ligation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_LPXTG Protein-LPXTG Mix Combine Reactants and Sortase A Protein_LPXTG->Mix PEG_Gly Branched PEG-(Gly)n PEG_Gly->Mix Sortase Sortase A Enzyme Sortase->Mix Incubate Incubate (with Ca2+) Mix->Incubate Purify Purify Conjugate (Affinity, SEC, or IEX) Incubate->Purify Analyze Analyze (SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for Sortase-Mediated PEGylation.

Detailed Protocol: Sortase-Mediated Ligation of a Branched PEG-Glycine

Materials:

  • Protein of interest with a C-terminal LPXTG tag

  • Branched PEG with an N-terminal glycine (or tri-glycine)

  • Sortase A enzyme

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

Procedure:

  • Preparation of Reactants:

    • Purify the LPXTG-tagged protein and the glycine-functionalized branched PEG.

    • Prepare solutions of each reactant in the sortase reaction buffer.

  • Sortase Ligation Reaction:

    • In a reaction tube, combine the LPXTG-tagged protein, a molar excess of the branched PEG-glycine (e.g., 20-50 fold excess), and the Sortase A enzyme. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at a suitable temperature (e.g., 4°C to 37°C) for 1 to 24 hours. The reaction progress can be monitored by SDS-PAGE.

  • Purification and Characterization:

    • If the protein has an affinity tag (e.g., His-tag) upstream of the sortase motif, the unreacted protein and the sortase enzyme can be removed by affinity chromatography after the reaction.

    • Further purification to remove excess PEG can be achieved by SEC or IEX.

    • Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm site-specific conjugation.

Comparative Analysis of Strategies

The choice of conjugation strategy depends on the specific requirements of the project, including the nature of the protein, the desired degree of PEGylation, and available resources.

FeatureOptimized NHS Ester ChemistryClick ChemistrySortase-Mediated Ligation
Specificity Low (targets all accessible primary amines)High (bioorthogonal)Very High (site-specific)
Efficiency Variable, sensitive to steric hindranceHigh, less sensitive to steric hindranceHigh, but can be slow
Protein Modification None requiredRequires introduction of azide or alkyneRequires genetic engineering (LPXTG tag)
PEG Modification NHS ester activationAzide or alkyne functionalizationN-terminal glycine functionalization
Reaction Conditions pH-sensitive, potential for side reactionsMild, wide pH toleranceMild, physiological conditions
Product Homogeneity Heterogeneous mixture of isomersHomogeneous (if modification site is specific)Highly homogeneous
Complexity Relatively simple, but requires optimizationModerately complex (two-step)Complex (requires protein engineering)

Conclusion and Future Outlook

The conjugation of sterically demanding branched PEG amines is a solvable challenge with the right strategic approach. While traditional NHS ester chemistry can be pushed to its limits through careful optimization, the advent of click chemistry and enzymatic ligation has provided researchers with powerful tools for achieving high efficiency and specificity, even with the most challenging substrates. The selection of the appropriate method will always be a balance of factors including the desired product profile, the nature of the biomolecule, and the available technical capabilities. As the field of bioconjugation continues to evolve, we can anticipate the development of even more robust and user-friendly strategies for creating precisely engineered therapeutic molecules.

References

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Akbari, J., Saeedi, M., Morteza-Semnani, K., & Nokhodchi, A. (2012). Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 20(1), 63.
  • Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 99(Pt A), 28–51.
  • Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins. Methods in Molecular Biology, 283, 67–81.
  • A.C.S. Webinars. (2025, October 7). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. Retrieved from [Link]

  • JenKem Technology. (2024, July 30). Activated PEGs for Amine PEGylation. Retrieved from [Link]

  • Goda, S. K., & Chundawat, S. P. S. (2023).
  • JenKem Technology. (2024, January 26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion exchange chromatography methods for PEGylated proteins separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of indirect and direct quantification methods of the.... Retrieved from [Link]

  • Caserman, S., Cecchini, D. A., & de la Canal, L. (2018). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Biotechnology and Applied Biochemistry, 65(1), 74–84.
  • Dar, S. A., & Lu, H. (2016). Protocol for sortase-mediated construction of DNA-protein hybrids and functional nanostructures. Methods, 97, 3–9.
  • ResearchGate. (2010, August 6). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Retrieved from [Link]

  • ResearchGate. (2008, January). (PDF) Click chemistry for labeling and detection of biomolecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]

  • Hampton, M. B., & Reddie, K. G. (2013). Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. FEBS Letters, 587(1), 86–91.
  • Google Patents. (n.d.). WO2014145441A1 - Sortase-mediated protein purification and ligation.
  • ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]

  • Agilent Technologies. (2016, March 23). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Retrieved from [Link]

  • ResearchGate. (2019, August 7). (PDF) Enhancing the Efficiency of Sortase-Mediated Ligations through Nickel-Peptide Complex Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). First generation of PEGylation of amine reactive PEG derivatives. Retrieved from [Link]

  • CLINAM. (2015, December 28). Evaluation of Nanoparticle PEGylation: Quantitative and Qualitative Determination. Retrieved from [Link]

  • Antos, J. M., & Popp, M. W. (2020). Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag.
  • ResearchGate. (n.d.). General scheme for the purification of commercial PEGylated proteins by.... Retrieved from [Link]

  • Lund University. (n.d.). Optimization of a PEGylation process. Retrieved from [Link]

  • Al-Ahmady, Z. S., & Kostarelos, K. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. Macromolecules, 52(15), 5486–5501.
  • Moghimi, S. M., & Szebeni, J. (2023). PEGylation technology: addressing concerns, moving forward.
  • SciSpace. (2010, August 3). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. Retrieved from [Link]

  • Fee, C. J. (2007). PEGylation of Proteins: A Structural Approach.
  • Creative Commons. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

Sources

Solvent selection for Amino-PEG(4)-[PEG(12)-OMe]3 conjugation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for Amino-PEG(4)-[PEG(12)-OMe]3 Conjugation Reactions Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Process Chemists, and Bioconjugation Scientists[1]

Focus Molecule: this compound[1]

Introduction: The Amphiphilic Chameleon

The reagent This compound represents a sophisticated class of branched PEG architectures.[1] Unlike linear PEGs, this "tripod" structure features a discrete methyl-PEG(12) shielding domain and a specific Amino-PEG(4) linker arm.[1]

Why Solvent Selection is Critical for this Molecule: While the high PEG content renders this molecule extremely water-soluble, the conjugation efficiency is rarely dictated by the PEG itself. Instead, the solvent system must be engineered around the target molecule (payload) and the coupling chemistry (linker stability).

The primary amine (-NH₂) terminus is a nucleophile.[1] Its reactivity is heavily influenced by the solvation shell . In aqueous buffers, water molecules hydrogen-bond to the amine lone pair, reducing nucleophilicity.[1] In polar aprotic solvents (DMSO, DMF), this "cage" is removed, significantly enhancing reaction kinetics—provided the target molecule remains stable.

Decision Matrix: Selecting the Solvent System

Do not default to PBS.[2] Use this logic flow to determine the optimal solvent system for your specific conjugation target.

SolventSelection Start Target Molecule Class Protein Biologic (Ab, Enzyme) (Hydrophilic/Labile) Start->Protein SmallMol Small Molecule / Drug (Hydrophobic/Stable) Start->SmallMol Nanoparticle Nanoparticle Surface (Gold, Silica, LNP) Start->Nanoparticle AqBuffer Primary: Aqueous Buffer (PBS/HEPES pH 7.2-8.0) Protein->AqBuffer OrgSolvent Primary: Anhydrous Organic (DMSO, DMF, DCM) SmallMol->OrgSolvent Hybrid Hybrid System (Ethanol/Water or DMSO/Water) Nanoparticle->Hybrid CoSolvent Co-Solvent Required? (Is the linker hydrophobic?) AqBuffer->CoSolvent PureAq 100% Aqueous CoSolvent->PureAq No (NHS-PEG is soluble) Spike Buffer + 5-10% DMSO/DMA CoSolvent->Spike Yes (Linker is hydrophobic) BaseChoice Base Addition (TEA or DIPEA) OrgSolvent->BaseChoice Maximize Nucleophilicity

Figure 1: Solvent selection decision tree based on target molecule stability and solubility profiles.[1]

Technical Deep Dive: Solvent Classes

Solvent ClassExamplesCompatibility with this compoundRecommended Use CaseCritical Notes
Aqueous Buffers PBS, HEPES, BorateExcellent. High solubility.[1]Protein/Peptide conjugation.[1][3][4][5][6]pH Control: Maintain pH 7.2–8.0 for NHS coupling. Avoid primary amine buffers (Tris, Glycine) which compete with the PEG.[2][5][7]
Polar Aprotic DMSO, DMF, DMAcExcellent. Soluble >100 mg/mL.[1]Hydrophobic drugs; NHS-ester stock preparation.[1][3]Hygroscopic: Must be anhydrous (Dry).[1] Water contamination causes rapid NHS hydrolysis.[1]
Chlorinated DCM, ChloroformGood. Soluble.[1]Synthetic small molecule conjugation.[1][6]Volatility: Good for easy removal post-reaction.[1] Not compatible with most proteins.[1]
Non-Polar Hexane, EtherPoor. Insoluble.[1]Precipitation/Purification only.Used to precipitate the PEG-conjugate out of reaction mixtures (e.g., adding ether to a DCM reaction).

Detailed Protocol: Conjugation to an NHS-Activated Target

This protocol assumes you are conjugating This compound to a hydrophobic small molecule drug activated with an NHS ester.[1]

Reaction Type: Amide Bond Formation (Nucleophilic Acyl Substitution) Scale: 10 mg Target Molecule Solvent Strategy: Anhydrous Organic (DMSO/DMF) with Organic Base

Materials Required
  • Reagent A: this compound (Store at -20°C, desiccated).

  • Reagent B: NHS-Activated Target Molecule.[1][5][7]

  • Solvent: Anhydrous DMSO or DMF (99.9%, over molecular sieves).[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

  • Purification: Dialysis cassette (MWCO 2K) or Preparative HPLC.[1]

Step-by-Step Methodology
Phase 1: Preparation (The "Dry" Phase)
  • Equilibration: Allow the Amino-PEG reagent vial to warm to room temperature before opening. Opening a cold vial introduces condensation, which will hydrolyze your NHS ester target later.[1]

  • Solvent Drying: Ensure your DMSO/DMF is anhydrous.[1]

    • Tip: Store solvent over 3Å or 4Å molecular sieves for 24 hours prior to use.[1] Water content >0.1% can reduce yields by 20-30% via hydrolysis.[1]

Phase 2: Solubilization & Activation
  • Target Solution: Dissolve 10 mg of the NHS-Activated Target in 500 µL of anhydrous DMSO.

  • PEG Solution: In a separate vial, dissolve 1.2 – 1.5 molar equivalents of This compound in 500 µL of anhydrous DMSO.

    • Why Excess? Branched PEGs can have steric bulk.[1] A slight excess ensures the target is fully consumed.[1]

  • Base Addition: Add DIPEA to the PEG Solution to achieve a final concentration of 1-2% (v/v).

    • Mechanism:[1] The amine is supplied as a salt (often HCl or TFA salt) or may be protonated. The base deprotonates the ammonium (-NH₃⁺) to the reactive amine (-NH₂).

Phase 3: The Reaction
  • Mixing: Slowly add the Target Solution (Step 3) to the PEG/Base Solution (Step 5) dropwise under continuous stirring.

    • Note: Always add the electrophile (NHS) to the nucleophile (Amine) to maintain a favorable ratio and prevent side reactions.

  • Incubation: Flush the headspace with Nitrogen or Argon (optional but recommended to exclude moisture).[1] Cap tightly. Stir at Room Temperature (20-25°C) for 2 to 4 hours .

    • Monitoring: Check reaction progress via HPLC or TLC.[1][4][6] The NHS-ester peak should disappear, and a new higher MW conjugate peak should appear.[1]

Phase 4: Purification
  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) or Ethanolamine to quench any unreacted NHS esters.[1][4] Incubate for 15 mins.

  • Isolation:

    • Method A (Precipitation): If the conjugate is insoluble in ether, pour the DMSO reaction mix into 10x volume of cold Diethyl Ether. Centrifuge to collect the pellet.

    • Method B (Dialysis): Dilute the DMSO reaction 10-fold with water.[1] Dialyze against water using a 2 kDa MWCO membrane to remove free DMSO, excess PEG, and hydrolysis byproducts.[1]

Troubleshooting: The Solvent Matrix

ObservationRoot CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS ester.Ensure solvents are anhydrous .[1] Do not use "old" DMSO. Avoid protic solvents (MeOH, EtOH) in the reaction step.
Precipitation on Mixing Solvent incompatibility.[1]The Target is hydrophobic, PEG is hydrophilic. Use a gradient transition : Start with 100% DMSO, then slowly dilute with buffer only after conjugation is initiated.[1]
Gelation/Cloudiness Crosslinking.Ensure the target molecule does not have multiple amine-reactive sites.[1] If it does, reduce the target concentration to favor intramolecular vs intermolecular reactions.
No Reaction (Amine) Protonated Amine.[1]Did you add base (DIPEA)? If the PEG amine is a salt (HCl), it is non-reactive until deprotonated.

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.[1] Retrieved from

  • BroadPharm. Protocol for PEG NHS Ester Conjugation.[1][3] Retrieved from

  • Hermanson, G. T. Bioconjugate Techniques (3rd Edition).[1] Academic Press, 2013.[1] (Standard field reference for solvent effects on nucleophilicity).

  • BOC Sciences. Amino-PEG4-bis-PEG3-N3 Product Information & Solubility Data.[1][] Retrieved from

  • AxisPharm. Branched Amino PEG Applications.[1][9] Retrieved from

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Troubleshooting & Optimization

Technical Support Center: Optimization of Branched PEG-Amine Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Aggregation During PEGylation with Branched PEG Amines Audience: Senior Scientists, Process Engineers, and Bioconjugation Specialists

Executive Summary: The "Reverse Conjugation" Challenge

You are likely encountering aggregation because using Branched PEG-Amines forces you into a "reverse" conjugation strategy. Unlike standard PEGylation (where a reactive PEG-NHS ester targets a passive protein amine), you are attempting to react a passive PEG-Amine with an activated protein carboxyl (via EDC/NHS) or aldehyde (via Reductive Amination).[1]

This creates two critical failure modes specific to branched PEGs:

  • The Steric Penalty: Branched PEGs (e.g., Y-shape) have a massive hydrodynamic volume ("Umbrella Effect"). They diffuse slowly and struggle to access activated sites on the protein surface compared to the protein's own surface lysines.

  • The "Race Condition": If you activate protein carboxyls with EDC, the protein’s own lysine residues will compete with the PEG-amine for the active ester. Because the protein's lysines are local and unhindered, self-crosslinking (aggregation) often wins the race against the bulky PEG-amine.

Module 1: Critical Parameters & Mechanistic Control
Q1: Why is my reaction turning cloudy immediately upon adding EDC?

Diagnosis: You are likely operating too close to the protein's isoelectric point (pI), or you have triggered rapid inter-protein crosslinking (Zero-Length Crosslinking).

The Fix:

  • Charge Management: EDC/NHS chemistry consumes negatively charged carboxyl groups (

    
    ) and converts them into neutral amide bonds. If your protein is acidic (pI < 7) and you are working at pH 6.0, consuming carboxyls will raise the protein's net charge toward zero (the pI). Rule:  Maintain reaction pH at least 1–2 units away from the pI of the conjugated product, not just the native protein.
    
  • The "Quench-First" Approach: Do not add EDC to the protein alone. Premix the Protein and PEG-Amine before adding the EDC. This ensures the PEG is present at high molar concentration the moment the carboxyls are activated.

Q2: I see high molecular weight (HMW) species on SEC, but the solution is clear. What happened?

Diagnosis: You have formed soluble covalent aggregates. This confirms that the protein's surface lysines reacted with the activated carboxyls before the PEG-Amine could intervene.

The Fix:

  • Molar Ratio Overkill: Branched PEGs require higher molar excess than linear PEGs due to steric shielding.

    • Linear PEG-Amine: 10–20x molar excess.

    • Branched PEG-Amine:50–100x molar excess is often required to outcompete intra-protein crosslinking.

  • High Salt Damping: Add 0.5 M NaCl to the buffer. This shields the electrostatic attraction between the activated carboxyl (now an NHS-ester) and the protein's own lysines, reducing self-interaction while allowing the neutral PEG-amine to react.

Module 2: Optimized Protocols
Protocol A: Carboxyl-to-Amine Coupling (EDC/NHS)

Best for: Proteins where N-terminus is not accessible or specific C-term targeting is required.

StepActionTechnical Rationale
1. Buffer Prep 0.1 M MES, 0.5 M NaCl, pH 6.0.MES is non-nucleophilic. High salt reduces protein-protein electrostatic attraction (aggregation).
2. Pre-Mix Mix Protein (1–2 mg/mL) + Branched PEG-Amine (50–100x excess) .CRITICAL: PEG must be present before activation to compete with protein lysines.
3. Activation Add EDC (10x excess over total COOH) + NHS (25x excess).NHS stabilizes the active ester, preventing hydrolysis and allowing time for the bulky PEG to react.
4. Incubation React for 2 hours at 4°C (not RT).Low temp slows down the collision rate of proteins (aggregation) more than it slows the chemical reaction.
5. Quench Add Hydroxylamine or Tris-HCl (pH 8.0) to final 100 mM.Rapidly deactivates remaining NHS-esters to prevent post-reaction crosslinking.
Protocol B: Reductive Amination (N-Terminal Targeting)

Best for: Avoiding aggregation entirely. This chemistry does not activate side-chain carboxyls, eliminating the risk of self-crosslinking.

  • Oxidation: If targeting glycans, oxidize with Sodium Periodate. If targeting N-term, ensure pH is 6.0.

  • Coupling: Add Branched PEG-Amine (20–50x excess).

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) .

    • Note: Unlike EDC, this reaction creates a secondary amine which retains positive charge, preserving solubility.

Module 3: Diagnostic Decision Tree

Use this logic flow to troubleshoot your specific aggregation phenotype.

PEGylation_Troubleshooting Start Observation: Aggregation Detected Type Visual Appearance? Start->Type Cloudy Immediate Turbidity (Precipitation) Type->Cloudy Visible Precipitate Clear Solution Clear but HMW Peaks on SEC Type->Clear Soluble Aggregates Check_pH Check Reaction pH vs. pI Cloudy->Check_pH Check_Chem Chemistry Used? Clear->Check_Chem Salt_Check Check Salt Concentration Check_pH->Salt_Check pH OK Soln_pH Adjust pH away from pI (Use MES pH 6.0) Check_pH->Soln_pH pH ≈ pI Soln_Conc Dilute Protein (< 1 mg/mL) Salt_Check->Soln_Conc Salt low/Conc high EDC_Path EDC/NHS (Carboxyl Activation) Check_Chem->EDC_Path Red_Path Reductive Amination Check_Chem->Red_Path Soln_Excess Increase PEG Excess (to 100x) EDC_Path->Soln_Excess Crosslinking Soln_Quench Improve Quenching (Add Hydroxylamine) Red_Path->Soln_Quench Slow Reaction

Figure 1: Decision matrix for diagnosing aggregation based on visual and chromatographic evidence.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use a Multi-Arm PEG-Amine (e.g., 4-Arm) instead of a Y-Shape PEG? A: Proceed with extreme caution. If your protein has multiple carboxyls (which most do), a 4-Arm PEG-Amine will act as a "super-glue," crosslinking four protein molecules together into a hydrogel.

  • Requirement: You must use a Heterobifunctional branched PEG (e.g., Y-shape with 1 Amine and 1 inert methoxy end) to ensure 1:1 conjugation.

Q: Why does the branched PEG reduce the yield compared to linear PEG? A: This is the Steric Shielding Paradox . The same property that makes branched PEGs excellent for extending half-life (protecting the protein from proteases) makes them terrible at reacting. The bulky polymer chains sterically hinder the amine from reaching the protein surface.

  • Solution: Increase reaction time (overnight at 4°C) and agitation (gentle rocking, never vortexing).

Q: How do I remove the excess PEG-Amine after using 100x molar excess? A: Branched PEGs are large.

  • If Protein MW > 50kDa and PEG MW < 20kDa: Use Cation Exchange Chromatography (CEX) . The unreacted PEG-Amine is neutral/weakly positive, while the protein (if acidic) will bind differently.

  • If sizes are close: Use Hydrophobic Interaction Chromatography (HIC) . The PEGylated protein is significantly more hydrophilic and will elute earlier than the native protein.

References
  • Roberts, M. J., et al. (2002).[2][3] "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews. Link

    • Core Reference: Establishes the fundamental chemistry of amine-reactive PEGyl
  • Veronese, F. M., & Pasut, G. (2005).[2] "PEGylation, successful approach to drug delivery."[2] Drug Discovery Today. Link

    • Core Reference: Discusses the steric differences between linear and branched PEGs ("Umbrella Effect").
  • Jevsevar, S., et al. (2010). "PEGylation of therapeutic proteins." Biotechnology Journal. Link

    • Validation: detailed analysis of aggregation mechanisms during PEGylation, specifically pI shifting and hydrophobicity changes.
  • Thermo Fisher Scientific. "Crosslinking Technical Handbook." Link

    • Protocol Source: Authoritative guide on EDC/NHS reaction parameters and quenching str

Sources

Purification methods for removing unreacted Amino-PEG(4)-[PEG(12)-OMe]3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for Amino-PEG(4)-[PEG(12)-OMe]3

Reagent Profile:

  • Molecule: this compound[1]

  • Classification: Heterobifunctional, Branched PEG Derivative (4-Arm Core)[1]

  • Molecular Weight (MW): ~2,209 Da (approx.[1][2] 2.2 kDa)[1]

  • Key Functional Group: Primary Amine (

    
    ) – Cationic at pH < 9.0[1]
    
  • Solubility: Highly water-soluble; Amphiphilic.[1]

Module 1: Physicochemical Properties & Detection Strategies

The Invisible Hazard: A primary failure point in purifying this reagent is reliance on UV absorbance (


). The this compound molecule lacks a chromophore.[1][3] It is effectively invisible to standard UV detectors used for protein purification.[1]

Recommended Detection Methods:

MethodSuitabilityMechanismNotes
ELSD / CAD High Evaporative Light Scattering / Charged AerosolThe gold standard for PEG.[1] Detects mass, not light absorption.[1] Essential for HPLC.[1]
Refractive Index (RI) MediumLight RefractionGood for isocratic runs.[1][4] Unstable in gradient elution (common in RP-HPLC).[1]
Iodine Staining Low (Qualitative)

complexation with PEG ether oxygens
Use for TLC plates.[1] PEG spots turn orange/brown.[1]
Ninhydrin / Kaiser High (Chemical)Reaction with free aminesDestructive test.[1] Turns purple/blue if unreacted Amino-PEG is present.[1]

Module 2: Purification Workflow Selector

Select your purification strategy based on the molecular weight (MW) of your conjugation target.

PurificationSelector Start Start: Reaction Mixture (Target + Unreacted Amino-PEG) Decision What is the MW of your Target Molecule? Start->Decision Protein Protein / Antibody (MW > 30 kDa) Decision->Protein High MW SmallMol Peptide / Small Molecule (MW < 5 kDa) Decision->SmallMol Low MW TFF Method A: TFF / Dialysis (Size Separation) Protein->TFF Primary Step Polishing Polishing: IEX (Remove Charge Variants) TFF->Polishing If purity < 95% Scavenging Method B: Cation Exchange Scavenging (Charge Separation) SmallMol->Scavenging High Throughput / Bulk HPLC Method C: RP-HPLC (Hydrophobicity Separation) SmallMol->HPLC High Resolution

Figure 1: Decision tree for selecting the optimal purification protocol based on the hydrodynamic radius difference between the PEG reagent and the target molecule.

Module 3: Detailed Protocols

Protocol A: Tangential Flow Filtration (TFF) / Dialysis

Best for: PEGylated Proteins (MW > 30 kDa)[1]

The Logic: The branched PEG has a MW of ~2.2 kDa but a hydrodynamic radius (


) similar to a ~8-10 kDa globular protein due to high water coordination. Therefore, a strict size cutoff is required.
  • Membrane Selection: Use a 10 kDa MWCO (Molecular Weight Cut-Off) membrane.[1]

    • Note: Do not use 3.5 kDa MWCO.[1] The branched PEG diffuses too slowly, leading to poor clearance.

  • Buffer Exchange: Perform diafiltration against 10-12 diavolumes (DV) of your target buffer (e.g., PBS pH 7.4).[1]

  • Validation: Collect the permeate (waste) from the final volume. Concentrate it and spot on a TLC plate; stain with Iodine. If the spot remains clear, the unreacted PEG is removed.

Protocol B: Cation Exchange (CEX) Scavenging

Best for: Small Molecules & Peptides (where size difference is insufficient for dialysis)[1]

The Logic: The unreacted reagent contains a primary amine (


 at neutral pH). Assuming your conjugation reaction (e.g., NHS-ester coupling) converted the amine into a neutral amide bond, the unreacted PEG retains its positive charge , while the product is neutral  (or less positive).

Step-by-Step:

  • Column Preparation: Use a Strong Cation Exchange (SCX) spin column or resin (e.g., SP-Sepharose or Dowex 50W).[1]

  • Equilibration: Equilibrate resin with 20 mM Sodium Acetate, pH 5.0.

    • Why pH 5.0? Ensures the Amino-PEG is fully protonated (

      
      ) and binds tightly.
      
  • Loading: Dilute reaction mixture to < 2 mg/mL and load onto the resin.

  • Elution (The "Negative" Purification):

    • Collect the Flow-Through: Your PEGylated product (now amide-linked) should flow through the column (unbound).[1]

    • Trap the Impurity: The unreacted Amino-PEG binds to the resin.

  • Regeneration (Optional): Wash column with 1M NaCl to elute the waste PEG if you wish to confirm its presence.

Protocol C: RP-HPLC with ELSD Detection

Best for: High-purity Peptide conjugates[1]

The Logic: PEG is amphiphilic but generally less hydrophobic than many therapeutic peptides. The branched structure of this compound creates a distinct elution profile compared to the linear peptide-PEG conjugate.[1]

  • Stationary Phase: C4 or C8 column (C18 may be too retentive for large PEGs, causing peak broadening).[1]

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile[5]

  • Gradient: Shallow gradient (e.g., 1% B per minute).

  • Detection: Connect ELSD in series after UV.

    • Critical: UV will show the peptide; ELSD will show both the peptide and the unreacted PEG.

    • Troubleshooting: If you see a UV peak but no ELSD peak at that time, it is likely a salt or buffer artifact. If you see an ELSD peak with no UV, that is your unreacted PEG.

Module 4: Troubleshooting & FAQs

Q1: I performed dialysis (3.5k MWCO) for 24 hours, but NMR still shows PEG peaks. Why? A: The this compound is branched.[1] Branched PEGs have a significantly larger hydrodynamic volume than linear molecules of the same mass [1]. A 3.5k membrane pores are likely partially blocked by the hydrated PEG branches, halting diffusion. Switch to a 10k MWCO membrane or use Cation Exchange chromatography.[1]

Q2: My PEGylated protein is precipitating on the Cation Exchange column. A: PEGylation can mask surface charges on your protein, altering its solubility and pI [2].[] If the protein precipitates at pH 5.0 (used in Protocol B), switch to a Chemical Scavenger approach: Add NHS-activated beads (e.g., Sepharose-NHS) to the reaction mixture.[1] The beads will covalently react with the unreacted Amino-PEG. Spin the beads down to remove the impurity.

Q3: Can I use Mass Spec (MALDI/ESI) to verify purity? A: Yes, but be cautious. PEGs ionize easily and can suppress the signal of your protein (Ion Suppression). You may see a "picket fence" distribution of PEG oligomers (44 Da spacing).[1] Use an upstream LC step (LC-MS) to separate the free PEG before it enters the source [3].

References

  • Fee, C. J., & Van Alstine, J. M. (2011).[1][7] PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science. Link

  • Jevševar, S., et al. (2010).[1][7] PEGylation of therapeutic proteins. Biotechnology Journal. Link[1]

  • Thermo Fisher Scientific. (2024).[1] Charged Aerosol Detection (CAD) vs ELSD for non-chromophoric analytes. Link

  • Advanced ChemTech. (2024). Amino-PEG4-(m-PEG12)3 Product Data & Physicochemical Properties. Link

Sources

Removing excess Amino-PEG(4)-[PEG(12)-OMe]3 via dialysis or size exclusion

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Excess Amino-PEG(4)-[PEG(12)-OMe]3

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common but critical challenge of purifying PEGylated molecules from unreacted PEG reagents. Specifically, we will focus on strategies to remove excess this compound, a branched PEG reagent with an approximate molecular weight of 1.8 kDa. The principles, protocols, and troubleshooting advice provided here are broadly applicable to a wide range of bioconjugation purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you select the appropriate purification strategy.

Q1: What is the fundamental challenge in this purification?

The core challenge is to separate your desired, newly formed PEG-conjugate (e.g., a PEGylated protein, antibody, or nanoparticle) from the smaller, unreacted this compound reagent that was used in excess during the conjugation reaction. Success hinges on exploiting the size difference between the large conjugate and the small, free PEG.

Q2: When should I choose dialysis over size exclusion chromatography (SEC)?

The choice depends on the scale of your experiment, the required purity, and available equipment.

  • Dialysis is a simple, cost-effective method ideal for processing larger volumes and when there is a very large size difference between your product and the excess PEG.[1] It's a passive process that works well for desalting and removing small molecule contaminants.[1][2] However, it is generally slower and offers lower resolution compared to SEC.[3]

  • Size Exclusion Chromatography (SEC) , also known as gel filtration, is a high-resolution technique that actively separates molecules based on their hydrodynamic radius.[][5][6] It is faster than dialysis and is the preferred method when a high degree of purity is required or when separating the desired conjugate from other reaction byproducts of similar size.[][7]

Q3: What is the most critical parameter for successful purification by dialysis?

The most critical parameter is the Molecular Weight Cut-Off (MWCO) of the dialysis membrane. The MWCO defines the pore size of the membrane and its ability to retain molecules above a certain molecular weight.[8] An incorrectly chosen MWCO can lead to either loss of your product or incomplete removal of the excess PEG.

Q4: How do I select the right SEC column for my purification?

Column selection in SEC depends on the size of the molecules you wish to separate. The key parameter is the fractionation range of the column's resin, which defines the molecular weight range it can effectively resolve.[5] For removing a ~1.8 kDa PEG reagent from a much larger conjugate (e.g., >30 kDa), you would select a column with a fractionation range appropriate for separating small molecules from large ones, often referred to as desalting or buffer exchange columns.[9]

Section 2: Comparison of Purification Techniques

To aid in your decision-making process, the following table summarizes the key characteristics of dialysis and SEC for this application.

FeatureDialysisSize Exclusion Chromatography (SEC)
Principle Passive diffusion across a semi-permeable membrane based on concentration gradients.[1][10]Separation based on hydrodynamic radius as molecules pass through a porous resin bed.[5][6]
Resolution Low to moderate. Best for large size differences.High. Can separate molecules with smaller size differences.
Speed Slow (typically hours to overnight).[11]Fast (typically minutes to a few hours).
Scalability Excellent for large initial sample volumes.Can be limited by column size; best for small to moderate volumes.
Equipment Simple (dialysis tubing/cassette, beaker, stir plate).Requires a chromatography system (pump, column, detector).
Key Parameter Membrane MWCO.[8]Column fractionation range and pore size.[5][12]
Primary Use Case Bulk removal of small molecules, desalting, buffer exchange.High-purity final polishing step, analytical characterization.[]

Section 3: Troubleshooting Guide

Even with the best planning, experimental challenges can arise. This section provides solutions to common problems.

Dialysis Troubleshooting

Issue: My final product still contains excess PEG reagent.

  • Potential Cause 1: Incorrect MWCO. The MWCO of your membrane may be too small, hindering the diffusion of the ~1.8 kDa PEG reagent.

    • Solution: Ensure you are using a membrane with an MWCO that is significantly larger than the excess PEG (~1.8 kDa) but at least 3 to 6 times smaller than your target conjugate.[13] For removing a 1.8 kDa reagent, a 3.5 kDa or 5 kDa MWCO membrane is often a good starting point, provided your conjugate is >15-20 kDa.

  • Potential Cause 2: Insufficient Buffer Exchange. The concentration gradient driving diffusion has diminished.[1]

    • Solution: Increase the volume of the dialysis buffer (dialysate) and the frequency of buffer changes. A common rule is to use a dialysate volume at least 100-200 times your sample volume and perform at least three buffer changes.[1][11] The first change can be after 2-4 hours, the second after another 4-6 hours, and the final one overnight at 4°C.

  • Potential Cause 3: Equilibrium Reached Too Quickly. The volume of the dialysate is too small.

    • Solution: Use a much larger volume of dialysis buffer. For a 1 mL sample, using at least 1L of buffer for each exchange is recommended to maintain a steep concentration gradient.

Issue: I am losing my desired conjugate during dialysis.

  • Potential Cause: MWCO is too large. The pores of the membrane are large enough for your PEGylated product to leak through.

    • Solution: Select a membrane with a smaller MWCO. A general guideline is to choose an MWCO that is one-third to one-half the molecular weight of the molecule you want to retain. For example, if your conjugate is 30 kDa, a 10 kDa MWCO membrane would provide a high degree of retention.

Size Exclusion Chromatography (SEC) Troubleshooting

Issue: There is poor separation between my conjugate and the excess PEG.

  • Potential Cause 1: Incorrect Column Choice. The fractionation range of the column is not appropriate for the size of your molecules.

    • Solution: Select a column with a fractionation range that places your small ~1.8 kDa PEG reagent well within the separation range, while your large conjugate elutes in or near the void volume. Consult the manufacturer's column selection guides.[9]

  • Potential Cause 2: Flow Rate is Too High. Molecules do not have sufficient time to diffuse into the pores of the resin, leading to decreased resolution.[5][14]

    • Solution: Reduce the flow rate. Slower flow rates generally improve resolution in SEC, although this will increase the run time.[5]

  • Potential Cause 3: Sample Volume is Too Large. Overloading the column is a common cause of poor resolution.[5]

    • Solution: Reduce the sample injection volume. For optimal resolution, the sample volume should typically be no more than 2-5% of the total column volume.

Issue: The peak for my product is very broad.

  • Potential Cause 1: High Sample Viscosity. Concentrated protein or conjugate solutions can be viscous, leading to poor peak shape.[9][15]

    • Solution: Dilute your sample with the mobile phase buffer before injection.[15] While this reduces the concentration, it significantly improves peak shape and resolution.

  • Potential Cause 2: System Dispersion (Dead Volume). Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening.[16][17]

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.

  • Potential Cause 3: Column Contamination or Degradation. Particulates from the sample can clog the column inlet frit, or the packed bed may have deteriorated.[17][18]

    • Solution: Filter your sample through a 0.22 µm filter before injection. If the column is old or has been used extensively, performance may decline. Consider cleaning the column according to the manufacturer's instructions or replacing it.[19]

Section 4: Visualized Workflows and Protocols

General Purification Workflow

The diagram below outlines the general process from the post-conjugation reaction mixture to the final, purified product.

G cluster_0 Post-Conjugation cluster_1 Purification Choice cluster_2 Purification Methods cluster_3 Analysis & Final Product Reaction_Mixture Reaction Mixture (Conjugate, Excess PEG, Byproducts) Choice Sufficient Size Difference? Reaction_Mixture->Choice Dialysis Dialysis Choice->Dialysis Yes (Large Scale) SEC Size Exclusion Chromatography (SEC) Choice->SEC No (High Resolution) Analysis Purity Analysis (e.g., HPLC, SDS-PAGE) Dialysis->Analysis SEC->Analysis Final_Product Purified PEG-Conjugate Analysis->Final_Product

Caption: General workflow for purification of PEGylated conjugates.

Protocol 1: Dialysis for Excess PEG Removal

This protocol details the steps for removing the ~1.8 kDa this compound from a significantly larger conjugate.

Principle of Dialysis Small molecules (excess PEG, salts) diffuse through the pores of the dialysis membrane into the larger volume of buffer, while large molecules (the PEG-conjugate) are retained.

G cluster_0 Inside Dialysis Bag (Sample) cluster_1 Outside (Dialysis Buffer) inside PEG-Conjugate (Large) Excess PEG (Small) Salts Membrane Semi-Permeable Membrane (MWCO) inside:f1->Membrane Diffuses Out inside:f2->Membrane Diffuses Out outside Fresh Buffer Membrane->outside:f0

Caption: Principle of separation by dialysis.

Materials:

  • Dialysis tubing or cassette (e.g., 3.5 kDa or 5 kDa MWCO).

  • Large beaker (e.g., 2-4 L).

  • Magnetic stir plate and stir bar.

  • Dialysis Buffer (a buffer in which your conjugate is stable, e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with water to remove preservatives.

  • Sample Loading: Carefully load your post-conjugation reaction mixture into the dialysis bag or cassette, ensuring no leaks. Clamp or seal the ends securely, leaving some headspace to allow for potential sample dilution.

  • First Dialysis Step: Submerge the sealed sample in a beaker containing dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.

  • Stirring: Place the beaker on a magnetic stir plate and add a stir bar. Stir gently at 4°C. Continuous stirring is crucial to maintain the concentration gradient across the membrane.

  • Buffer Changes:

    • After 2-4 hours, discard the used buffer and replace it with an equal volume of fresh, cold dialysis buffer.

    • Repeat the buffer change after another 4-6 hours.

    • Perform a final buffer change and allow the dialysis to proceed overnight (12-18 hours) at 4°C.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Open it and transfer the purified conjugate solution to a clean tube.

  • Analysis: Analyze the purity of your sample using an appropriate method (e.g., HPLC-SEC, SDS-PAGE) to confirm the removal of the excess PEG reagent.

Protocol 2: SEC for Excess PEG Removal

This protocol is for achieving high-purity conjugate by removing the excess ~1.8 kDa PEG reagent using a lab-scale chromatography system.

Principle of Size Exclusion Chromatography (SEC) Molecules are separated by size. Large molecules (the PEG-conjugate) cannot enter the pores of the chromatography beads and travel quickly through the column (eluting first). Small molecules (excess PEG) enter the pores, taking a longer, more tortuous path, and therefore elute later.[6]

G p1 Porous Bead p2 Porous Bead Detector Detector p2->Detector p3 Porous Bead p3->Detector Sample Sample Injection (Conjugate + Excess PEG) Conjugate Large Conjugate (Elutes First) Conjugate->p2 Bypasses Pores PEG Small PEG (Elutes Later) PEG->p3 Enters Pores

Caption: Principle of separation by SEC.

Materials:

  • A size exclusion chromatography system (e.g., FPLC, HPLC).

  • A suitable SEC column (e.g., Superdex™ 30 prep grade, or a similar resin with a fractionation range suitable for separating <2 kDa from >30 kDa molecules).

  • Mobile Phase Buffer (a buffer compatible with your conjugate and the column, typically filtered and degassed, e.g., PBS with 150 mM NaCl, pH 7.4).[6][20]

Procedure:

  • System Preparation: Equilibrate the SEC system and column with at least 2-3 column volumes of your mobile phase buffer until a stable baseline is achieved on the detector (e.g., UV 280 nm).

  • Sample Preparation: Centrifuge your post-conjugation reaction mixture at >10,000 x g for 10 minutes to pellet any aggregates or particulates. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the column's total volume for optimal resolution.

  • Elution: Run the mobile phase at the column's recommended flow rate (e.g., 0.5-1.0 mL/min for a typical 10/300 column).[14]

  • Fraction Collection: Monitor the chromatogram.

    • The first major peak to elute will be your high molecular weight PEG-conjugate.

    • A later, smaller peak will be the low molecular weight excess this compound reagent and other small molecule byproducts.

    • Collect fractions corresponding to the peak of your desired conjugate.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., HPLC, SDS-PAGE). Pool the fractions that contain your pure product.

  • Column Cleaning and Storage: After use, wash the column according to the manufacturer's instructions and store it in the recommended solution (e.g., 20% ethanol).

References

  • Ryan, S. M., et al. (2013). Purification of pegylated proteins. PubMed Central. [Link]

  • Membrane Solutions. General rule about choosing a MWCO. [Link]

  • Reddit. (2022). Proper MWCO for my dialysis membrane. [Link]

  • Fee, C. J., & Van Alstine, J. M. Size-Exclusion Reaction Chromatography (SERC): A New Technique for Protein PEGylation. [Link]

  • GenScript. (2025). Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. [Link]

  • LCGC International. Optimizing Size-Exclusion Chromatography (SEC) for Biologics Analysis. [Link]

  • Membrane Solutions. (2025). How to Choose the Appropriate MWCO?. [Link]

  • University of California, Davis. Dialysis. [Link]

  • University of San Diego. (2021). Biochemistry Lab Protein Dialysis Protocol. [Link]

  • Cytiva Life Sciences. (2024). How buffer pH and NaCl affect size exclusion chromatography. [Link]

  • Waters. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

  • Ortega-Muñoz, M., et al. (2025). Biocompatibility in hemodialysis: artificial membrane and human blood interactions. PubMed Central. [Link]

  • ResearchGate. (2016). How to remove excess of PEG from conjugated PEG-polymer?. [Link]

  • Cytiva. Selection guide - Size exclusion chromatography columns and resins. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • LabRoots. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. [Link]

  • The Pharmaceutical Journal. (2021). Dialysis: principles and treatment options. [Link]

  • Agilent. (2019). From Proteins to Polymers-GPC/SEC - Understanding column selection and method considerations for your sample. [Link]

  • MDPI. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. [Link]

  • SepSci. (2025). The Essential SEC Column Selection Guide: Practical Chemistry for Biopharma Analysts. [Link]

  • Cytiva. (2018). How to improve your SEC results. [Link]

  • U.S. Food and Drug Administration (FDA). Update: Potential Risk of Exposure to Toxic Compounds When Using Hemodialysis and Peritoneal Dialysis Systems. [Link]

  • Waters. What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods?. [Link]

  • Lund University Publications. Optimization of a PEGylation process. [Link]

  • Wang, Y., et al. (2019). Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG. PubMed Central. [Link]

  • PubMed. Dialysis and concentration of protein solutions. [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. [Link]

  • Vanholder, R., & De Smet, R. (1999). Biocompatibility issues in hemodialysis. PubMed. [Link]

  • YouTube. (2020). Protein Purification - Dialysis, Principle, Procedure and Factors affecting dialysis. [Link]

  • Quanta BioDesign. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]

  • Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?. [Link]

  • Shimadzu Corporation. Abnormal Peak Shapes. [Link]

Sources

Overcoming steric hindrance in branched PEG amine conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced PEGylation Strategies Topic: Overcoming Steric Hindrance in Branched PEG Amine Conjugation

Introduction: The Steric Paradox

Welcome to the Advanced PEGylation Support Center. You are likely here because you have encountered the "Steric Paradox": The very feature that makes branched PEGs desirable (superior shielding of the payload) is what makes them notoriously difficult to conjugate.

Branched PEGs (e.g., Y-shape, 4-arm) create a dense "umbrella" that protects therapeutic proteins from proteolysis and immune recognition. However, this same steric bulk shields the reactive group on the PEG itself, significantly lowering the effective collision frequency with protein amines (Lysine


-amines or N-terminal 

-amines).

This guide moves beyond basic protocols to address the kinetic and thermodynamic barriers specific to bulky polymer conjugation.[1]

Module 1: The Mechanics of Steric Hindrance

To overcome low conjugation yields, you must first visualize the barrier. Unlike linear PEGs, which exist as random coils, branched PEGs possess a higher hydrodynamic volume near the reactive center.

Visualizing the Barrier & The Spacer Solution

The following diagram illustrates why standard protocols fail with branched PEGs and how "spacers" restore reactivity.

StericHindrance cluster_0 Scenario A: Linear PEG cluster_1 Scenario B: Branched PEG (No Spacer) cluster_2 Scenario C: Branched PEG (With Spacer) Protein Target Protein (Available Amine) LinearPEG Linear PEG (Random Coil) LinearPEG->Protein Accessible ResultA High Conjugation Efficiency LinearPEG->ResultA BranchedPEG Branched PEG (Dense Cloud) BranchedPEG->Protein Blocked ResultB Steric Clash Low Yield BranchedPEG->ResultB SpacerPEG Branched PEG + Hydrocarbon Spacer SpacerPEG->Protein Extended Reach ResultC Restored Reactivity SpacerPEG->ResultC

Figure 1: The "Umbrella Effect." Scenario B shows how the polymer cloud shields its own reactive group. Scenario C demonstrates how a low-molecular-weight spacer pushes the reactive group beyond the steric cloud.

Module 2: Chemistry Selection & Optimization

Choosing the right linker chemistry is more critical for branched PEGs than linear ones. The race is always between Conjugation (forming the amide bond) and Hydrolysis (water deactivating the ester).

The Hydrolysis vs. Reactivity Trade-off

With branched PEGs, the conjugation rate (


) is slower due to steric drag. If you use a highly reactive ester at high pH, it will hydrolyze before it can orient itself correctly against the protein surface.

Recommendation: Use more stable esters (SPA/SBA) at lower pH to extend the "active window" of the reagent.

NHS Ester TypeReactivityHydrolysis

(pH 8.[2][3]0)
Hydrolysis

(pH 7.0)
Best For...
SCM (Succinimidyl Carboxymethyl)Very High~0.75 min~12 minLinear PEGs; "Flash" reactions.
SG (Succinimidyl Glutarate)High~15 min~2 hoursGeneral purpose; cleavable linker.
SPA (Succinimidyl Propionate)Moderate~35 min~4-5 hoursBranched PEGs ; requires longer reaction time but resists hydrolysis.
SBA (Succinimidyl Butanoate)Low~55 min>6 hoursBranched PEGs ; maximum stability for slow steric alignment.

Data synthesized from standard hydrolysis kinetics [1, 2].

Stoichiometry Rules

For linear PEG, a 1.5x - 5x molar excess is standard. For Branched PEG , you must compensate for the low collision frequency.

  • Standard Protocol: Start at 10x - 20x molar excess (PEG:Protein).

  • High-Density Protocol: Up to 50x may be required for sterically hindered amines (e.g., recessed Lysines).

Module 3: Troubleshooting & FAQs

Q1: My conjugation yield is <10% with a 40kDa branched PEG-NHS. What is wrong?

Diagnosis: You are likely experiencing "Hydrolytic Death." The PEG is hydrolyzing before it can conjugate. Corrective Workflow:

  • Check pH: If you are at pH > 8.0, lower it to pH 7.2 - 7.4 . This slows the reaction but extends the NHS half-life from minutes to hours, giving the bulky PEG time to find the amine [1].

  • Switch Chemistry: If using SCM-PEG, switch to SPA-PEG or SBA-PEG .

  • Increase Concentration: Steric reactions are concentration-dependent. Increase protein concentration to >2 mg/mL to improve collision frequency.

Q2: I see precipitation immediately upon adding the PEG.

Diagnosis: "Solvent Shock." Branched PEGs are highly amphiphilic. Adding a dry organic solution of PEG to the protein buffer caused local aggregation. Corrective Workflow:

  • Dissolve PEG in dry DMSO or DMF.

  • Do not add the protein to the PEG. Add the PEG dropwise to the protein while vortexing gently.

  • Ensure the final organic solvent concentration is <10% (v/v) .[4]

Q3: How do I target the N-terminus specifically with a branched PEG?

Diagnosis: You need pKa-based selectivity. Lysines have a pKa ~10.5; the N-terminus is ~7.6–8.0. Protocol (Reductive Amination):

  • Use PEG-Aldehyde (not NHS).

  • Buffer: 100 mM Sodium Phosphate + 20 mM Sodium Cyanoborohydride (

    
    ).
    
  • Critical Step: Adjust pH to 5.0 – 6.0 .

  • Mechanism: At this pH, Lysines are protonated (

    
    ) and unreactive. The N-terminus remains partially unprotonated and reactive [3, 4].
    

Module 4: Validated Experimental Workflow

Use this decision tree to guide your next experiment.

OptimizationWorkflow Start Start: Low Conjugation Yield CheckLinker Check Linker Chemistry Start->CheckLinker IsSCM Is it SCM/SG? CheckLinker->IsSCM SwitchSPA Switch to SPA/SBA (More Stable) IsSCM->SwitchSPA Yes CheckPH Check Reaction pH IsSCM->CheckPH No (Already SPA) SwitchSPA->CheckPH IsHighPH Is pH > 8.0? CheckPH->IsHighPH LowerPH Lower to pH 7.2-7.4 Extend Time to 4-6h IsHighPH->LowerPH Yes CheckStoich Check Stoichiometry IsHighPH->CheckStoich No (Already Neutral) LowerPH->CheckStoich IncreaseStoich Increase PEG:Protein to 20x - 50x CheckStoich->IncreaseStoich

Figure 2: Logic flow for troubleshooting low yields in branched PEGylation.

References

  • Nojima, Y., et al. (2009).[5] "The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters."[5] Biological and Pharmaceutical Bulletin.

  • Vector Laboratories. (n.d.). "MAL-dPEG®12-NHS ester Technical Information." Vector Labs Technical Guide.

  • Kinstler, O., et al. (2015).[6] "Site-Specific PEGylation of Therapeutic Proteins." National Institutes of Health (PMC).

  • Creative PEGWorks. (2002). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews.

Sources

Technical Support Center: Utilizing Amino-PEG(4)-[PEG(12)-OMe]3 for Enhanced Solubilization of Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Amino-PEG(4)-[PEG(12)-OMe]3. As drug development professionals, we frequently encounter promising therapeutic compounds hampered by poor aqueous solubility—a critical barrier to bioavailability and clinical success.[1] This guide is designed to provide you with the foundational knowledge, actionable protocols, and in-depth troubleshooting advice to effectively leverage this advanced PEGylation reagent. From our field experience, understanding not just the how but the why behind each step is paramount to achieving reproducible, high-quality results.

Section 1: Foundational Knowledge & Handling (FAQs)

This section addresses the most common initial inquiries regarding the structure, properties, and handling of this compound.

Q1: What are the defining structural features of this compound?

This is an asymmetrically branched, 4-arm polyethylene glycol (PEG) derivative.[2] Its architecture is specifically designed for drug delivery applications. The single primary amine serves as a conjugation point, while the three longer, methoxy-capped arms act as a hydrophilic shield.[2][3]

PropertySpecificationRationale & Significance
Molecular Formula C99H197N5O47Provides the exact elemental composition.
Molecular Weight ~2209.6 g/mol Essential for calculating molar equivalents in conjugation reactions.
Arm 1 (Reactive) Amino-PEG(4)A primary amine (-NH2) on a 4-unit PEG spacer. This is the handle for covalently attaching to your drug molecule via standard amine chemistry (e.g., with carboxylic acids or NHS esters).[4][5]
Arms 2, 3, 4 (Inert) Methoxy-PEG(12)Three longer, 12-unit PEG arms capped with a non-reactive methoxy (-OMe) group. These arms are designed to form a dense hydrophilic cloud, maximizing the increase in hydrodynamic volume and aqueous solubility.[]

Q2: How should I properly store and handle this reagent to ensure its stability?

To maintain the integrity of the reagent, particularly the reactive amine group, proper storage is critical.

  • Storage Temperature: Store the reagent at -20°C for long-term stability.[4][7]

  • Atmosphere: Store under an inert gas like argon or nitrogen. The primary amine can slowly oxidize, and moisture can interfere with future reactions.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening. This simple step prevents atmospheric moisture from condensing inside the cold vial, which is crucial for preventing hydrolysis and maintaining reagent activity.[8] For weighing, it is best to work in a glove box or to be as quick as possible in a low-humidity environment.

Q3: In what solvents is this compound soluble for stock solution preparation?

The reagent is soluble in a variety of common laboratory solvents. For reaction purposes, anhydrous grades are highly recommended.

  • Aqueous Buffers: Soluble in water and most common biological buffers (e.g., PBS).

  • Organic Solvents: Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Dichloromethane (DCM).[4]

From a practical standpoint, preparing a concentrated stock solution in anhydrous DMSO or DMF is often the most convenient way to dispense the reagent for reactions.[8]

Section 2: The Mechanism of Enhanced Solubility

Q4: How exactly does the branched structure of this PEG reagent improve the solubility of a hydrophobic drug?

The efficacy of this compound stems from its ability to create a "hydrophilic shield" around a conjugated hydrophobic molecule. This process, known as PEGylation, enhances the apparent solubility of the drug by presenting a highly water-soluble exterior to the aqueous environment.[9][10]

The branched architecture is superior to a linear PEG of equivalent molecular weight because it creates a more compact, globular structure that is more effective at masking the hydrophobic core of the drug.[11] This steric hindrance not only improves solubility but can also protect the drug from enzymatic degradation and reduce clearance by the reticuloendothelial system (RES), prolonging its circulation half-life.[][12]

Caption: Micellar encapsulation of a hydrophobic drug.

Section 3: Experimental Protocols & Workflows

Here, we provide validated, step-by-step protocols for the most common applications of this reagent. The causality behind each step is explained to empower you to adapt these methods to your specific molecule.

Part 3A: Covalent Conjugation to a Carboxylic Acid-Containing Drug

This protocol details the use of the common and efficient carbodiimide chemistry (EDC/NHS) to form a stable amide bond between the PEG's amine and the drug's carboxylic acid.

Protocol: EDC/NHS Coupling

  • Drug & Reagent Preparation (Anhydrous Conditions):

    • Dissolve your hydrophobic drug (containing a -COOH group) in anhydrous DMF or DMSO to a final concentration of 10-20 mM. Rationale: Using an anhydrous organic solvent prevents premature hydrolysis of the activated NHS ester, which is a primary cause of low conjugation efficiency.

    • In a separate vial, dissolve this compound in the same anhydrous solvent to an equimolar concentration (e.g., 10-20 mM).

    • Prepare fresh solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the same anhydrous solvent at a higher concentration (e.g., 100 mM). Rationale: Sulfo-NHS is used to create a more stable intermediate ester, improving reaction efficiency and reducing side reactions compared to using EDC alone.[13]

  • Activation of Carboxylic Acid:

    • To the stirred solution of your drug, add 1.2 equivalents of EDC and 1.5 equivalents of Sulfo-NHS.

    • Allow the activation reaction to proceed for 30-60 minutes at room temperature. Rationale: This two-step process first activates the drug's carboxylic acid with EDC, which then reacts with Sulfo-NHS to form a semi-stable amine-reactive ester.

  • Conjugation Reaction:

    • Add 1.0 equivalent of the this compound solution to the activated drug mixture.

    • Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by a suitable technique like LC-MS or TLC.[13] Rationale: The primary amine on the PEG reagent performs a nucleophilic attack on the NHS-ester, displacing the Sulfo-NHS group and forming a stable amide bond.

  • Quenching & Purification:

    • Once the reaction is complete, quench any unreacted NHS-esters by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) or hydroxylamine.

    • Purify the resulting drug-PEG conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or preparative HPLC to remove unreacted starting materials and coupling reagents.

Diagram 2: EDC/NHS Conjugation Workflow prep 1. Prepare Anhydrous Solutions - Drug-COOH in DMF/DMSO - PEG-NH2 in DMF/DMSO - EDC & Sulfo-NHS in DMF/DMSO activate 2. Activate Drug Add 1.2 eq EDC & 1.5 eq Sulfo-NHS to Drug-COOH solution. Stir 30-60 min @ RT. prep->activate conjugate 3. Conjugate Add 1.0 eq PEG-NH2 solution to activated drug. Stir 4-24h @ RT. activate->conjugate monitor Monitor Reaction (LC-MS / TLC) conjugate->monitor monitor->conjugate Incomplete quench 4. Quench Reaction Add Tris or Glycine buffer. monitor->quench Complete purify 5. Purify Conjugate (HPLC / SEC / Dialysis) quench->purify final_product Final Drug-PEG Conjugate purify->final_product

Caption: Workflow for conjugating a drug to the PEG reagent.

Part 3B: Formulation via Nanoprecipitation

This method is a simple and rapid way to form drug-loaded nanoparticles or micelles from a pre-formed drug-PEG conjugate.

Protocol: Nanoprecipitation

  • Prepare Organic Phase: Dissolve the purified, dried drug-PEG conjugate in a water-miscible organic solvent like acetone or acetonitrile at a concentration of 1-5 mg/mL.

  • Prepare Aqueous Phase: Use deionized water or a suitable buffer (e.g., PBS).

  • Induce Nanoprecipitation: Under vigorous stirring, rapidly inject the organic phase into a larger volume of the aqueous phase (typically a 1:5 or 1:10 organic:aqueous ratio). Rationale: The rapid solvent shift causes the less soluble, hydrophobic parts of the conjugate to collapse and self-assemble, while the hydrophilic PEG arms remain solvated, forming the nanoparticle shell.[11]

  • Solvent Removal: Stir the resulting nanoparticle suspension at room temperature for several hours (or overnight) to allow the organic solvent to evaporate.

  • Concentration/Purification: If necessary, concentrate the nanoparticle suspension or remove any un-encapsulated material using ultrafiltration.

Section 4: Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues in a Q&A format.

Problem Potential Cause Scientific Explanation Recommended Solution
Low or No Conjugation Yield 1. Hydrolyzed EDC/NHS ReagentsEDC and especially activated NHS-esters are highly moisture-sensitive. Contamination with water will hydrolyze the activated ester back to a carboxylic acid before the PEG-amine can react.Always use anhydrous solvents. Purchase fresh, high-quality coupling reagents and store them properly in a desiccator. Prepare reagent solutions immediately before use.
2. Incorrect Reaction pHThe nucleophilic attack by the primary amine is most efficient at a slightly basic pH (7-9).[13] If the reaction medium is too acidic, the amine will be protonated (-NH3+) and non-nucleophilic.If your drug is in a salt form or if the reaction generates acid, consider adding a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) to the reaction mixture to maintain the optimal pH.
Precipitation of Conjugate After Purification 1. Insufficient HydrophilicityThe single PEGylation may not be sufficient to solubilize a highly "greasy" or large hydrophobic drug. The hydrophobic nature of the drug still dominates, leading to aggregation in aqueous buffers.[14]Increase the PEG-to-drug ratio during formulation if possible. Alternatively, consider using this reagent to form micelles that encapsulate, rather than just conjugate to, the drug. A co-solvent like a small percentage of ethanol or DMSO may be needed in the final buffer.[15]
2. Aggregation at High ConcentrationEven with PEGylation, conjugates can have concentration-dependent solubility limits. This is common when trying to concentrate the final product for in vivo studies.Determine the solubility limit of your conjugate. Avoid concentrating beyond this point. If a high concentration is necessary, screen different formulation buffers (e.g., with varying pH or excipients like Tween).
Inconsistent Nanoparticle Size (High PDI in DLS) 1. Suboptimal Formulation ParametersThe speed of injection, stirring rate, and solvent:anti-solvent ratio during nanoprecipitation all critically affect the final particle size and distribution. Inconsistency here leads to batch-to-batch variability.Standardize your nanoprecipitation process. Use a syringe pump for a consistent injection rate. Ensure the stirring speed is constant and vigorous. Optimize the solvent:anti-solvent ratio for your specific conjugate.
2. Aggregation Over TimeThe formulation may be unstable, with nanoparticles slowly aggregating after they are formed. This can be due to insufficient PEG surface density to provide steric stability.[12]Measure the Zeta Potential of your nanoparticles. If it is close to neutral, aggregation can occur. Consider adding a small amount of a charged surfactant. Perform a stability study by measuring particle size over several days at different storage temperatures (4°C, 25°C).

Section 5: Essential Characterization (FAQs)

Q5: How can I definitively confirm that the conjugation reaction was successful?

A combination of techniques is required for full characterization.

  • Mass Spectrometry (MS): This is the most direct evidence. ESI-MS or MALDI-TOF analysis of the purified product will show a mass shift corresponding to the addition of the PEG reagent's mass (~2209.6 Da) to your drug's mass.[16]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can show the disappearance of the starting materials and the appearance of a new, typically more retained, peak for the drug-PEG conjugate. This is also essential for assessing purity.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the presence of characteristic PEG protons (a large peak around 3.6 ppm) in the purified product that were absent in the parent drug.

Q6: What techniques are used to characterize the final nanoparticle formulation?

  • Dynamic Light Scattering (DLS): This is the standard technique for measuring the average hydrodynamic diameter and the Polydispersity Index (PDI) of your nanoparticles in solution. A low PDI (<0.2) indicates a monodisperse and uniform population.[17]

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of colloidal stability. For PEGylated particles, a value close to neutral is expected.

  • Transmission Electron Microscopy (TEM) / Cryo-TEM: These imaging techniques allow for direct visualization of your nanoparticles, confirming their size, shape, and morphology.

References

  • Creative Biolabs. (n.d.). Amino-PEG12-acid (CAT#: ADC-L-Y0139). Retrieved from [Link]

  • AxisPharm. (n.d.). Amino-PEG-Amine. Retrieved from [Link]

  • AxisPharm. (n.d.). Branched Amino PEG. Retrieved from [Link]

  • Al-kassas, R., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1023. Retrieved from [Link]

  • Cruje, M.-I., & Chithrani, D. B. (2025). How Effective is PEGylation as a Stability Enhancement Method? National High School Journal of Science. Retrieved from [Link]

  • Vlasov, A. V., et al. (2019). PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions. ACS Medicinal Chemistry Letters, 10(4), 586-590. Retrieved from [Link]

  • Romberg, B., et al. (2008). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Pharmaceutical Research, 25(1), 55-71. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview. Journal of Pharmaceutical Investigation, 42(5), 253-265. Retrieved from [Link]

  • Silva, L. R., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 8, 592094. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). PEGylation within a confined hydrophobic cavity of a protein. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • Aggarwal, P., et al. (2014). Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. RSC Advances, 4(1), 1-28. Retrieved from [Link]

Sources

Technical Support Center: Optimizing PEG-Amine Conjugation by Minimizing NHS Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance to address a critical challenge in bioconjugation: the hydrolysis of N-hydroxysuccinimide (NHS) esters during their reaction with polyethylene glycol (PEG) amines. As your partner in scientific advancement, we aim to equip you with the knowledge to not only troubleshoot but also proactively design robust and reproducible conjugation protocols.

Understanding the Core Challenge: A Competitive Reaction Landscape

The conjugation of a PEG-amine to a molecule activated with an NHS ester is a powerful technique for improving the pharmacokinetic properties of therapeutics. The underlying chemistry is a nucleophilic acyl substitution, where the primary amine of the PEG attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[1][2] However, this desired reaction, aminolysis, is in direct competition with hydrolysis, where water molecules attack the NHS ester, rendering it inactive.[2][3][4][5] The efficiency of your conjugation is therefore a direct outcome of favoring aminolysis over hydrolysis.

This guide will provide you with the foundational knowledge and practical steps to control these competing reactions, ensuring high yields of your desired PEGylated product.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding NHS ester-PEG amine reactions.

Q1: What is the optimal pH for reacting an NHS ester with a PEG amine?

The optimal pH is a trade-off between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester.[6] Generally, a pH range of 7.2 to 8.5 is recommended.[3] A commonly used and effective pH is around 8.3-8.5.[6][7] At a lower pH, the primary amine is protonated (-NH3+), making it a poor nucleophile and slowing down or preventing the reaction.[6] Conversely, as the pH becomes more alkaline, the rate of hydrolysis of the NHS ester increases significantly.[3][4][8]

Q2: My NHS-activated molecule has poor aqueous solubility. How should I dissolve it?

For NHS esters with limited water solubility, it is standard practice to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer containing the PEG amine.[1][6][7][8] It is crucial to use high-quality, amine-free DMF, as any contaminating amines will react with your NHS ester.[6]

Q3: Can I use a Tris-based buffer for my conjugation reaction?

It is strongly advised to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][9][10] These buffers will compete with your PEG amine for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of unwanted side products.[9] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[3][6]

Q4: How should I store my PEG-NHS ester?

PEG-NHS esters are highly sensitive to moisture.[9][10] They should be stored at -20°C with a desiccant.[9][10] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the product, which would lead to hydrolysis.[9][10][11] It is also best practice to avoid preparing stock solutions for long-term storage; dissolve the reagent immediately before use.[9][10]

Troubleshooting Guide

Even with the best-laid plans, experiments can yield unexpected results. This section provides a systematic approach to troubleshooting common issues in NHS ester-PEG amine conjugations.

Observed Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolyzed NHS Ester: The NHS ester was inactive before the reaction began.- Verify Reagent Activity: Use fresh, properly stored NHS ester. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[9][10][11] - Prepare Fresh Solutions: Dissolve the NHS ester immediately before use. Do not use pre-made stock solutions that have been stored.[9][10]
Suboptimal pH: The reaction pH is too low, leading to protonated, non-reactive amines.- Confirm Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[3][6] A pH of 8.3-8.5 is often a good starting point.[6][7]
Presence of Competing Amines: The buffer or other components contain primary amines.- Use Amine-Free Buffers: Switch to phosphate, borate, or carbonate buffers.[3][6] Ensure your PEG amine starting material is free from other amine contaminants.
Rapid Hydrolysis During Reaction: The reaction conditions excessively favor hydrolysis over aminolysis.- Decrease Reaction Temperature: Performing the reaction at 4°C can slow the rate of hydrolysis more than the rate of aminolysis, improving the yield.[3][4] - Increase Reactant Concentration: Higher concentrations of the PEG amine and NHS ester will favor the bimolecular aminolysis reaction over the unimolecular hydrolysis.[1]
Reaction Mixture Turns Cloudy or Precipitates Poor Solubility of Reactants: The NHS-activated molecule or the resulting conjugate is not soluble in the reaction buffer.- Increase Organic Co-solvent: If using an organic solvent like DMSO or DMF to dissolve the NHS ester, you can cautiously increase its proportion in the final reaction mixture. However, be mindful that this can also affect protein stability if applicable.
Aggregation of PEGylated Product: The newly formed conjugate is prone to aggregation.- Screen Different Buffers and pH: Sometimes, slight changes in the buffer composition or pH can improve the solubility of the final product.
Inconsistent Results Between Batches Variability in Reagent Quality: The quality of the NHS ester or PEG amine may differ.- Quality Control of Starting Materials: If possible, analytically verify the purity and activity of your starting materials. For NHS esters, hydrolysis can be monitored spectrophotometrically as the NHS byproduct absorbs around 260-280 nm.[3][4]
Inconsistent Reaction Setup: Minor variations in pH, temperature, or reaction time.- Standardize Protocol: Maintain strict control over all reaction parameters. Document every step meticulously.

Visualizing the Reaction Pathway

To better understand the kinetics at play, the following diagram illustrates the competing pathways for the NHS ester.

G cluster_0 Reaction Pathways PEG_NHS PEG-NHS Ester Conjugate Stable Amide Bond (PEG-NH-CO-R) PEG_NHS->Conjugate Aminolysis (Desired) Hydrolyzed Inactive Carboxylate (PEG-COOH) PEG_NHS->Hydrolyzed Hydrolysis (Competing) PEG_Amine PEG-Amine (R-NH2) PEG_Amine->Conjugate Water Water (H2O) Water->Hydrolyzed NHS N-Hydroxysuccinimide Conjugate->NHS Hydrolyzed->NHS

Caption: Competing aminolysis and hydrolysis pathways for an NHS ester.

The Impact of pH and Temperature on NHS Ester Stability

The stability of the NHS ester is paramount for a successful conjugation. The following table summarizes the half-life of a typical NHS ester under various conditions, highlighting the critical influence of pH and temperature.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[3][4]
7.0Room Temperature~7 hours[2]
8.04~1 hour[2]
8.6410 minutes[3][4]
9.0Room TemperatureMinutes[2][11]

As the data clearly indicates, increasing the pH drastically reduces the stability of the NHS ester.[2][3][4]

Step-by-Step Protocol for Optimized NHS Ester-PEG Amine Conjugation

This protocol provides a robust starting point for your experiments. It is designed to maximize conjugation efficiency by minimizing hydrolysis.

1. Materials and Reagent Preparation:

  • PEG-NHS Ester: Stored at -20°C with desiccant.

  • PEG-Amine: Ensure high purity and accurate concentration determination.

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5. Prepare fresh and degas if necessary.

  • Organic Solvent (if needed): Anhydrous DMSO or amine-free DMF.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

2. Experimental Workflow:

G Start Start Equilibrate Equilibrate NHS Ester to Room Temperature Start->Equilibrate Dissolve_Amine Dissolve PEG-Amine in Reaction Buffer Start->Dissolve_Amine Dissolve_NHS Dissolve NHS Ester in Anhydrous Solvent Equilibrate->Dissolve_NHS Add_NHS Add NHS Ester Solution to Amine Solution Dissolve_Amine->Add_NHS Dissolve_NHS->Add_NHS Incubate Incubate Reaction (e.g., 1-2 hours at RT or overnight at 4°C) Add_NHS->Incubate Quench Quench Reaction (Add Quenching Buffer) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify End End Purify->End

Caption: A typical workflow for NHS ester-PEG amine conjugation.

3. Detailed Procedure:

  • Prepare the PEG-Amine Solution: Dissolve your PEG-amine in the reaction buffer to your desired concentration.

  • Prepare the NHS Ester Solution: Allow the vial of PEG-NHS ester to warm completely to room temperature before opening.[9][10][11] Immediately before initiating the reaction, dissolve the required amount of the NHS ester in a small volume of anhydrous DMSO or DMF.[1][6][7]

  • Initiate the Reaction: Add the dissolved NHS ester solution to the PEG-amine solution while gently stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain the stability of most biomolecules.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[6] The optimal time will depend on the specific reactants and may require empirical determination.

  • Quench the Reaction: To stop the reaction and consume any unreacted NHS ester, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.[3] Incubate for an additional 15-30 minutes.

  • Purify the Conjugate: Remove unreacted PEG, hydrolyzed NHS ester, and quenching reagents using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

By understanding the underlying chemistry and carefully controlling the reaction parameters, you can consistently achieve high yields of your desired PEGylated product. Our team of application scientists is always available to provide further support for your specific research needs.

References

  • Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents - G-Biosciences. (n.d.). Retrieved from [Link]

  • Stability of NHS esters of mPEG5k under accelerated conditions. Effects... - ResearchGate. (n.d.). Retrieved from [Link]

  • PEG NHS Ester Protocol - Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Retrieved from [Link]

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines | ResearchGate. (2021, May 5). Retrieved from [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Retrieved from [Link]

  • Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing). (2015, June 22). Retrieved from [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015, October 22). Retrieved from [Link]

  • Conditions for coupling to an N-hydroxysuccinimide ester : r/Chempros - Reddit. (2022, April 18). Retrieved from [Link]

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Amino-PEG(4)-[PEG(12)-OMe]3 Conjugation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[2][3]

Reagent: Amino-PEG(4)-[PEG(12)-OMe]3 Classification: Heterobifunctional, Branched (Multi-arm) PEG Derivative.[1] Structure: A central core featuring three methyl-ether terminated PEG(12) arms (inert/shielding) and a single PEG(4) arm terminating in a primary amine (reactive).[1] Application: This reagent is designed to confer high solubility and steric shielding (the "umbrella effect") to a target molecule via a single point of attachment.

The Critical Challenge: The success of conjugating this reagent depends almost entirely on the protonation state of the terminal amine . The primary amine (-NH₂) is nucleophilic, while its protonated ammonium form (-NH₃⁺) is chemically inert.[1] Because the pKa of a terminal alkyl amine on a PEG chain is typically 9.0–9.5 , the majority of the reagent exists in the unreactive form at physiological pH (7.4).

This guide defines the precise pH windows required to balance amine nucleophilicity against the hydrolytic stability of your target coupling partner (e.g., NHS ester).

The Science of pH Selection (The "Why")

To select the right pH, you must visualize the competition between two chemical pathways.

The Nucleophilicity vs. Hydrolysis Trade-off

Most researchers default to pH 7.4 (PBS), but for PEG-amines reacting with NHS esters, this is often suboptimal.[1]

  • At pH 7.0: ~99% of your Amino-PEG is protonated (-NH₃⁺).[1] Reaction kinetics are sluggish.

  • At pH 8.5: A significant fraction (~10%) is deprotonated (-NH₂).[1] Reaction rates increase by an order of magnitude.

  • At pH 9.5: The amine is highly reactive, BUT the NHS ester on your target molecule hydrolyzes (falls apart) in minutes.

Optimal Zone: The "Sweet Spot" is pH 8.0 – 8.3 . Here, you have sufficient unprotonated amine to drive the reaction before the NHS ester hydrolyzes.

Visualization: The pH Balancing Act

pH_Optimization Low_pH pH 6.0 - 7.0 (High Stability, Low Reactivity) Product Stable Conjugate (Amide Bond) Low_pH->Product Very Slow Reaction Optimal_pH pH 8.0 - 8.5 (Optimal Conjugation Window) Optimal_pH->Product Efficient Coupling High_pH pH > 9.0 (High Reactivity, Rapid Hydrolysis) Hydrolysis Hydrolysis Byproduct (Carboxylic Acid) High_pH->Hydrolysis NHS Degradation Dominates Target Target Molecule (NHS-Ester) Target->Optimal_pH Reagent Amino-PEG Reagent (-NH2) Reagent->Low_pH Mostly NH3+ Reagent->Optimal_pH Balance Reagent->High_pH Mostly NH2

Caption: Figure 1.[1] The kinetic competition between amine nucleophilicity and NHS-ester hydrolysis across the pH scale.

Troubleshooting & FAQ

Scenario A: Conjugating to an NHS-Activated Small Molecule or Protein

Q: I ran the reaction in PBS (pH 7.4) overnight, but my conjugation efficiency is <20%. Why? A: At pH 7.4, the amine is largely protonated. While the NHS ester is stable, the reaction rate is too slow. By the time the amine attacks, the NHS ester may have already slowly hydrolyzed.

  • Solution: Increase pH to 8.0–8.3 using a non-amine buffer (e.g., 100 mM Sodium Bicarbonate or HEPES). Do not go above pH 8.5.

Q: Can I use Tris-Glycine buffer at pH 8.0? A: Absolutely not. Tris (Tris(hydroxymethyl)aminomethane) and Glycine contain primary amines.[1] They will outcompete your Amino-PEG reagent for the NHS ester, resulting in "capped" targets rather than PEGylated ones.

  • Rule: Use Phosphate, Bicarbonate, HEPES, or MOPS.

Scenario B: Conjugating to Carboxyl Groups (EDC/NHS Chemistry)

Q: I mixed my Carboxyl-Target, EDC, NHS, and Amino-PEG all together at pH 5.5. Nothing happened. A: You cannot perform this as a "one-pot" mix at a single pH.

  • Activation (pH 5.0–6.0): EDC reacts best with carboxyls in acidic conditions.

  • Conjugation (pH 7.5–8.5): The Amino-PEG requires basic conditions to be nucleophilic.

  • Solution: Perform a two-step protocol. Activate the carboxyl first (pH 5.5), quench/desalt (optional but recommended), then raise the pH to 8.0 and add the Amino-PEG.

Scenario C: Solubility & Handling

Q: The Amino-PEG reagent seems viscous. How do I handle it? A: Branched PEGs are often viscous oils or waxy solids.

  • Protocol: Dissolve the stock reagent in dry DMSO or DMF at 10–50 mg/mL. This stock can be stored at -20°C (desiccated).

  • Dilution: Add this organic stock to your aqueous reaction buffer. Ensure the final organic solvent concentration is <10% (v/v) to prevent protein denaturation (if applicable).

Detailed Experimental Protocol

Workflow: Conjugation of this compound to an NHS-Activated Target.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Reagent: this compound (Store at -20°C).

  • Target: NHS-activated molecule (e.g., Protein-NHS or Small Molecule-NHS).[1][2]

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (Freshly prepared).

  • Stock Solvent: Anhydrous DMSO or DMF.[3]

Step-by-Step Procedure
  • Preparation of Amino-PEG Stock:

    • Equilibrate the Amino-PEG vial to room temperature before opening to prevent moisture condensation.[2][3][4]

    • Dissolve Amino-PEG in anhydrous DMSO to a concentration of 10 mM.

  • Buffer Exchange (If Target is a Protein):

    • Ensure the NHS-Target is in an amine-free buffer.[1][2][3] If it is in Tris, dialyze into PBS (pH 7.4) or Bicarbonate (pH 8.3) immediately.[2][3]

    • Note: NHS esters are unstable; proceed quickly.

  • The Reaction:

    • Dilute the Target into the Conjugation Buffer (pH 8.3) .

    • Add the Amino-PEG stock to the Target solution.

    • Molar Ratio: Use a 5–20x molar excess of Amino-PEG over the Target. The branched nature creates steric bulk; excess reagent ensures high conversion.

    • Final pH Check: Verify the reaction mixture is pH 8.0–8.5.

  • Incubation:

    • Incubate for 2 hours at Room Temperature or Overnight at 4°C .

    • Tip: Room temperature is preferred for NHS reactions to compete with hydrolysis.

  • Quenching:

    • Add 1M Tris-HCl (pH 8.0) or Glycine to a final concentration of 50 mM to quench any remaining NHS esters. Incubate for 15 mins.

  • Purification:

    • Remove excess Amino-PEG via Size Exclusion Chromatography (SEC) or Dialysis.[1]

    • Note: The branched PEG has a large hydrodynamic radius. Ensure your MWCO (Molecular Weight Cut-Off) is sufficient to separate free PEG from the conjugate.

Decision Matrix for pH Selection

Use this logic flow to determine the specific conditions for your experiment.

Decision_Tree Start Identify Target Functional Group Branch1 NHS Ester (Activated Ester) Start->Branch1 Branch2 Carboxylic Acid (-COOH) Start->Branch2 Branch3 Aldehyde (-CHO) Start->Branch3 Action1 pH 8.0 - 8.3 Buffer: NaHCO3 or HEPES Branch1->Action1 Action2 Two-Step Method: 1. Activate (pH 5.5) 2. Conjugate (pH 8.0) Branch2->Action2 Action3 pH 6.0 - 7.0 Reductive Amination (Prevents aldehyde reduction) Branch3->Action3

Caption: Figure 2. Decision matrix for selecting conjugation pH based on the target molecule's reactive group.

Data Reference: pH vs. Half-Life

The following table illustrates the stability of the NHS-ester moiety (the most common coupling partner) relative to pH. Note the drastic decrease in stability as pH rises.

pH EnvironmentAmine Reactivity (-NH₂)NHS Ester Half-Life (Hydrolysis)Recommended Action
pH 7.0 Low (< 1%)4–5 HoursToo slow for efficient coupling.[1]
pH 7.5 Moderate~1–2 HoursAcceptable, but requires excess reagent.
pH 8.0 High ~30–60 Minutes Optimal balance.
pH 8.5 Very High~10 MinutesWork quickly; mix immediately.
pH 9.0+ Maximum< 5 MinutesNot Recommended. Hydrolysis dominates.

References

  • Hermanson, G. T. Bioconjugate Techniques, 3rd Edition. Academic Press, 2013. (The definitive textbook on bioconjugation mechanisms, specifically pKa effects on nucleophilicity). [Link]

Sources

Validation & Comparative

High-Resolution MALDI-TOF MS Characterization of Discrete Branched PEG Conjugates: Amino-PEG(4)-[PEG(12)-OMe]3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: Amino-PEG(4)-[PEG(12)-OMe]3 Classification: Discrete (Monodisperse) Heterobifunctional Branched PEG Approximate MW: ~2209.63 Da (Exact mass depends on specific core architecture)[1][2][3]

This guide details the protocol for characterizing this compound, a highly specific branched PEG reagent used to improve the solubility and pharmacokinetics of small molecule drugs and peptides.[1][2] Unlike standard polydisperse PEGs (which show a Gaussian distribution of chain lengths), this molecule is discrete , meaning it has a defined number of ethylene oxide units.

The Analytical Challenge: Confirming the structural integrity of a branched, discrete PEG requires distinguishing it from "n-1" impurities (missing ethylene oxide units) and hydrolysis byproducts. While ESI-MS is sensitive, it often produces complex multiply-charged envelopes (


, 

) that complicate impurity analysis.[1][2] MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) in Reflectron Mode is the superior choice for rapid quality control because it predominantly generates singly charged ions (

), allowing for immediate visual verification of purity and mass accuracy.[1][2]

Comparative Analysis: MALDI-TOF vs. Alternatives

The following table objectively compares MALDI-TOF against ESI-MS and GPC (Gel Permeation Chromatography) for this specific application.

FeatureMALDI-TOF MS (Recommended) ESI-MS / LC-MS GPC / SEC
Primary Output Singly charged ions (

,

).[1][2]
Multiply charged envelopes (

).
Hydrodynamic Volume (Relative MW).
Resolution High (Reflectron mode resolves isotopes).[2]High (if coupled with high-res Orbitrap/Q-TOF).[1][2]Low (Cannot resolve discrete oligomers).
Data Interpretation Instant: One peak = One species.[2]Complex: Requires deconvolution software.General: Gives average Mn/Mw only.[2]
Salt Tolerance High (mM range).[2]Low (requires desalting/LC).[2]High.
Sample Throughput Very High (<1 min/sample).[2]Moderate (15–60 min/sample).Low (30–60 min/sample).
Decision Logic: Why MALDI?

For a discrete PEG of ~2.2 kDa, GPC is useless for structural confirmation as it cannot separate an


 from an 

oligomer. ESI-MS is powerful but prone to signal splitting across charge states, reducing sensitivity for minor impurities.[2] MALDI concentrates the signal into a single mass channel (

), making it the gold standard for purity assessment of discrete PEGs.

Experimental Protocol: Self-Validating Workflow

A. Reagents & Matrix Selection

The choice of matrix is critical.[4] For PEG-amines, DHB (2,5-Dihydroxybenzoic acid) is superior to CHCA.[1][2] CHCA is "hotter" and can cause fragmentation of the ether backbone, whereas DHB is "softer" and promotes intact ionization.

  • Matrix: 2,5-Dihydroxybenzoic acid (DHB) or Super-DHB (9:1 mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid).[1][2]

  • Solvent: 50% Acetonitrile (ACN) / 50% Water / 0.1% TFA.[2]

  • Cationization Agent (Critical): Sodium Trifluoroacetate (NaTFA).[1][2][5] Note: PEGs have high affinity for alkali metals.[6] Adding Na+ forces all ions into the

    
     state, preventing signal splitting between H+, Na+, and K+.
    
B. Step-by-Step Sample Preparation (Dried Droplet Method)
  • Analyte Solution: Dissolve this compound in 50:50 ACN:H2O to a concentration of 1 mg/mL .

  • Matrix Solution: Dissolve DHB in 50:50 ACN:H2O (0.1% TFA) at 20 mg/mL .

  • Salt Solution: Dissolve NaTFA in water at 1 mg/mL .

  • The Mix: In a microcentrifuge tube, mix:

    • 10 µL Matrix Solution

    • 1 µL Analyte Solution[2][7]

    • 1 µL Salt Solution[1][2][7]

    • Why? This high Matrix-to-Analyte ratio (10:[1][2]1) ensures isolation of analyte molecules, preventing aggregation.

  • Spotting: Deposit 1 µL of the mixture onto a steel MALDI target plate. Allow to air dry completely at room temperature.

    • Visual Check: Look for a rim of crystals with a needle-like structure (characteristic of DHB).[1][2]

C. Instrument Parameters (Bruker/Shimadzu Standard)
  • Mode: Positive Ion Reflectron (Critical for resolution).[2]

  • Mass Range: 1,000 – 4,000 Da.[2]

  • Laser Power: Start low (30%) and increase until signal appears. Avoid overpowering, which degrades resolution.

  • Pulsed Ion Extraction (PIE): Set to ~150 ns to improve mass resolution.

Workflow Visualization

MALDI_Workflow Sample Amino-PEG Conjugate (1 mg/mL) Mix Mixing (10:1:1 Ratio) Homogenization Sample->Mix Matrix Matrix: DHB (20 mg/mL) Matrix->Mix Salt Cation: NaTFA (1 mg/mL) Salt->Mix Promotes [M+Na]+ Spot Spotting on Target Plate (Dried Droplet) Mix->Spot Crystallization Co-Crystallization (Solvent Evaporation) Spot->Crystallization MALDI MALDI-TOF MS (Reflectron Positive Mode) Crystallization->MALDI Laser Desorption Data Spectrum Analysis Target: [M+Na]+ MALDI->Data

Figure 1: Optimized MALDI-TOF MS workflow for discrete PEG analysis, emphasizing cationization control.

Data Interpretation & Troubleshooting

Expected Spectrum

For This compound (Formula approx C99H197N5O47, MW ~2209 Da):

  • Main Peak: You should see a dominant peak at m/z ~2232 (

    
    ).[2]
    
  • Isotope Pattern: In Reflectron mode, you will see the C13 isotope cluster separated by 1 Da.

  • Absence of Polydispersity: Unlike standard PEG, you should NOT see a bell curve of peaks separated by 44 Da. You should see a single major cluster.[2]

  • Impurity Check:

    • -44 Da: Indicates a missing ethylene oxide unit (n-1 impurity).[1][2]

    • +16 Da: Indicates oxidation (common in ether backbones).[2]

    • +22 Da: Indicates K+ adduct contamination (if NaTFA wasn't effective).[2]

Troubleshooting Guide
IssuePossible CauseCorrective Action
Broad, unresolved peaks Linear mode used instead of Reflectron.Switch to Reflectron mode.[2]
Signal splitting (+22 Da) Mixed Na+/K+ adducts.[2]Add more NaTFA to force exclusive sodiation.
No Signal Ionization suppression by amine.[2]Ensure 0.1% TFA is in the matrix to protonate the amine, or switch to DCTB matrix (non-acidic) if acid sensitivity is suspected.
Fragmentation Laser power too high.[2]Reduce laser fluence; switch from CHCA to DHB.

References

  • Hutanu, D. et al. "Trends in Characterization of PEGylated Proteins by Mass Spectrometry." Mod Chem Appl, vol. 2, no. 128, 2014. [Link]

  • Kuklenyik, Z. et al. "Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of Anthrax lethal factor in serum."[1][2][8] Analytical Chemistry, vol. 83, no. 5, 2011, pp. 1760–1765. [Link]

  • Bruker. "MALDI mass spectrometry of polyethylene glycol fatty acid ester." Bruker Application Note MT-136. [Link]

Sources

Assessing Shielding & Immunogenicity: Amino-PEG(4)-[PEG(12)-OMe]3 vs. Linear Alternatives

[1]

Executive Summary: The Precision PEG Paradigm

In the development of lipid nanoparticles (LNPs) and protein conjugates, the "PEG Dilemma" is a critical bottleneck: while PEGylation extends circulation half-life, it can trigger anti-PEG antibodies (APA) that lead to the Accelerated Blood Clearance (ABC) phenomenon.

This guide evaluates This compound —a discrete, branched PEG derivative—against traditional linear polydisperse PEGs. Unlike linear chains that rely on the "brush" regime for shielding, this specific branched architecture utilizes a dense "umbrella" effect to maximize surface coverage while minimizing the total mass of polymer added. This distinction is vital for reducing immunogenic epitope presentation while maintaining steric protection.[1]

Technical Comparison: Branched Discrete vs. Linear Polydisperse[1]

The following table contrasts the physicochemical and immunological profiles of this compound against the industry-standard Linear mPEG-2kDa.

Table 1: Comparative Performance Matrix
FeatureThis compoundLinear mPEG-2kDa (Polydisperse)Impact on Immunogenicity
Architecture Branched (Tripodal) Core: 1x PEG(4) spacerArms: 3x PEG(12)Linear Single long chainBranched: Higher surface density per attachment point reduces protein adsorption (opsonization).[1]
Molecular Weight ~2.2 kDa (Exact) Single molecular species~2.0 kDa (Average) Gaussian distribution (±10-20%)Discrete: Eliminates high/low MW tails that can trigger inconsistent immune recognition.[1]
Shielding Regime Umbrella Regime Arms spread laterally over the surface.[1]Brush Regime Chains extend perpendicular to surface.[1]Umbrella: More effective shielding of the underlying payload (e.g., LNP surface) at lower grafting densities.
Epitope Density High (Terminal) 3x Methoxy groups per molecule.[1]Low (Terminal) 1x Methoxy group per molecule.[1]Risk Factor: Higher methoxy density requires the branched structure to sterically hide these termini from B-cell receptors.[1]
Hydrodynamic Vol. Compact Lower intrinsic viscosity.[1]Extended Higher excluded volume.[1]Compact: Better tissue penetration; potentially lower ABC effect due to faster renal clearance of free PEG.[1]

Mechanistic Insight: The "Umbrella" Shielding Effect

The superior shielding of this compound is governed by polymer physics.[1] In linear PEGs, achieving full surface coverage requires high grafting density ($ \sigma $).[1] If $ \sigma $ is too low, "mushroom" conformations leave gaps for opsonins (e.g., C3b, IgM) to bind.

The branched structure of this compound forces the three PEG(12) arms to splay outward upon conjugation. This creates an overlapping shield even at lower grafting densities, effectively blocking the adsorption of the protein corona —the primary driver of phagocytic uptake and subsequent immunogenicity.

Visualization: Shielding Regimes & Immune Recognition

The following diagram illustrates how the branched architecture alters the accessibility of the surface to the Complement System.

ShieldingMechanismcluster_0Linear PEG (Brush Regime)cluster_1Branched PEG (Umbrella Regime)L_SurfaceNanoparticle SurfaceL_PEGLinear PEG Chains(Gaps present)L_OpsoninOpsonin (C3b/IgG)BindingL_PEG->L_OpsoninAccess AllowedB_SurfaceNanoparticle SurfaceB_PEGAmino-PEG(4)-[PEG(12)]3(Dense Overlap)B_OpsoninOpsonin (C3b/IgG)BlockedB_PEG->B_OpsoninSteric RepulsionMechanismShielding MechanismMechanism->L_PEGLow DensityMechanism->B_PEGHigh Effective Density

Caption: Comparison of Linear (Brush) vs. Branched (Umbrella) shielding. The branched architecture prevents opsonin penetration despite lower molar grafting density.

Experimental Protocols: Validating Immunogenicity

To objectively assess the shielding effect, researchers must move beyond simple physicochemical characterization (DLS/Zeta potential) and perform functional immunological assays.

Protocol A: Quantitative Anti-PEG ELISA (In Vivo)

Objective: Determine if the branched structure induces lower Anti-PEG IgM/IgG titers than linear PEG in a mouse model.

Materials:

  • Test Article: LNP/Protein conjugated with this compound.

  • Control: Equivalent LNP/Protein with Linear mPEG-2k.[1]

  • Assay Plate: 96-well plate coated with PEG-backbone (e.g., PEG-BSA).[1]

  • Detection: HRP-conjugated anti-mouse IgM and IgG.[1]

Workflow:

  • Immunization: Administer test articles to BALB/c mice (n=5/group) via IV injection weekly for 4 weeks.[1]

  • Serum Collection: Collect serum 5 days post-final injection.

  • Direct ELISA:

    • Coat plates with PEG-BSA (1 µg/mL) overnight.[1] Block with 5% Skim Milk (Do NOT use BSA if capturing anti-BSA antibodies).[1]

    • Add serial dilutions of mouse serum (1:50 to 1:10,000).[1] Incubate 1 hr @ 37°C.

    • Wash 3x with PBST (0.05% Tween-20).[1] Note: Tween contains PEG; excessive washing can strip low-affinity anti-PEG Abs.[1] Use minimal detergent.[1]

    • Add HRP-secondary antibody.[1] Develop with TMB substrate.[1]

  • Analysis: Calculate Endpoint Titer. A lower titer for the branched group indicates reduced immunogenicity.[1]

Protocol B: Complement Activation Assay (In Vitro)

Objective: Assess the "Stealth" capability by measuring C3a/C5a generation in human serum.

Step-by-Step Methodology:

  • Serum Preparation: Pool fresh human serum (NHS) from healthy donors.[1] Store at -80°C to preserve complement activity.

  • Incubation:

    • Mix 100 µL of Test Article (Branched PEG-LNP) with 100 µL NHS.

    • Include Positive Control (Zymosan) and Negative Control (PBS).[1]

    • Incubate at 37°C for 30 minutes with gentle agitation.

  • Quenching: Stop reaction by adding 20 mM EDTA (chelates Ca2+/Mg2+ required for complement pathways).[1]

  • Quantification: Use a commercial ELISA kit for C3a-desArg or sC5b-9 (Terminal Complement Complex).[1]

  • Interpretation:

    • < 2-fold increase over PBS: Effective Shielding (Non-immunogenic).[1]

    • > 2-fold increase: Poor Shielding (Risk of Pseudo-allergy/CARPA).[1]

Visualization: Immunogenicity Assessment Workflow

ImmunoWorkflowcluster_InVitroIn Vitro (Rapid Screen)cluster_InVivoIn Vivo (Definitive)SampleTest Article(Branched PEG)SerumHuman SerumIncubationSample->SerumMouseMouse Model(4 Weeks)Sample->MouseComplementMeasuresC5b-9 / C3aSerum->ComplementResult_IVPredict CARPARiskComplement->Result_IVELISAAnti-PEGELISAMouse->ELISAResult_VivoABC EffectPredictionELISA->Result_Vivo

Caption: Dual-stream workflow for validating PEG shielding efficiency: In Vitro complement activation and In Vivo antibody induction.

Critical Analysis: The "Discrete" Advantage

While the branched structure improves shielding, the discrete nature of this compound (Molecular Weight exactly defined) offers a distinct regulatory advantage over polydisperse linear PEGs.

  • CMC Compliance: Polydisperse PEGs contain a distribution of chain lengths.[1] Low MW fractions can be toxic, while high MW fractions may accumulate.[1] A discrete PEG ensures every batch is identical, simplifying Quality Control (QC) for FDA/EMA submissions.

  • Reproducibility: The exact number of ethylene glycol units (4 + 12x3 = 40 units total) ensures a constant hydrodynamic radius, leading to reproducible pharmacokinetic (PK) profiles.

References

  • Verhoef, J. J., & Anchordoquy, T. J. (2013). Questioning the Use of PEGylation for Drug Delivery. Drug Delivery and Translational Research. Link

  • BroadPharm. Amino-PEG4-(m-PEG12)3 Product Specifications and Structure. BroadPharm Catalog. Link (Representative structure reference)

  • Perry, J. L., et al. (2012). PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, and Biodistribution. Nano Letters. Link

  • Yang, Q., & Lai, S. K. (2015). Anti-PEG Immunity: Emerging Differences as a Function of PEG Architecture. Journal of Controlled Release. Link

  • Chen, B. M., et al. (2016). Measurement of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol in Healthy Individuals.[1] Analytical Chemistry. Link

A Senior Application Scientist's Guide to Understanding SDS-PAGE Shifts of Proteins Conjugated with Branched PEG

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with therapeutic proteins, PEGylation is a cornerstone technology for extending in-vivo circulation half-life and improving stability. The covalent attachment of polyethylene glycol (PEG) chains effectively masks the protein from proteolytic enzymes and reduces renal clearance. However, this modification introduces significant challenges for routine biochemical analysis, particularly in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

This guide provides an in-depth comparison of the electrophoretic behavior of proteins conjugated with branched versus linear PEG. We will move beyond simple observation to explain the physicochemical principles that govern these shifts, offer field-proven experimental protocols, and discuss how to interpret the results with scientific integrity.

The Science Behind the Shift: Why PEGylated Proteins Defy Standard SDS-PAGE Rules

In a standard SDS-PAGE experiment, proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge-to-mass ratio.[1] This allows for separation based almost exclusively on molecular weight.[2] However, the introduction of a large, neutral, and hydrophilic polymer like PEG disrupts this principle, leading to an "anomalous migration" or "gel shift" where the apparent molecular weight is significantly higher than the actual molecular weight.[3][4] This phenomenon is rooted in two key principles.

Pillar 1: The Dominance of Hydrodynamic Radius

The primary driver for the dramatic gel shift is the substantial increase in the protein's hydrodynamic radius (Rh) upon PEGylation.[5] The Rh is the effective radius of a molecule as it moves through a solution. A large, hydrated PEG chain, which can be many times the mass of the protein itself, creates a vastly larger molecular entity that experiences greater frictional drag as it navigates the pores of the polyacrylamide gel.

  • Linear vs. Branched PEG Conformation:

    • Linear PEG: Behaves like a flexible, random coil in solution. It is conformationally dynamic.

    • Branched PEG: Consists of two or more linear PEG chains linked to a central core. This architecture results in a more compact, globular, and densely packed structure compared to a linear PEG of the same total mass.[6]

While one might assume the more compact branched structure would lead to a smaller Rh, studies using techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) have shown that there is often no significant difference in the solution-state hydrodynamic radii of proteins conjugated with linear versus branched PEGs of the same total molecular weight.[6][7] This critical finding points to the unique environment of the SDS-PAGE gel itself as the source of the differential migration.

Pillar 2: The PEG-SDS Interaction and Charge Shielding

The second contributing factor is the way PEG interacts—or fails to interact—with SDS. Unlike a polypeptide chain, the polyether backbone of PEG does not bind SDS in a uniform, charge-conferring manner. This leads to two consequences:

  • Reduced Charge-to-Mass Ratio: The overall protein-PEG conjugate has a lower net negative charge per unit of mass compared to a standard protein. This inherently slows its migration toward the positive electrode.

  • SDS-PEG Complex Formation: Evidence suggests that interactions between the PEG moiety and SDS can occur, potentially leading to the formation of complexes that further increase the apparent size and can sometimes result in smeared or broadened bands on the gel.[8][9]

Comparative Analysis: The Pronounced Gel Shift of Branched PEG Conjugates

The central observation when comparing PEG architectures in SDS-PAGE is that proteins conjugated with branched PEG exhibit a significantly greater retardation (slower migration) than proteins conjugated with a linear PEG of the same nominal molecular weight. [9][10] This means the branched PEG conjugate will appear as a much larger protein on the gel.

A study comparing human growth hormone modified with 10 kDa linear and branched PEGs found that their electrophoretic behaviors on SDS-PAGE were significantly different, with the branched PEG-protein showing a longer migration time.[10] Similarly, an analysis of PEGylated human serum albumin demonstrated that the delaying effect of branched PEG on movement in SDS-PAGE was higher than that of linear PEG.[9]

Data Summary: Comparing Apparent vs. Actual Molecular Weight

To illustrate this effect, the following table presents representative data for a hypothetical 66 kDa protein (e.g., Bovine Serum Albumin) conjugated with 20 kDa linear and branched PEGs.

AnalyteActual MW (kDa)PEG StructureApparent MW in SDS-PAGE (kDa)Migration Retardation Factor (Apparent/Actual)
Unconjugated Protein66N/A~661.0
Protein + 20 kDa Linear PEG86Linear~120 - 1501.4 - 1.7
Protein + 20 kDa Branched PEG86Branched~170 - 2202.0 - 2.6

Note: Apparent MW values are illustrative and can vary based on gel percentage, buffer system, and the specific protein.

Interpreting the Greater Shift of Branched PEG Conjugates

The fact that solution-based Rh may be similar while gel migration is dramatically different suggests the mechanism is specific to the electrophoresis environment. The most compelling hypothesis is that the dense, globular structure of the branched PEG navigates the tortuous path of the polyacrylamide gel matrix far less efficiently than the more flexible linear PEG. While a linear chain might "snake" its way through the pores, the bulky branched structure presents a larger, more rigid cross-sectional area, leading to greater steric hindrance and a more pronounced retardation.

Experimental Guide: A Self-Validating Protocol for SDS-PAGE Analysis

This protocol provides a robust framework for reliably comparing the migration patterns of your unconjugated and PEGylated proteins. The key to trustworthiness is the inclusion of proper controls at every step.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_elec 2. Electrophoresis cluster_analysis 3. Analysis p1 Quantify Protein Stock (e.g., BCA Assay) p2 Normalize Concentration of All Samples p1->p2 p3 Prepare Denaturing Buffer (Laemmli + Reductant) p2->p3 p4 Mix Samples & Buffer Heat at 95°C for 5 min p3->p4 e2 Load Samples & MW Marker p4->e2 Load Samples e1 Assemble Gel Cassette (4-15% Gradient Gel Recommended) e1->e2 e3 Run Electrophoresis (e.g., 150V for 60-90 min) e2->e3 a1 Stain Gel (Coomassie or Barium-Iodide) e3->a1 Proceed to Staining a2 Destain Gel a1->a2 a3 Image Acquisition a2->a3 a4 Analyze Band Migration Compare Apparent MW a3->a4

Caption: Workflow for comparative SDS-PAGE analysis of PEGylated proteins.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • Unconjugated protein stock solution

  • Linear PEG-conjugated protein

  • Branched PEG-conjugated protein

  • Protein molecular weight (MW) marker

  • Precast polyacrylamide gels (e.g., 4-15% or 4-20% gradient gels are recommended for resolving a wide range of sizes)

  • 2X Laemmli Sample Buffer with a reducing agent (β-mercaptoethanol or DTT)[11]

  • 1X Tris-Glycine-SDS Running Buffer[11]

  • Staining Solution: Coomassie Brilliant Blue R-250 or a PEG-specific stain.

  • Destaining Solution (e.g., 40% methanol, 10% acetic acid)

  • Vertical electrophoresis chamber and power supply

Protocol:

  • Sample Preparation (Self-Validation Point):

    • Accurately determine the protein concentration of all three samples (unconjugated, linear PEG, branched PEG).

    • Normalize all samples to the same final protein concentration (e.g., 0.5 mg/mL) in the same buffer. This is critical for valid comparison.

    • In separate tubes, mix 15 µL of each normalized sample with 15 µL of 2X Laemmli Sample Buffer.

    • Heat all samples and the MW marker at 95°C for 5 minutes to ensure complete denaturation and reduction.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus according to the manufacturer's instructions. Fill the inner and outer chambers with 1X Running Buffer.

    • Carefully load 10-15 µL of each sample into separate wells. A typical loading order would be:

      • Lane 1: MW Marker

      • Lane 2: Unconjugated Protein

      • Lane 3: Linear PEG-Protein

      • Lane 4: Branched PEG-Protein

    • Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • For Protein (Standard): After electrophoresis, carefully remove the gel and immerse it in Coomassie staining solution for 30-60 minutes with gentle agitation.[11]

    • Remove the stain and add destaining solution. Change the destain solution every few hours until clear bands are visible against a transparent background.

    • For PEG (Specific): A barium-iodide staining method can specifically visualize the PEG component. This is an excellent orthogonal method to confirm PEGylation. The protocol involves forming a complex between the PEG and a barium-iodide solution.[12]

  • Data Analysis:

    • Image the stained gel using a gel documentation system.

    • Determine the apparent molecular weight of each band by comparing its migration distance to that of the protein standards in the MW marker lane.

    • Calculate the migration retardation factor for each PEGylated species to quantify the gel shift.

Troubleshooting and Advanced Considerations

IssueProbable Cause(s)Recommended Solution(s)
Smeared or Broad Bands 1. High polydispersity of the PEG reagent. 2. Heterogeneous PEGylation (mixture of species with 1, 2, 3+ PEGs).[8]1. Use high-quality PEG reagents with low polydispersity (Đ < 1.05). 2. Optimize PEGylation reaction stoichiometry and conditions. 3. Purify the desired PEGylated species using chromatography (e.g., IEX or SEC).[5]
Inaccurate MW Estimation PEGylated proteins do not behave like standard globular protein markers in SDS-PAGE. The relationship between log(MW) and migration distance is not linear for these conjugates.[13]1. Treat SDS-PAGE as a qualitative or semi-quantitative tool for comparison, not for absolute MW determination.[12] 2. For accurate mass, use Mass Spectrometry (e.g., MALDI-TOF).[12][14]
Poor Resolution The large size of PEGylated conjugates can cause compression at the top of standard percentage gels.1. Use a lower percentage or gradient polyacrylamide gel (e.g., 4-15%) to better resolve high molecular weight species. 2. Consider Native PAGE , which separates based on both size and charge and avoids confounding PEG-SDS interactions, often resulting in sharper bands.[8]

Conclusion

The analysis of PEGylated proteins by SDS-PAGE is a powerful, accessible technique for routine characterization. It clearly demonstrates that conjugation with PEG leads to a significant retardation in gel migration, making the protein appear much larger than its actual mass. Crucially, this effect is far more pronounced for proteins modified with branched PEG compared to linear PEG of an equivalent molecular weight.

This differential shift is not typically explained by differences in solution-state hydrodynamic radius but rather by the unique steric challenges the dense, globular branched PEG structure faces when migrating through the polyacrylamide gel matrix. By employing a robust, well-controlled experimental protocol, researchers can confidently use SDS-PAGE to verify PEGylation, compare the effects of different PEG architectures, and perform qualitative assessments for product consistency and quality control. For comprehensive, quantitative characterization, it is essential to complement these findings with orthogonal techniques like mass spectrometry and size exclusion chromatography.

References

  • Zhang, Y., et al. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(15), 2547-2553. [Link]

  • Sawhney, P., et al. (2016). PEGylation of Truncated Streptokinase Leads to Formulation of a Useful Drug with Ameliorated Attributes. PLoS ONE, 11(5), e0155033. [Link]

  • Badasyan, A., et al. (2021). Hydrodynamic radius of polyethylene glycol in solution obtained by dynamic light scattering. Journal of Colloid and Interface Science, 582(Pt A), 327-335. [Link]

  • Lin, T., et al. (2014). PEG-Protein Interaction Induced Contraction of NalD Chains. PLoS ONE, 9(5), e96503. [Link]

  • Lee, H., et al. (2014). Differences in electrophoretic behavior between linear and branched PEG-conjugated proteins. Electrophoresis, 35(12-13), 1738-1743. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of SDS-PAGE. Creative BioMart. [Link]

  • Khrapunov, S., et al. (2013). Abnormal SDS-PAGE migration of cytosolic proteins can identify domains and mechanisms that control surfactant binding. The FEBS Journal, 280(14), 3417-3428. [Link]

  • Bio-Rad. (n.d.). SDS-PAGE Analysis. Bio-Rad Laboratories. [Link]

  • Rath, A., et al. (2013). Detergent binding explains anomalous SDS-PAGE migration of membrane proteins. Proceedings of the National Academy of Sciences, 110(18), 7349-7354. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2016). Method Development and Validation of SDS-PAGE for Quality Control Testing of Pegylated Interferon Alpha-2a. IOSR-JPBS, 11(5), 32-38. [Link]

  • Zhang, Y., et al. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Request PDF. [Link]

  • Schlapansky, M. F., et al. (2010). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Methods in Molecular Biology, 627, 219-231. [Link]

  • ResearchGate. (2016). Are there other factors that can affect protein migration in SDS PAGE other than their size? ResearchGate. [Link]

  • Hellman, L. M., & Fried, M. G. (2007). Gel Mobility Shift Assays to Detect Protein–RNA Interactions. Nature Protocols, 2(8), 1849-1861. [Link]

  • Fakhari, S., et al. (2016). The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. Iranian Journal of Pharmaceutical Research, 15(4), 739-747. [Link]

  • Podobnik, B., et al. (2015). DLS measurements of hydrodynamic radius of linear mPEG standards, branched PEG reagents, protein standards and PEG-IFN conjugates. Journal of Pharmaceutical and Biomedical Analysis, 111, 237-244. [Link]

  • Phenomenex. (n.d.). Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography. Phenomenex. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2004). Size comparison between proteins PEGylated with branched and linear Poly(Ethylene glycol) molecules. Bioconjugate Chemistry, 15(6), 1304-1313. [Link]

  • Shomu's Biology. (2021, April 25). Gel Shift Assay (EMSA) - Principle and Applications [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 1). Electrophoretic mobility shift assay. Wikipedia. [Link]

Sources

Technical Guide: Verification of Amide Bond Formation with Amino-PEG(4)-[PEG(12)-OMe]₃

[1]

Executive Summary

This guide details the validation protocols for conjugating Amino-PEG(4)-[PEG(12)-OMe]₃ —a discrete, branched PEG architecture—to carboxyl-containing targets via amide bond formation.[1] Unlike standard linear PEGs, this molecule features a "tripod" or "umbrella" configuration: a single reactive amine arm (PEG4 spacer) and three inert methoxy-terminated arms (PEG12).

Why this matters: This specific architecture offers the "Umbrella Effect," providing superior steric shielding and solubility enhancement compared to linear analogs of the same molecular weight. However, this same steric bulk presents unique challenges in reaction kinetics and verification, requiring a specialized analytical approach distinct from standard PEGylation workflows.

Part 1: The Molecule & The Challenge

Structural Analysis

The molecule Amino-PEG(4)-[PEG(12)-OMe]₃ is a heterobifunctional, discrete PEG (dPEG®).[1]

  • Reactive Handle: Primary Amine (

    
    ) on a short PEG(4) spacer.
    
  • Shielding Domain: Three PEG(12) arms terminated with Methoxy (

    
    ).
    
  • Core: Typically a pentaerythritol or similar quaternary carbon core.

The "Umbrella Effect" vs. Linear PEG

The primary advantage of this branched structure is its ability to protect the payload (protein, nanoparticle, or small molecule) from enzymatic degradation and immune recognition.

Comparative Performance Table

FeatureLinear PEG-Amine (2 kDa)Amino-PEG(4)-[PEG(12)-OMe]₃ (Branched)Impact on Protocol
Steric Shielding Low (Single chain)High (Umbrella coverage) Branched requires longer incubation times.[1]
Reaction Kinetics Fast (Low steric hindrance)Slower (Steric bulk near amine)Higher molar equivalents of PEG may be needed.
Hydrodynamic Radius ModerateHigh (Larger swept volume)Significant shift in SEC/HPLC retention time.
Polydispersity High (Gaussian distribution)Monodisperse (Discrete) Mass Spec (MALDI) yields precise, single-peak verification.

Part 2: Experimental Workflow & Visualization

The Conjugation Pathway

The standard coupling strategy involves activating a Carboxylic Acid (

NHS Ester

GStartTarget Molecule(R-COOH)ActivationActivation(EDC/NHS)Start->Activation 15 min, pH 5.5IntermediateActivated Ester(R-CO-NHS)Activation->Intermediate Unstable IntermediateReactionNucleophilic Attack(+ Amino-PEG-Branched)Intermediate->Reaction pH 7.2-8.0, 2-4 hrsProductStable Amide Conjugate(R-CO-NH-PEG)Reaction->Product Amide Bond Formation

Figure 1: Standard carbodiimide coupling workflow. Note the pH shift from activation (acidic) to conjugation (neutral/basic) is critical for amine reactivity.

Part 3: Verification Protocols

Verification is a three-tier process: Qualitative (Did it react?), Quantitative (How much reacted?), and Structural (Is the product correct?).

Tier 1: Colorimetric Screening (TNBS Assay)

Objective: Confirm the consumption of free amines. Principle: 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to form a yellow/orange adduct (

Why it works:

Protocol:

  • Preparation: Dissolve the PEG-Conjugate in Reaction Buffer (0.1 M

    
    , pH 8.5).
    
  • Reaction: Add 0.01% (w/v) TNBS solution.

  • Incubation: 37°C for 2 hours.

  • Stop: Add 10% SDS and 1 N HCl.

  • Read: Measure Absorbance at 335 nm.

  • Result: A decrease in absorbance compared to the "Time 0" control indicates successful amide bond formation.

Critical Note: This assay is sensitive. Ensure no Tris or Glycine buffers are present, as they will cause false positives.

Tier 2: Mass Spectrometry (MALDI-TOF)

Objective: Definitive proof of conjugation. Advantage of Discrete PEG: Unlike polymeric PEGs which produce a messy "hump" in Mass Spec, Amino-PEG(4)-[PEG(12)-OMe]₃ has a precise molecular weight.[1] You will see a distinct mass shift equal to the PEG mass minus water (18 Da).

Expected Data:

  • Target Mass (

    
    ):  Mass of your drug/protein.
    
  • PEG Mass (

    
    ):  Exact mass of the branched PEG (approx. 2000-2500 Da, calculate based on exact formula).
    
  • Conjugate Peak:

    
     (loss of 
    
    
    ).
Tier 3: -NMR Spectroscopy

Objective: Structural validation of the amide bond environment. Diagnostic Signals:

  • Disappearance: The methylene protons adjacent to the amine (

    
    ) in the starting PEG material appear around 2.8–3.0 ppm .
    
  • Shift: Upon amide formation, these protons shift downfield to 3.3–3.5 ppm (

    
    ), often merging with the PEG backbone peak (3.6 ppm).[1]
    
  • Appearance: If running in DMSO-

    
    , the Amide 
    
    
    proton appears as a triplet/broad singlet around 7.8–8.2 ppm .

Part 4: Troubleshooting & Optimization

The branched nature of Amino-PEG(4)-[PEG(12)-OMe]₃ introduces steric hindrance that does not exist with linear PEGs.[1]

The Steric Barrier Visualization

GLinearLinear PEG(Flexible, Low Shielding)TargetTarget SurfaceLinear->Target Rapid AccessBranchedBranched PEG(Rigid Core, High Shielding)Branched->Target Steric Drag(Requires Optimization)

Figure 2: Steric impact on reaction kinetics. The branched "umbrella" creates drag, often requiring higher reagent equivalents.

Optimization Table
ObservationProbable CauseCorrective Action
TNBS signal remains high Incomplete coupling due to sterics.Increase PEG equivalents (from 1.5x to 5x). Increase reaction time (4h

Overnight).
Precipitation Over-modification changes solubility.Reduce PEG equivalents. Check isoelectric point (pI) of the conjugate.
NMR shows mixed peaks Hydrolysis of NHS ester before coupling.Ensure NHS ester is fresh.[2] Use dry solvents (DMSO/DMF) for the activation step.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide for EDC/NHS and amine coupling chemistry).
  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery.[3] Drug Discovery Today, 10(21), 1451-1458. Link

  • Thermo Fisher Scientific. (n.d.). TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Assay Protocol. Link

  • Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939. (Discusses the hydrodynamic radius differences between linear and branched PEGs).
  • Quanta BioDesign. (n.d.). dPEG® (Discrete PEG) Technology Overview. (Explains the mass spectrometry benefits of discrete vs. polymeric PEG).

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of Amino-PEG(4)-[PEG(12)-OMe]3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Amino-PEG(4)-[PEG(12)-OMe]3 is a specialized, high-value branched polyethylene glycol (PEG) reagent.[1][2] Unlike linear PEGs, its architecture features a central core with three methyl-ether terminated arms (inert) and one amino-terminated arm (reactive).[1]

Effective disposal requires understanding its dual nature:

  • The PEG Backbone: Biocompatible and water-soluble, but possesses a high Chemical Oxygen Demand (COD), which can violate municipal wastewater permits if discharged into drains.[1]

  • The Primary Amine (-NH₂): A reactive nucleophile.[1] While generally low in toxicity, it renders the molecule basic and capable of exothermic reactions with strong acids or active esters.[1]

Core Directive: Treat this substance as Non-Halogenated Organic Waste . While often classified as "non-hazardous" under strict RCRA definitions (unless mixed with solvents), best practice dictates incineration to prevent environmental COD loading and potential accumulation in aquatic systems.[1]

Hazard Assessment & Compatibility

Before disposal, the chemical state must be assessed.[1] The amine functional group dictates compatibility.[1]

Table 1: Physicochemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Physical State Waxy solid or viscous liquidDo not attempt to pipette cold; warm gently to solubilize before transfer to waste.[1][2]
Solubility High (Water, DMSO, DMF)Compatible with aqueous and polar organic waste streams.[1][2]
Reactivity Mildly Basic (Amine)Incompatible with strong acids (exothermic neutralization).[1][2]
Stability Susceptible to oxidationPEG backbones can form peroxides upon prolonged exposure to air/light.[1][2]
Table 2: Chemical Compatibility Matrix
Waste StreamCompatibilityRisk / Action
Non-Halogenated Organics High Preferred Stream. (e.g., Ethanol, DMSO mixtures).[1][2]
Aqueous (Basic/Neutral) High Acceptable if COD limits permit.[1][2]
Strong Oxidizers Low Danger: Potential for rapid oxidation/fire.[1][2] Segregate immediately.
Strong Acids Low Danger: Exothermic reaction.[1][2] Neutralize before combining or keep separate.

Pre-Disposal Protocols: Quenching & Segregation[1]

Trust Indicator: Never dispose of "unknown" reactivity. If the reagent was used in a reaction that failed or was interrupted, assume the amine is still active.[1]

A. Quenching Active Amine Groups (Optional but Recommended)

If disposing of large stock quantities (>5g), "quenching" the amine reduces the risk of reaction in the waste container.[1]

  • Dilute: Dissolve the reagent in water or a mild buffer (pH 7-8).[1]

  • Neutralize: Add a stoichiometric equivalent of dilute Acetic Acid (1M).

  • Verify: Ensure pH is near neutral (pH 6-8) using litmus paper.[1]

  • Result: The amine forms a stable ammonium salt, significantly reducing reactivity.[1]

B. Waste Segregation[1]
  • Solid Waste: Expired pure substance should remain in its original vial if possible.[1] Cap tightly to prevent moisture absorption (hygroscopy).[1]

  • Liquid Waste: Segregate based on the solvent used.[1]

    • Scenario: Reagent dissolved in DMSO.[1][3] -> Disposal: Organic Waste (Non-Halogenated).[1]

    • Scenario: Reagent dissolved in Water.[1][3] -> Disposal: Aqueous Waste (check local COD limits).

Operational Disposal Workflow

The following decision tree provides a logic-gated path for determining the correct disposal stream.

DisposalWorkflow Start Waste Generated: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Wax LiquidPath Solution / Mixture StateCheck->LiquidPath Dissolved SolidWaste Solid Chemical Waste (Tag for Incineration) SolidPath->SolidWaste Label & Seal SolventCheck Identify Solvent Matrix LiquidPath->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Water Based Organic Organic Solvent (DMSO, DMF, MeOH) SolventCheck->Organic Solvent Based CODCheck Check Local COD Limits Aqueous->CODCheck HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck Drain Drain Disposal (Only if Permitted) CODCheck->Drain Low Qty & Permitted AqWaste Aqueous Waste Container CODCheck->AqWaste High Qty or Restricted NonHalogen Non-Halogenated Organic Waste HalogenCheck->NonHalogen No Halogen Halogenated Organic Waste HalogenCheck->Halogen Yes

Figure 1: Logic-gated decision tree for segregating Amino-PEG waste streams based on physical state and solvent matrix.

Regulatory Framework & Compliance

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), polyethylene glycols are not listed hazardous wastes (P-list or U-list) [1].[1] However, the generator is responsible for determining if the waste exhibits hazardous characteristics.[1]

  • Ignitability (D001): Unlikely, unless in a flammable solvent.[1]

  • Corrosivity (D002): Possible if the amine concentration is high enough to raise pH > 12.5 (rare for this specific molecule, but possible in concentrated stock).[1]

  • Reactivity (D003): Stable.

Biological Safety

While this specific PEG is synthetic, if it has been conjugated to biological material (proteins, antibodies, viral vectors), the waste classification defaults to Biohazardous Waste .[1]

  • Action: Autoclave or chemically disinfect (10% bleach) prior to disposal, or place directly into Red Biohazard Bins for incineration.[1]

Emergency Procedures

Spill Management:

  • Isolate: Mark the area.[1]

  • PPE: Wear nitrile gloves and safety glasses.[1] (Amine-PEGs can be mild skin irritants).[1]

  • Contain:

    • Solid: Sweep carefully to avoid dust generation.[1][4][5]

    • Liquid: Absorb with inert material (vermiculite or sand).[1][5] Do not use sawdust (oxidizer risk if mixed with other chemicals).[1]

  • Clean: Wash the area with a mild detergent and water.[1] The high water solubility of this PEG makes cleanup straightforward.

References

  • United States Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. RCRA Regulations, Title 40 CFR Part 261.[1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Creative PEGWorks. (2021).[1][4] Safety Data Sheet: Amine-PEG-Amine. (General PEG-Amine safety profile used for class extrapolation).[1]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Amino-PEG(4)-[PEG(12)-OMe]3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.